Melanotan II acetate
Description
Properties
CAS No. |
1036322-26-5 |
|---|---|
Molecular Formula |
C52H73N15O11 |
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |
InChI |
InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |
InChI Key |
GTAMEWQATOUMGW-GBRHMYBBSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Melanotan II Acetate: A Technical Guide to its Mechanism of Action on Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Developed initially for its potential as a sunless tanning agent, its mechanism of action reveals a complex and multifaceted interaction with the melanocortin system.[1] Structurally, MT-II incorporates modifications such as a lactam bridge and a D-phenylalanine residue, which confer enhanced stability, a longer plasma half-life, and improved blood-brain barrier permeability compared to its natural counterpart.[1][2][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying Melanotan II's activity, focusing on its interaction with melanocortin receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways.
Core Mechanism: Non-Selective Melanocortin Receptor Agonism
The primary mechanism of action of Melanotan II is its function as a potent, non-selective agonist for four of the five known melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs).[1][2] It exhibits high-affinity binding and functional activity at the MC1, MC3, MC4, and MC5 receptors, while showing negligible activity at the MC2 receptor, which is the specific receptor for adrenocorticotropic hormone (ACTH).[1][2] This broad receptor activation profile is responsible for its diverse range of biological effects, which include skin pigmentation (melanogenesis), sexual function, and the modulation of metabolism and appetite.[2][4]
Quantitative Data: Receptor Binding and Functional Potency
The affinity of Melanotan II for various melanocortin receptors is quantified by its inhibition constant (Kᵢ), while its functional potency is measured by the half-maximal effective concentration (EC₅₀). These values are determined through in vitro radioligand binding and functional assays, respectively. The data below, compiled from studies on human (h) and mouse (m) receptors expressed in various cell lines (e.g., HEK293, CHO), demonstrates the high, albeit varied, potency of MT-II across multiple receptor subtypes.[5][6]
| Receptor Subtype | Species | Assay Type | Metric | Value (nM) |
| MC1R | Human | Binding (Kᵢ) | Kᵢ | 0.67 |
| Human | Functional (EC₅₀) | EC₅₀ | 0.23 | |
| Mouse | Functional (EC₅₀) | EC₅₀ | 0.02 | |
| MC3R | Human | Binding (Kᵢ) | Kᵢ | 34 |
| Human | Functional (EC₅₀) | EC₅₀ | 19.3 | |
| MC4R | Human | Binding (Kᵢ) | Kᵢ | 6.6 |
| Human | Functional (EC₅₀) | EC₅₀ | 0.69 | |
| MC5R | Human | Binding (Kᵢ) | Kᵢ | 46 |
| Human | Functional (EC₅₀) | EC₅₀ | 18.6 |
Downstream Signaling Pathways
As a GPCR agonist, Melanotan II initiates a cascade of intracellular events upon receptor binding. All melanocortin receptors primarily couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5][7]
The canonical Gαs/cAMP signaling pathway proceeds as follows:
-
Receptor Binding: Melanotan II binds to the extracellular domain of a melanocortin receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein and causing the Gαs subunit to exchange GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[1]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cAMP.[1][8]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A, releasing and activating the catalytic subunits.[8][9]
-
Downstream Phosphorylation: Activated PKA phosphorylates various downstream targets. A key target is the cAMP Response Element-Binding protein (CREB).[3][8]
-
Gene Transcription: Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements on DNA, upregulating the transcription of specific genes.[8] In melanocytes, this includes the Microphthalmia-associated Transcription Factor (MITF) gene, leading to the synthesis of enzymes like tyrosinase, which are critical for melanin (B1238610) production.[8]
Beyond the primary Gs pathway, MCR activation can also stimulate other signaling cascades, including the activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and increases in intracellular calcium (Ca²⁺), although these mechanisms can be receptor and cell-type specific.[7] For instance, MC3R and MC5R have been found to signal through Gi/o proteins, and MC4R can also couple to Gq.[7]
Experimental Protocols
The characterization of Melanotan II's mechanism of action relies on standard pharmacological assays for GPCRs.
This protocol determines the binding affinity (Kᵢ) of Melanotan II by quantifying its ability to displace a high-affinity radiolabeled ligand from a specific melanocortin receptor.[5]
Methodology:
-
Receptor Preparation: A crude membrane fraction is prepared from HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (e.g., hMC4R).[5][10]
-
Assay Setup: The assay is performed in 96-well plates. Each well contains:
-
Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[11]
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.[10]
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[10]
-
Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a microplate scintillation counter.[10]
-
Data Analysis: The amount of bound radioactivity is plotted against the log concentration of Melanotan II. Non-linear regression is used to determine the IC₅₀ value (the concentration of MT-II that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[5]
This assay measures the functional potency (EC₅₀) of Melanotan II by quantifying the production of the second messenger cAMP following receptor activation.[2]
Methodology:
-
Cell Culture: HEK293 or CHO cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and grown for 24-48 hours.[1][12]
-
Assay Preparation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in a stimulation buffer. This crucial step prevents the enzymatic degradation of cAMP, allowing it to accumulate for accurate measurement.[2][5]
-
Stimulation: Cells are then stimulated with varying concentrations of Melanotan II for a defined period (e.g., 15-30 minutes).[2]
-
Cell Lysis: Following stimulation, cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a commercially available detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13][14]
-
ELISA: A standard enzyme-linked immunosorbent assay.
-
Bioluminescence-Based Assays (e.g., GloSensor™): Uses a genetically engineered luciferase that emits light upon binding to cAMP.[9][15]
-
-
Data Analysis: The signal (e.g., fluorescence ratio, luminescence) is plotted against the log concentration of Melanotan II. The data is fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value—the concentration of Melanotan II that produces 50% of the maximal response.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptidebiologix.com [peptidebiologix.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesociety.org [peptidesociety.org]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Melanotan II Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Melanotan II (MT-II) is a synthetic cyclic heptapeptide (B1575542) analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1][2] Developed for its enhanced potency and stability, it acts as a non-selective agonist for several melanocortin receptors, making it a significant tool in research fields ranging from dermatology to metabolic studies.[1][3][4][5] This guide provides a comprehensive overview of the prevailing synthesis and purification methodologies for Melanotan II acetate (B1210297), complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Methodologies
The production of Melanotan II can be achieved through two primary chemical synthesis strategies: Solution-Phase Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS). While solution-phase synthesis has been successfully demonstrated, SPPS is the more prevalent and often automated method for producing this peptide.[5][6]
Solid-Phase Peptide Synthesis (SPPS)
The most common method for synthesizing Melanotan II is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase strategy.[2][3] This approach involves assembling the peptide chain on a solid resin support, followed by on-resin cyclization, cleavage, and purification.[3]
Key Stages of SPPS:
-
Resin Loading: The synthesis begins with a Rink Amide resin, which provides the C-terminal amide functionality upon final cleavage.[2]
-
Sequential Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
-
N-Terminal Acetylation: Following the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated.[7]
-
Orthogonal Deprotection: Side-chain protecting groups on the Aspartic Acid and Lysine residues are selectively removed to prepare for cyclization.[7]
-
On-Resin Cyclization: A lactam bridge is formed between the side chains of Aspartic Acid and Lysine directly on the resin, a critical step for the peptide's stability and potency.[3][7]
-
Cleavage and Global Deprotection: The completed cyclic peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][7]
Solution-Phase Synthesis
A classical solution-phase synthesis for Melanotan II has also been developed. This method involves assembling the peptide backbone in solution through a fragment condensation strategy, such as a [(2+2)+1+1] scheme.[6][8] After assembly of the linear peptide, orthogonal protecting groups are removed, followed by a carbodiimide-mediated lactamization to form the cyclic intermediate. The final N-acetylnorleucine residue is then appended to complete the synthesis.[5][6][8]
Quantitative Synthesis & Purification Data
The efficiency and outcome of Melanotan II synthesis and purification can vary significantly between methodologies.
| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Purification Outcome |
| Overall Yield | 2.6% (over 12 steps)[4][6][8] | 55-60%[9] | - |
| Crude Purity | >90% (without preparative chromatography)[4][6][8] | 40-60%[2] | - |
| Final Purity | >90%[9] | Typically ≥97% or ≥98%[10][11][12] | Research grade material is expected to be ≥98% pure.[10] |
| Key Reagents | DCC, HOBt for cyclization[8] | Fmoc-amino acids, Rink Amide resin, condensing agents (e.g., PyBOP)[3][7][13] | Acetonitrile (B52724), Water, 0.1% TFA for RP-HPLC[2][3] |
Purification and Characterization
Purification by RP-HPLC
The crude peptide obtained after synthesis contains various impurities, including deletion sequences and products of incomplete cyclization.[2] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying Melanotan II to a high degree.[2][3]
-
Stationary Phase: A C18 column is typically used for separation.[2][3]
-
Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is employed.[2][3]
-
Elution: A typical linear gradient may run from 10-50% acetonitrile over 30-60 minutes to elute the peptide.[3]
-
Final Product: Fractions containing the pure peptide are pooled and lyophilized to yield a stable, white powder, often as an acetate salt.[2][3][7]
Analytical Characterization
To ensure the quality of the final product, its identity and purity are confirmed using orthogonal analytical methods.
-
Analytical RP-HPLC: Used to determine the purity of the final product by assessing the relative peak area. Detection is typically performed at UV wavelengths of 214 nm and 280 nm.[7][10]
-
Mass Spectrometry (MS): Confirms the identity of Melanotan II by verifying its molecular weight (1024.18 g/mol ).[2] Tandem MS (MS/MS) can further provide structural information by analyzing fragmentation patterns.[10][14]
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis of Melanotan II
This protocol is based on the widely used Fmoc/tBu strategy.
-
Resin Preparation: Swell Fmoc-Rink Amide AM resin in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[3]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.[3]
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Lys(Tfa)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OMe)-OH, Fmoc-Nle-OH) using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) in DMF.[3][7][13] Monitor each coupling for completion.
-
N-Terminal Acetylation: After coupling the final Nle residue and removing its Fmoc group, treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., pyridine (B92270) or DIEA) in DMF to acetylate the N-terminus.[7]
-
Selective Side-Chain Deprotection: Remove the methyl ester (OMe) from Asp and the trifluoroacetyl (Tfa) group from Lys using a solution of NaOH in a mixture of dioxane and water.[7][13]
-
On-Resin Cyclization: Mediate the lactam bridge formation using a condensing agent such as HATU or PyBOP. Allow the reaction to proceed for 2-12 hours.[7][13]
-
Cleavage and Deprotection: Wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% thioanisole, 2.5% ethanedithiol) for 2-4 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.[13]
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash with ether 2-3 times.[3]
-
Drying: Dry the crude peptide pellet under vacuum.[3]
Protocol: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.[3]
-
Chromatography:
-
Fraction Collection: Collect fractions based on UV absorbance at 214 nm or 280 nm.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or MS to identify those containing the pure product. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final Melanotan II acetate as a stable, lyophilized powder.[7]
Signaling Pathway and Mechanism of Action
Melanotan II functions as a potent, non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[4][15] Its most well-documented effect, the stimulation of skin pigmentation (melanogenesis), is mediated primarily through the MC1 receptor (MC1R) on melanocytes.[1][16]
The MC1R Signaling Cascade:
-
Receptor Binding: Melanotan II binds to the MC1R, a G-protein coupled receptor (GPCR), on the melanocyte surface.[1][5]
-
G-Protein Activation: This binding induces a conformational change, activating the associated Gαs protein.[1]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[5]
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.[7][17]
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[2]
-
MITF Transcription: Phosphorylated CREB upregulates the transcription of Microphthalmia-associated Transcription Factor (MITF).
-
Melanogenic Enzyme Synthesis: MITF, the master regulator of melanocyte function, increases the expression of key melanogenic enzymes like tyrosinase, TYRP1, and DCT. This leads to the synthesis of melanin.[1]
Mandatory Visualizations
Caption: Melanotan II signaling cascade in melanocytes via the MC1 receptor.
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Melanotan II.
Caption: Workflow for the purification and analysis of Melanotan II.
References
- 1. benchchem.com [benchchem.com]
- 2. peptidebiologix.com [peptidebiologix.com]
- 3. benchchem.com [benchchem.com]
- 4. Melanotan II - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first preparative solution phase synthesis of melanotan II [beilstein-journals.org]
- 9. The first preparative solution phase synthesis of melanotan II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.co.jp [peptide.co.jp]
- 12. raybiotech.com [raybiotech.com]
- 13. CN101195654B - Solid phase synthesis technique for melanotan-II - Google Patents [patents.google.com]
- 14. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptidesciences.com [peptidesciences.com]
- 16. droracle.ai [droracle.ai]
- 17. peptideslabuk.com [peptideslabuk.com]
Navigating the Research Landscape of Mevastatin: A Technical Guide
Disclaimer: The CAS number provided in the topic, 121062-08-6, is predominantly associated with Melanotan II, a synthetic peptide analog of alpha-melanocyte-stimulating hormone. However, the detailed request for a technical guide on research applications, signaling pathways, and experimental data aligns with the profile of Mevastatin (B1676542) (CAS number 73573-88-3) , a pioneering member of the statin class of drugs. This guide will proceed under the assumption that the intended subject of inquiry is Mevastatin.
Introduction
Mevastatin, also known as compactin or ML-236B, was the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] Originally isolated from the fungus Penicillium citrinum, its discovery revolutionized the understanding and treatment of hypercholesterolemia.[1] While never commercially marketed as a cholesterol-lowering drug, Mevastatin has been an invaluable tool in biomedical research, paving the way for the development of other statins and elucidating the diverse roles of the mevalonate pathway in cellular physiology and disease.[1][3] This technical guide provides an in-depth overview of the core research applications of Mevastatin, focusing on its mechanism of action, effects on key signaling pathways, and its utility in cancer and cardiovascular research.
Core Mechanism of Action: Inhibition of the Mevalonate Pathway
Mevastatin is a prodrug that is activated in vivo through the hydrolysis of its lactone ring.[4][5] The resulting open-acid form is a competitive inhibitor of HMG-CoA reductase, binding to the enzyme with an affinity approximately 10,000 times greater than the natural substrate, HMG-CoA.[4][5] This potent inhibition blocks the conversion of HMG-CoA to mevalonic acid, a critical precursor for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][6] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of numerous proteins involved in intracellular signaling, including small GTPases like Ras and Rho.[6][7]
Signaling Pathway: The Mevalonate Cascade
The inhibition of HMG-CoA reductase by Mevastatin initiates a cascade of downstream effects by depleting the cellular pool of mevalonate and its derivatives. This disruption of the mevalonate pathway is central to Mevastatin's biological activities.
Research Applications in Oncology
A significant body of research has explored the anticancer properties of Mevastatin, demonstrating its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[8][9] These effects are largely attributed to the depletion of isoprenoids, which are crucial for the function of oncogenic proteins.[7]
Quantitative Data on Anti-Cancer Effects
| Cell Line | Cancer Type | Effect | Concentration/Dose | Duration | Outcome | Citation(s) |
| Caco-2 | Colorectal Carcinoma | Growth Inhibition | 0-128 µM | 5 days | Dose-dependent decrease in cell number. | [9] |
| Caco-2 | Colorectal Carcinoma | Cell Cycle Arrest | 32-128 µM | 24-72 hours | Early G0/G1 arrest, late G2/M arrest. | [9] |
| Caco-2 | Colorectal Carcinoma | Apoptosis | 16-256 µM | Not specified | Dose-dependent induction of apoptosis. | [9] |
| HCT116 | Colon Cancer | Cell Cycle Arrest | Not specified | Not specified | G1/S transition arrest. | [10] |
| Melanoma Cells | Melanoma | Proliferation Inhibition | Not specified | Not specified | Inhibition of proliferation and invasion. | [1] |
Signaling Pathways in Cancer
Mevastatin's anticancer effects are mediated through the modulation of several signaling pathways, primarily those dependent on prenylated proteins.
Research Applications in Cardiovascular Disease
Mevastatin's ability to lower cholesterol laid the foundation for the development of statins as a cornerstone of cardiovascular disease prevention.[1][11] Beyond its lipid-lowering effects, research has shown that Mevastatin exerts pleiotropic effects on the cardiovascular system, including the upregulation of endothelial nitric oxide synthase (eNOS).[1][12]
Quantitative Data from In Vivo Cardiovascular Studies
| Animal Model | Condition | Treatment Regimen | Duration | Key Findings | Citation(s) |
| Mice | Ischemic Stroke | 20 mg/kg/day | 14 days | 26% reduction in infarct size. | [12][13] |
| Mice | Ischemic Stroke | 20 mg/kg/day | 28 days | 37% reduction in infarct size. | [12][13] |
| Mice | Normal | 20 mg/kg/day | 14 days | 30% increase in baseline cerebral blood flow. | [12][13] |
| Mice | Normal | 20 mg/kg/day | 14 and 28 days | Significant increase in eNOS mRNA levels. | [12] |
Signaling Pathway: eNOS Upregulation
The upregulation of eNOS by Mevastatin is a cholesterol-independent effect that contributes to its vasculoprotective properties.
Experimental Protocols
Preparation of Mevastatin Stock Solution
-
Materials: Mevastatin powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.[14]
-
Procedure:
-
Prepare a high-concentration stock solution of Mevastatin (e.g., 10-20 mM) in DMSO. For a 10 mM stock solution (Molar Mass: 390.52 g/mol ), dissolve 3.9 mg of Mevastatin in 1 mL of DMSO.[14]
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[14]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14]
-
Store the aliquots at -20°C or -80°C, protected from light. The solution is stable for up to six months at -20°C and up to one year at -80°C.[9][14]
-
General Protocol for Treating Cultured Cells with Mevastatin
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment without reaching confluency. Allow cells to attach overnight.[14]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Mevastatin stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically <0.1%).[14]
-
Cell Treatment:
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[14]
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, such as cell viability assays (e.g., MTT), apoptosis assays, cell cycle analysis by flow cytometry, or protein analysis by Western blotting.[14]
Experimental Workflow for In Vitro Studies
Conclusion
Mevastatin, despite its absence from the clinical market, remains a cornerstone of pharmacological research. Its potent and specific inhibition of HMG-CoA reductase has not only led to the development of life-saving statin drugs but has also provided researchers with a powerful tool to investigate the multifaceted roles of the mevalonate pathway. From dissecting the signaling cascades that drive cancer progression to uncovering novel mechanisms of cardiovascular protection, the research applications of Mevastatin continue to expand our understanding of cellular metabolism and its implications for human health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage the unique properties of this pioneering molecule in their research endeavors.
References
- 1. Mevastatin - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA reductase inhibitor mevastatin enhances the growth inhibitory effect of butyrate in the colorectal carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Mevastatin | C23H34O5 | CID 64715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 7. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mevastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. p21-dependent inhibition of colon cancer cell growth by mevastatin is independent of inhibition of G1 cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. citefactor.org [citefactor.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Mevastatin, an HMG-CoA reductase inhibitor, reduces stroke damage and upregulates endothelial nitric oxide synthase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Melanotan II Acetate: A Technical Guide to Peptide Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). Engineered for enhanced stability and potency, this cyclic heptapeptide (B1575542) has become a valuable tool in scientific research due to its non-selective agonism of melanocortin receptors. This document provides a comprehensive technical overview of Melanotan II acetate (B1210297), detailing its peptide sequence, chemical structure, physicochemical properties, and mechanism of action. It includes detailed experimental protocols for its synthesis, purity analysis, and biological activity assessment, alongside visual representations of its primary signaling pathway and a standard experimental workflow.
Peptide Sequence and Structure
Melanotan II is a cyclic heptapeptide with the following amino acid sequence: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ .[1][2]
The structure is characterized by a lactam bridge formed between the side chains of the Aspartic Acid (Asp) and Lysine (Lys) residues.[1] This cyclization confers greater metabolic stability compared to its linear counterpart, α-MSH.[1] The N-terminus is acetylated, and the C-terminus is amidated, further enhancing its resistance to enzymatic degradation.
Physicochemical and Receptor Binding Properties
The key quantitative data for Melanotan II acetate are summarized in the tables below, providing a clear reference for its fundamental properties and receptor interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₀H₆₉N₁₅O₉[2] |
| Molecular Weight | 1024.2 g/mol [2] |
| Amino Acid Sequence | Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂[1][2] |
| CAS Number | 121062-08-6[2] |
| Appearance | White lyophilized (freeze-dried) powder[2] |
| Purity (by RP-HPLC) | >97.0%[2] |
Table 2: Receptor Binding Affinity (Ki) of Melanotan II
| Receptor Subtype | Binding Affinity (Ki, nM) |
| MC1R | 0.67[1] |
| MC3R | 34[1] |
| MC4R | 6.6[1] |
| MC5R | 46[1] |
Mechanism of Action and Signaling Pathway
Melanotan II functions as a non-selective agonist for several melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[3][4] Its most well-characterized effect, melanogenesis (skin pigmentation), is primarily mediated through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[1][4]
Upon binding to MC1R, Melanotan II initiates a downstream signaling cascade:
-
G-Protein Activation : The receptor-ligand complex activates the associated Gs alpha subunit.[1]
-
Adenylyl Cyclase Stimulation : The activated Gs subunit stimulates the enzyme adenylyl cyclase.[1]
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
PKA Activation : The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]
-
CREB Phosphorylation : PKA then phosphorylates the cAMP response element-binding protein (CREB).[1][3]
-
MITF Expression : Phosphorylated CREB translocates to the nucleus and upregulates the transcription of the Microphthalmia-associated Transcription Factor (MITF).[1][3]
-
Melanogenic Gene Expression : MITF, a master regulator of melanocyte function, increases the expression of key enzymes involved in melanin (B1238610) synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[1][4]
This signaling pathway ultimately leads to the production and deposition of melanin in the skin.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Melanotan II
This protocol provides a generalized methodology for the synthesis of Melanotan II using Fmoc/tBu solid-phase chemistry.
-
Resin Preparation : Start with a Rink Amide resin as the solid support.
-
Amino Acid Coupling : Sequentially couple the Fmoc-protected amino acids in the reverse order of the desired peptide sequence (Lys, Trp, Arg, D-Phe, His, Asp, Nle).
-
Each coupling step is mediated by a coupling agent (e.g., HBTU/DIPEA in DMF).
-
Following each coupling, the Fmoc protecting group is removed with a solution of 20% piperidine (B6355638) in DMF.
-
-
Cyclization :
-
Selectively deprotect the side chains of Asp and Lys residues.
-
Perform on-resin cyclization using a suitable coupling agent (e.g., PyBOP).
-
-
N-terminal Acetylation : Acetylate the N-terminal Nle residue using acetic anhydride.
-
Cleavage and Deprotection : Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification : Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilization : Lyophilize the purified peptide fractions to obtain a white powder.
Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for determining the purity of synthesized Melanotan II.
-
Sample Preparation : Dissolve the lyophilized peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm filter.[5]
-
HPLC System and Column : Use a gradient-capable HPLC system with a UV detector. A C18 reversed-phase column is standard for peptide analysis.[5][6]
-
Mobile Phases :
-
Chromatographic Conditions :
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typical.[5]
-
Flow Rate : 1.0 mL/min for a 4.6 mm ID column.[5]
-
Column Temperature : Maintain at 30-40 °C.[5]
-
Detection : Monitor UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp).[5][7]
-
-
Data Analysis : Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.[7][8]
In Vitro Biological Activity Assay: Melanin Content
This protocol assesses the ability of Melanotan II to induce melanin production in a cell-based assay.
-
Cell Culture :
-
Treatment :
-
Prepare various concentrations of Melanotan II in fresh culture medium.
-
Replace the existing medium with the Melanotan II-containing medium. Include a vehicle-only control.[9]
-
-
Incubation : Incubate the cells for 48-72 hours to allow for melanogenesis.[9]
-
Cell Lysis and Melanin Solubilization :
-
Quantification :
-
Normalization : Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).[9]
Conclusion
This compound is a potent, cyclic peptide with well-defined structural and functional characteristics. Its ability to non-selectively activate melanocortin receptors has made it an invaluable tool for research in pigmentation, sexual function, and metabolism. The detailed protocols provided in this guide for synthesis, analysis, and activity assessment offer a robust framework for researchers and drug development professionals working with this versatile peptide. Adherence to these methodologies will ensure the generation of reliable and reproducible data in future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. corepeptides.com [corepeptides.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. peptidebiologix.com [peptidebiologix.com]
- 5. benchchem.com [benchchem.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. peptidesuk.com [peptidesuk.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the In Vivo Pharmacokinetics and Bioavailability of Melanotan II Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Melanotan II (MT-II) acetate (B1210297), a synthetic analogue of the alpha-melanocyte-stimulating hormone (α-MSH). This document synthesizes available data on its absorption, distribution, metabolism, and excretion, details common experimental protocols, and visualizes key pathways and workflows to support further research and development.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Melanotan II has been characterized in preclinical studies, primarily in rodent models. The following tables summarize the key quantitative parameters identified from the available literature.
Table 1: Pharmacokinetic Parameters of Melanotan II Following Intravenous Administration in Rats
| Parameter | Value | Species | Dose | Analytical Method | Reference |
| Plasma Half-Life (t½) | 33-40 minutes | Rat | 0.3 mg/kg | HPLC & Bioassay | [1][2] |
| Cmax, AUC, CLs, MRT, Vdβ, Vss | Assessed, but specific values not detailed in abstract. | Rat | 0.3 mg/kg | HPLC & Bioassay | [1] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CLs: Systemic clearance; t½β: Elimination half-life; MRT: Mean residence time; Vdβ: Volume of distribution during the terminal phase; Vss: Volume of distribution at steady state.
Table 2: Pharmacokinetic Parameters of Melanotan II Following Subcutaneous Administration
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | 80-90% | - | Compared to intravenous administration. | [2] |
| Time to Maximum Concentration (Tmax) | 1-2 hours | - | - | [2] |
Table 3: Bioavailability of Melanotan II Following Oral Administration in Rats
| Parameter | Value | Species | Reference |
| Bioavailability | 4.6% | Rat | [3] |
Experimental Protocols
The following sections detail the methodologies for key in vivo experiments involving Melanotan II.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of Melanotan II in a rat model.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of Melanotan II following intravenous and subcutaneous administration.
Animal Model:
-
Species: Sprague-Dawley rats.[1]
-
Sex: Male.[1]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials:
-
Melanotan II acetate (lyophilized powder)
-
Sterile water for injection or bacteriostatic water for reconstitution
-
Anesthesia (e.g., isoflurane)[4]
-
Syringes and needles for administration and blood collection
-
Anticoagulant (e.g., EDTA) tubes for blood sample collection
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system.[5]
Procedure:
-
Preparation of Dosing Solution: Reconstitute lyophilized this compound in sterile water to the desired concentration.
-
Animal Preparation: Anesthetize the rats to facilitate administration and blood sampling. For intravenous administration, a catheter may be placed in a suitable vein (e.g., jugular vein).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 0.3 mg/kg) via the catheterized vein.[1]
-
Subcutaneous (SC): Administer a single injection into the subcutaneous space, typically in the dorsal region.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes). Blood is collected into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.
-
Bioanalytical Method:
-
Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to isolate Melanotan II and remove interfering substances.[5]
-
Quantification: Analyze the extracted samples using a validated HPLC-MS/MS method.[5] This allows for sensitive and specific quantification of Melanotan II in the plasma.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant parameters.
In Vivo Pigmentation Study in Mice
Objective: To assess the melanogenic (pigmentation) effects of Melanotan II in a mouse model.
Animal Model:
-
Species: C57BL/6 mice (chosen for their black coat color, which allows for visible changes in pigmentation).[2]
Procedure:
-
Dosing: Administer Melanotan II via subcutaneous injection at doses ranging from 0.1 to 1.0 mg/kg.[2]
-
Observation: Visually observe the mice for changes in skin and fur pigmentation over a period of 5-7 days.[2]
-
Histological Analysis: At the end of the study, skin samples can be collected for histological analysis to quantify melanin (B1238610) content in melanocytes and keratinocytes.[2]
Visualizations
Signaling Pathway of Melanotan II-Induced Melanogenesis
Caption: MC1R-mediated melanogenesis signaling pathway activated by Melanotan II.
Experimental Workflow for an In Vivo Study of Melanotan II
Caption: A typical experimental workflow for an in vivo study of Melanotan II.
References
- 1. A comparison of HPLC and bioassay methods for plasma melanotan-II (MT-II) determination: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptidebiologix.com [peptidebiologix.com]
- 3. Preformulation studies with melanotan-II: a potential skin cancer chemopreventive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of melanotan-II in rat plasma by liquid chromatography/tandem mass spectrometry: determination of pharmacokinetic parameters in rat following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Melanotan II Acetate in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Melanotan II acetate (B1210297) in various solvents commonly used in research settings. This document is intended to serve as a critical resource for laboratory professionals to ensure accurate and reproducible experimental outcomes.
Introduction to Melanotan II Acetate
Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[3][4] Its activation of the MC1 receptor, in particular, initiates a signaling cascade that stimulates melanogenesis, the process of melanin (B1238610) production.[3][5] Due to its biological activities, Melanotan II is a subject of research in areas such as skin pigmentation and sexual function.[1][2] For laboratory research, Melanotan II is typically supplied as a lyophilized powder, requiring reconstitution in an appropriate solvent.[6][7] The selection of a suitable solvent is crucial for the peptide's stability and the validity of experimental results.
Quantitative Solubility Data
The solubility of this compound has been determined in several organic and aqueous solvents. The following table summarizes the available quantitative data for easy comparison.
| Solvent | Approximate Solubility (mg/mL) | Reference(s) |
| Dimethylformamide (DMF) | ~30 | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 | [8] |
| Water | 5 | [8] |
| Ethanol | ~1 | [8] |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 | [8] |
Common Reconstitution Solvents in Research
For many research applications, particularly those involving in vitro or in vivo models, aqueous-based solvents are preferred.
-
Bacteriostatic Water (BAC Water): This is a common and recommended solvent for reconstituting Melanotan II.[7][9] It is sterile water containing 0.9% benzyl (B1604629) alcohol, which acts as a preservative to inhibit bacterial growth, allowing for multiple withdrawals from the same vial.[9][10]
-
Sterile Water: If the entire reconstituted volume is to be used in a single experiment, sterile distilled water is a suitable alternative.[9][11] It is important to note that once opened, vials reconstituted with sterile water without a bacteriostatic agent should be considered for single use to prevent contamination.[10][12]
Experimental Protocols
While specific, detailed experimental protocols for determining the maximum solubility of this compound are not extensively published in the provided literature, a general methodology can be outlined based on standard practices for peptide solubility testing.
General Protocol for Solubility Determination
This protocol describes a general procedure for determining the solubility of a peptide like Melanotan II in a given solvent.
Materials:
-
Lyophilized this compound powder
-
Selected research solvent (e.g., DMSO, sterile water)
-
Vortex mixer
-
Sonicator
-
Micro-centrifuge
-
Calibrated analytical balance
-
Appropriate laboratory glassware and consumables
Procedure:
-
Preparation: Allow the vial of lyophilized Melanotan II to equilibrate to room temperature before opening to prevent condensation.[8][9]
-
Initial Solubility Test: To avoid wasting the entire sample, it is recommended to first test the solubility with a small amount of the peptide.[13]
-
Solvent Addition: Add a precise volume of the chosen solvent to a pre-weighed, small amount of the peptide.
-
Dissolution: Gently swirl or vortex the mixture to facilitate dissolution.[8][9] If the peptide does not readily dissolve, brief sonication can be employed to break up any aggregates.[13][14]
-
Observation: A peptide is considered fully solubilized when the resulting solution is clear and free of any visible particles.[13]
-
Incremental Addition: If the peptide dissolves completely, incrementally add more peptide to the solution until saturation is reached (i.e., solid particles remain undissolved after thorough mixing and sonication).
-
Quantification: The solubility is then calculated based on the mass of the peptide that completely dissolved in the specific volume of the solvent.
Standard Reconstitution Protocol for Research Use
This protocol outlines the standard procedure for reconstituting lyophilized Melanotan II for use in experimental assays.
Materials:
-
Vial of lyophilized this compound
-
Sterile bacteriostatic water or sterile water
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Preparation: Ensure all materials are sterile. Allow the Melanotan II vial and the reconstitution solvent to reach room temperature.[15]
-
Sterilization: Clean the rubber stoppers of both the peptide vial and the solvent vial with an alcohol swab.[15]
-
Solvent Addition: Using a sterile syringe, draw up the desired volume of the reconstitution solvent. Slowly inject the solvent into the Melanotan II vial, directing the stream against the side of the vial to minimize foaming.[9][15]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking, as this can denature the peptide.[8][9]
-
Storage: Once reconstituted, the solution should be stored under appropriate conditions, typically refrigerated at 2-8°C for short-term storage or frozen for long-term storage.[16] It is advisable to aliquot the solution for single-use to avoid repeated freeze-thaw cycles.[9][15]
Visualizations
Experimental Workflow for Peptide Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of a peptide in a research laboratory.
Melanotan II Signaling Pathway in Melanogenesis
This diagram illustrates the primary signaling cascade initiated by Melanotan II binding to the MC1 receptor, leading to melanin production.
References
- 1. chemaesthetic.info [chemaesthetic.info]
- 2. Melanotan II CAS#: 121062-08-6 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. peptidebiologix.com [peptidebiologix.com]
- 6. prospecbio.com [prospecbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. deusmedical.com [deusmedical.com]
- 11. cellsciences.com [cellsciences.com]
- 12. bacteriostaticwater.com [bacteriostaticwater.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. peptidedosages.com [peptidedosages.com]
In Vitro vs. In Vivo Effects of Melanotan II Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanotan II (MT-II) acetate (B1210297) is a synthetic analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH) with high affinity for various melanocortin receptors. This technical guide provides a comprehensive analysis of the in vitro and in vivo pharmacological effects of MT-II. We detail its mechanism of action, receptor binding profiles, and downstream signaling cascades. This guide summarizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of melanocortin-based therapeutics.
Introduction
Melanotan II is a cyclic heptapeptide (B1575542) that acts as a potent, non-selective agonist for melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[1] Its cyclic structure provides enhanced stability and a longer half-life compared to its native counterpart, α-MSH.[2] The diverse physiological effects of MT-II, ranging from melanogenesis to metabolic regulation and sexual function, are a direct consequence of its broad receptor activation profile.[3][4] A thorough understanding of its distinct effects in controlled cellular systems (in vitro) versus the complex biological environment of a whole organism (in vivo) is paramount for both basic research and therapeutic development.
In Vitro Effects of Melanotan II
In vitro studies are fundamental to characterizing the molecular interactions of Melanotan II with its target receptors and elucidating the immediate cellular consequences of this binding.
Receptor Binding and Functional Potency
The affinity and functional potency of Melanotan II at various MCR subtypes are typically quantified using competitive radioligand binding assays and functional assays measuring second messenger accumulation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Melanotan II for a specific melanocortin receptor.[2]
-
Materials:
-
Procedure:
-
In a 96-well plate, incubate cell membrane preparations with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled Melanotan II to compete for receptor binding.
-
Incubate the mixture to reach binding equilibrium (e.g., 60-120 minutes at 37°C).[5]
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ (concentration of MT-II that inhibits 50% of specific radioligand binding) from the competition curve.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]
-
Protocol 2: cAMP Accumulation Functional Assay
-
Objective: To measure the functional potency (EC₅₀) of Melanotan II in stimulating cAMP production.[2]
-
Materials:
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate cells with the stimulation buffer.
-
Add varying concentrations of Melanotan II to the wells.
-
Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.[2]
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit.
-
Plot the cAMP concentration against the Melanotan II concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.[5]
-
Quantitative In Vitro Data
The following table summarizes the binding affinities and functional potencies of Melanotan II for human melanocortin receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Assay System |
| Human MC1R | 0.67 | ~0.2 | CHO or HEK293 cells |
| Human MC3R | 34 | ~6.4 | CHO or HEK293 cells |
| Human MC4R | 6.6 | ~0.4 | CHO or HEK293 cells |
| Human MC5R | 46 | ~23 | CHO or HEK293 cells |
Data compiled from multiple sources.[2][5]
Signaling Pathways
Upon binding to MCRs, which are G-protein coupled receptors (GPCRs), Melanotan II primarily activates the Gαs subunit. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[7] Phosphorylated CREB then translocates to the nucleus to regulate gene expression, such as upregulating the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis.[8]
Caption: In Vitro Signaling Pathway of Melanotan II.
In Vivo Effects of Melanotan II
In vivo studies reveal the systemic physiological consequences of Melanotan II administration, integrating its effects across multiple organ systems.
Key Physiological Effects
-
Melanogenesis: Stimulation of MC1R on melanocytes leads to increased melanin (B1238610) production, resulting in skin tanning.[9]
-
Metabolic Regulation: Activation of MC4R in the hypothalamus reduces appetite and can increase energy expenditure, leading to weight loss.[10]
-
Sexual Function: MT-II has been shown to induce penile erections in males and may increase sexual desire in females, effects mediated by central MC3R and MC4R.[4][9]
-
Cardiovascular Effects: Transient increases in heart rate and blood pressure have been reported as potential side effects.[11]
Experimental Protocols
Protocol 3: Induction of Melanogenesis in a Murine Model
-
Objective: To assess the effect of Melanotan II on skin pigmentation in mice.
-
Animal Model: C57BL/6 mice are commonly used due to their black coat, which allows for visible changes in pigmentation.
-
Procedure:
-
Acclimatize animals to housing conditions for at least one week.
-
Administer Melanotan II (e.g., 0.025 mg/kg) or a vehicle control (e.g., sterile saline) via subcutaneous injection daily for a specified period (e.g., 10-14 days).[12]
-
Monitor skin pigmentation at regular intervals using a dermaspectrometer or by visual scoring of the ears and dorsal skin.
-
At the end of the study, skin biopsies can be taken for melanin content analysis.
-
Protocol 4: Food Intake Study in Rats
-
Objective: To quantify the effect of Melanotan II on food consumption.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Individually house the rats and allow them to acclimate.
-
Monitor baseline food intake for several days.
-
Administer Melanotan II (e.g., 1 nmol/day via intracerebroventricular infusion) or a vehicle control.[13]
-
Measure food intake at various time points (e.g., 2, 4, 6, and 24 hours) post-administration.
-
Calculate the cumulative food intake and compare it between the treated and control groups.
-
Quantitative In Vivo Data
The following table summarizes key findings from in vivo studies of Melanotan II.
| Effect | Animal Model/Subject | Administration Route & Dose | Key Findings |
| Increased Pigmentation | Human Volunteers | Subcutaneous, 0.025 mg/kg/day | Increased pigmentation in the face and upper body after 5 doses.[14] |
| Reduced Caloric Intake | Diet-Induced Obese Rats | Intracerebroventricular, 1 nmol/day | 84% reduction in caloric intake on day 2.[10] |
| Body Weight Reduction | Diet-Induced Obese Rats | Intracerebroventricular, 1 nmol/day | 6.5% decrease in body weight after 6 days.[10] |
| Induction of Erections | Anesthetized Rats | Intravenous, 0.1-1 mg/kg | Dose-dependent increase in erectile events.[15] |
| Neuroprotection | Rat (Sciatic Nerve Crush) | Subcutaneous, 20 µg/kg every 48h | Enhanced recovery of sensory function.[2] |
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Studies.
Comparative Analysis: In Vitro vs. In Vivo
| Aspect | In Vitro | In Vivo |
| System | Isolated cellular components or single cell types. | Complex, multi-system organism. |
| Focus | Direct compound-receptor interactions, potency, and cellular mechanism. | Overall physiological effect, efficacy, pharmacokinetics, and safety. |
| Control | High level of control over experimental variables. | Subject to complex homeostatic mechanisms and inter-individual variability. |
| Interpretation | Provides specific data on molecular interactions (e.g., Ki, EC₅₀). | Reflects the integrated response of multiple receptor subtypes in different tissues. |
| Relevance | Essential for initial screening and mechanism of action studies. | Crucial for determining therapeutic potential and predicting clinical outcomes. |
Conclusion
Melanotan II acetate exhibits a complex pharmacological profile characterized by its potent, non-selective agonism at melanocortin receptors. In vitro studies are indispensable for defining its receptor binding affinities and elucidating the downstream signaling cascades it initiates at a cellular level. Conversely, in vivo research is critical for understanding the integrated physiological responses, which often result from the simultaneous activation of multiple MCR subtypes in various tissues. The data and protocols presented in this guide underscore the necessity of a complementary approach, leveraging both in vitro and in vivo models, to fully characterize the multifaceted effects of Melanotan II and to guide the development of more selective and therapeutically valuable melanocortin receptor agonists.
References
- 1. MTII attenuates ghrelin- and food deprivation-induced increases in food hoarding and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. corepeptides.com [corepeptides.com]
- 4. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptidesociety.org [peptidesociety.org]
- 8. benchchem.com [benchchem.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. benchchem.com [benchchem.com]
- 11. Fat loss can be triggered through the brain in animal model, researchers find - UF Health [ufhealth.org]
- 12. researchgate.net [researchgate.net]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Safety and Toxicity Profile of Melanotan II Acetate for Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Melanotan II (MT-II) is an unlicensed and unapproved synthetic peptide. It is not regulated for human use and its safety and efficacy have not been established by major regulatory agencies. This document is intended for research and informational purposes only and does not constitute medical advice or an endorsement of its use.
Executive Summary
Melanotan II is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). As a non-selective agonist of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), it was initially developed as a potential agent for sunless tanning.[1][2][3] Subsequent research has revealed a broader range of physiological effects, including influences on sexual function, appetite, and metabolism.[1][3] While its tanning properties have led to its illicit use, a comprehensive understanding of its safety and toxicity profile is critical for any research application. This guide provides a detailed overview of the available preclinical and clinical data on the safety and toxicity of Melanotan II acetate (B1210297), presents experimental protocols for key safety assays, and visualizes relevant biological pathways and workflows.
Preclinical Safety and Toxicity Profile
Preclinical studies in animal models have provided initial insights into the toxicological profile of Melanotan II.
Acute and Repeated-Dose Toxicity
Acute toxicity studies have indicated a low acute toxicity profile for Melanotan II. In rodents, the median lethal dose (LD50) has been established to be greater than 100 mg/kg via subcutaneous or intravenous routes.[1]
Repeated-dose toxicity studies have been conducted over 28-day and 90-day periods.[1] The primary adverse effects observed at doses exceeding 2 mg/kg/day were transient nausea and a reduction in food intake, which are consistent with the known anorectic effects mediated by the melanocortin-4 receptor (MC4R).[1]
| Toxicity Study | Animal Model | Route of Administration | Key Findings | Reference |
| Acute Toxicity (LD50) | Mice and Rats | Subcutaneous or Intravenous | > 100 mg/kg | [1] |
| 28-Day Repeated-Dose Toxicity | Rodents | Not Specified | Transient nausea and reduced food intake at doses > 2 mg/kg/day. | [1] |
| 90-Day Repeated-Dose Toxicity | Rodents | Not Specified | Consistent with 28-day study findings. | [1] |
Genotoxicity and Carcinogenicity
Genotoxicity screening of Melanotan II has been conducted using the Ames test and chromosomal aberration assays. These studies have reportedly yielded negative results, suggesting no mutagenic potential.[1]
There is a significant concern regarding the potential for Melanotan II to increase the risk of melanoma, a serious form of skin cancer.[4][5] This concern stems from its mechanism of action, which involves stimulating melanocytes.[5][6] Case reports have described the emergence of melanomas from existing moles during or shortly after the use of Melanotan II.[5] However, a causal link has not been definitively established, and some researchers suggest that the increased risk may be associated with concurrent UV exposure from sunbathing or tanning beds.[2][7] One in vivo study in a murine model suggested that topical application of Melanotan II might even suppress melanoma progression.[8] Due to the conflicting information and the seriousness of the potential risk, any research involving Melanotan II should include rigorous dermatological monitoring.
| Genotoxicity Assay | Test System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [1] |
| Chromosomal Aberration Assay | Not Specified | Negative | [1] |
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of Melanotan II is limited. Some sources suggest that reproductive toxicity studies have indicated potential effects on sexual maturation and fertility parameters, which warrants careful consideration in experimental designs.[1]
Safety Pharmacology
Cardiovascular monitoring in preclinical studies has revealed modest increases in blood pressure and heart rate, particularly at higher doses.[1] These effects are attributed to the activation of melanocortin receptors and their influence on the sympathetic nervous system.
Clinical Safety Profile
A pilot Phase I clinical study was conducted to evaluate the safety and efficacy of Melanotan II for tanning. The study involved three healthy male volunteers who received subcutaneous injections of Melanotan II on alternating days for two weeks.[9]
Dosing and Administration
The initial dose was 0.01 mg/kg, with escalation up to 0.03 mg/kg.[9] The recommended single dose for future Phase I studies was determined to be 0.025 mg/kg/day.[9]
Adverse Effects
The most commonly reported adverse effects in the Phase I study and in case reports from illicit use include:
-
Common Side Effects:
-
Serious Adverse Events (from case reports of high-dose use):
| Adverse Effect | Frequency/Severity | Dose | Reference |
| Somnolence and Fatigue | Grade II (WHO standards) | 0.03 mg/kg | [9] |
| Nausea | Mild, not requiring antiemetic treatment | Most dose levels | [9] |
| Spontaneous Penile Erections | Intermittent, lasting 1-5 hours | Dose-dependent | [9] |
| Rhabdomyolysis | Case report | 6 mg (single dose) | [11] |
| Renal Dysfunction | Case report | Not specified | [12] |
Mechanism of Action and Signaling Pathways
Melanotan II exerts its effects by acting as a non-selective agonist at melanocortin receptors.[1][2][3] The activation of these G-protein coupled receptors initiates various downstream signaling cascades.
MC1R-Mediated Melanogenesis
The primary mechanism for skin pigmentation involves the activation of the MC1R on melanocytes.[6] This leads to the production of eumelanin, the brown-black pigment that provides photoprotection.
Figure 1: Simplified signaling pathway of Melanotan II-induced melanogenesis via MC1R activation.
MC4R-Mediated Effects
Activation of MC4R in the central nervous system is responsible for many of the other observed effects of Melanotan II, including appetite suppression and sexual stimulation.[1][13]
Figure 2: Overview of Melanotan II's effects mediated by MC4R in the central nervous system.
Experimental Protocols for Safety and Toxicity Assessment
The following are generalized protocols for key in vitro and in vivo assays relevant to the safety and toxicity assessment of peptide compounds like Melanotan II.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Figure 3: Workflow for an in vitro cytotoxicity assessment using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts, melanocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Melanotan II acetate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium without the peptide) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Hemolysis Assay
This assay evaluates the lytic effect of a peptide on red blood cells (RBCs), providing an indication of its potential to damage cell membranes.
Figure 4: Workflow for a hemolysis assay to assess peptide-induced membrane damage.
Detailed Methodology:
-
RBC Preparation: Obtain fresh whole blood (e.g., from a healthy donor) and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS) and resuspend to a 2% (v/v) suspension in PBS.[14]
-
Peptide Dilutions: Prepare serial dilutions of this compound in PBS.
-
Incubation: In a 96-well plate, mix equal volumes of the RBC suspension and the peptide dilutions. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis). Incubate for 1 hour at 37°C.[14]
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[15]
-
Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.[14]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[14]
Conclusion and Research Recommendations
The available data suggests that Melanotan II has a low acute toxicity profile but raises significant safety concerns, particularly with long-term or high-dose use. The most frequently observed adverse effects are related to its mechanism of action and include nausea, flushing, and effects on sexual function. The potential for serious adverse events such as rhabdomyolysis, renal toxicity, and the unresolved risk of melanoma necessitate extreme caution in any research setting.
For researchers and drug development professionals, the following recommendations are crucial:
-
Thorough Preclinical Evaluation: A comprehensive preclinical safety and toxicity package is essential before any consideration of clinical studies. This should include detailed dose-range finding studies, repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), a full battery of genotoxicity assays, and thorough carcinogenicity and reproductive toxicity assessments.
-
Careful Dose Selection: Dosing in any experimental setting should be based on robust preclinical data, starting with low doses and escalating cautiously while monitoring for adverse effects.
-
Rigorous Monitoring: In any study involving Melanotan II, subjects should be closely monitored for all known adverse effects, with particular attention to cardiovascular parameters and dermatological changes.
-
Purity and Formulation: The purity and formulation of the this compound used in research are critical. The use of well-characterized, high-purity material is essential to ensure that observed effects are attributable to the compound itself and not to impurities.
Due to the lack of regulatory approval and the potential for serious side effects, the use of Melanotan II outside of a well-controlled and ethically approved research setting is strongly discouraged.
References
- 1. peptidebiologix.com [peptidebiologix.com]
- 2. Melanotan II - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. What is Melanotan-II - the drug that the TGA urges consumers to avoid? [unsw.edu.au]
- 6. peptidesociety.org [peptidesociety.org]
- 7. aditum.org [aditum.org]
- 8. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanotan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. static.igem.org [static.igem.org]
An In-depth Technical Guide to the Molecular Weight and Chemical Properties of Melanotan II Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and chemical characteristics of Melanotan II acetate (B1210297), a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone. This document details its chemical properties, provides insights into its synthesis and analysis, and illustrates its primary signaling pathway.
Core Chemical and Physical Properties
Melanotan II is a cyclic heptapeptide (B1575542) that has been synthesized as an acetate salt to improve its stability.[1][2][3] Its chemical structure and properties have been characterized through various analytical techniques.
Quantitative Data Summary
The key quantitative data for Melanotan II and its acetate salt are summarized in the table below for easy reference and comparison.
| Property | Value (Melanotan II Free Base) | Value (Melanotan II Acetate) | Source(s) |
| Molecular Formula | C₅₀H₆₉N₁₅O₉ | C₅₂H₇₃N₁₅O₁₁ | [2][4][5] |
| Molecular Weight | 1024.18 g/mol | 1084.25 g/mol | [2][3][6] |
| CAS Number | 121062-08-6 | 1036322-26-5 | [2][4][6] |
| Appearance | White to off-white solid/lyophilized powder | White to off-white solid/lyophilized powder | [4][5] |
| Purity (by HPLC) | Typically ≥95% to ≥98% | Typically ≥95% to ≥98% | [2][4][7] |
| Solubility | Soluble in water, DMSO, and Methanol | Soluble in water, DMF, DMSO, and Ethanol | [4][8][9] |
| Storage | Store at -20°C. Lyophilized form is stable at room temperature for weeks. | Store at -20°C. | [5][8] |
Chemical Structure
Melanotan II is a cyclic peptide with the amino acid sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂.[4][5] The cyclization is formed by a lactam bridge between the aspartic acid and lysine (B10760008) side chains.
Caption: Chemical structure of this compound.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of Melanotan II, compiled from various scientific sources.
Synthesis of Melanotan II
Melanotan II can be synthesized using either solid-phase or solution-phase peptide synthesis techniques.
Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing Melanotan II involves Fmoc/tBu solid-phase peptide synthesis.[10]
-
Resin and Amino Acid Attachment: An initial Fmoc-Linker Amide AM Resin is used as the solid support. The C-terminal amino acid, Lysine (with a Tfa protecting group on its side chain), is attached to the resin. Subsequent amino acids with Fmoc N-terminal protection and appropriate side-chain protecting groups (e.g., Trp(Boc), Arg(Pbf), His(Trt), Asp(OMe)) are sequentially coupled.[10]
-
Deprotection and Coupling: Each cycle involves the removal of the Fmoc group with a base (e.g., piperidine (B6355638) in DMF) followed by the coupling of the next amino acid using a coupling agent such as HBTU or DIC/HOBt.[10]
-
N-terminal Acetylation: After the final amino acid (Nle) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride.[10]
-
Side-Chain Deprotection and Cyclization: The protecting groups on the Aspartic acid (OMe) and Lysine (Tfa) side chains are removed. The peptide is then cyclized on the resin using a condensing agent.[10]
-
Cleavage and Purification: The cyclic peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/water/thioanisole/EDT). The crude peptide is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Solution-Phase Synthesis: A solution-phase synthesis has also been described, involving a [(2+2)+1+1] fragment condensation strategy to assemble the linear hexapeptide backbone. This is followed by deprotection and carbodiimide-mediated lactamization to form the cyclic intermediate. The final N-acetylnorleucine is then coupled to complete the synthesis.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification: HPLC is the standard method for assessing the purity of Melanotan II and quantifying its content.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C8 or C18 reversed-phase column is typically employed.[11]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B) is commonly used.[11]
-
Detection: Detection is typically performed at 218 nm or 280 nm.[12]
-
Quantification: The amount of Melanotan II in a sample can be determined by comparing the peak area to that of a known concentration standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification: LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of Melanotan II, particularly in biological matrices.
-
Sample Preparation: For biological samples like plasma or urine, a solid-phase extraction (SPE) step is often required to isolate the peptide and remove interfering substances.[9][13]
-
Chromatography: Similar HPLC conditions as described above are used to separate Melanotan II from other components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. Identification is typically based on the detection of the doubly charged precursor ion ([M+2H]²⁺) at m/z 513.[12] Fragmentation of this precursor ion yields specific product ions that can be used for confirmation and quantification.[12]
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptideinitiative.com [peptideinitiative.com]
- 4. The first preparative solution phase synthesis of melanotan II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. corepeptides.com [corepeptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of melanotan-II in rat plasma by liquid chromatography/tandem mass spectrometry: determination of pharmacokinetic parameters in rat following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101195654B - Solid phase synthesis technique for melanotan-II - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
"Melanotan II acetate binding affinity for MC1R, MC3R, MC4R, MC5R"
An In-Depth Technical Guide to the Binding Affinity and Functional Profile of Melanotan II Acetate (B1210297) at Melanocortin Receptors
**Abstract
This technical guide provides a comprehensive analysis of Melanotan II (MT-II) acetate's interaction with the melanocortin receptor (MC) family, specifically subtypes MC1R, MC3R, MC4R, and MC5R. MT-II is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous α-melanocyte-stimulating hormone (α-MSH) that functions as a potent, non-selective agonist at these receptors.[1][2] This document collates quantitative binding affinity (Ki) and functional potency (EC50) data, details the experimental protocols used for their determination, and visualizes the core signaling pathways and experimental workflows.
Quantitative Binding and Functional Potency
Melanotan II demonstrates high-affinity binding to MC1R, MC3R, MC4R, and MC5R, with negligible activity at the MC2R, the receptor for adrenocorticotropic hormone (ACTH).[1][2] The binding affinity is commonly expressed by the inhibition constant (Ki), while functional potency is measured by the half-maximal effective concentration (EC50) in cellular assays, such as cAMP accumulation tests.[3]
Binding Affinities (Ki)
The following table summarizes the reported binding affinities of Melanotan II for human melanocortin receptors, determined through competitive radioligand binding assays. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Assay Conditions |
| MC1R | 0.67 | Competitive binding assay with [¹²⁵I]-NDP-α-MSH in CHO cells.[3] |
| MC3R | 34 | Competitive binding assay with [¹²⁵I]-NDP-α-MSH in CHO cells.[3] |
| MC4R | 6.6 | Competitive binding assay with [¹²⁵I]-NDP-α-MSH in CHO cells.[3] |
| MC5R | 46 | Competitive binding assay with [¹²⁵I]-NDP-α-MSH in CHO cells.[3] |
Functional Potencies (EC50)
The following table presents the functional potency of Melanotan II, measured by its ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing human melanocortin receptors. A lower EC50 value indicates greater potency.
| Receptor Subtype | Functional Potency (EC50, nM) | Assay Conditions |
| MC1R | 0.23 | cAMP accumulation assay in CHO cells.[3] |
| MC3R | 19.3 | cAMP accumulation assay in CHO cells.[3] |
| MC4R | 0.69 | cAMP accumulation assay in CHO cells.[3] |
| MC5R | 18.6 | cAMP accumulation assay in CHO cells.[3] |
Melanocortin Receptor Signaling Pathway
The biological effects of Melanotan II are primarily mediated through its activation of G-protein coupled melanocortin receptors.[1] The canonical signaling pathway for MC1R, MC3R, MC4R, and MC5R involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cAMP levels.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene transcription and subsequent physiological responses.[2][4]
Caption: Canonical Gs-cAMP-PKA signaling pathway activated by Melanotan II.
Experimental Protocols
The characterization of Melanotan II's binding affinity and functional activity relies on standardized in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[3]
Objective: To determine the inhibition constant (Ki) of Melanotan II for MC1R, MC3R, MC4R, and MC5R.
Methodology:
-
Receptor Preparation: A crude membrane fraction is prepared from cells (e.g., HEK293 or CHO) engineered to stably express the human melanocortin receptor of interest.[3][5] The protein concentration of the membrane preparation is quantified.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the unlabeled competitor, Melanotan II.[3][6]
-
Controls:
-
Total Binding: Wells containing only the receptor membranes and the radioligand.
-
Non-specific Binding: Wells containing receptor membranes, radioligand, and a saturating concentration of a non-radiolabeled agonist (e.g., α-MSH) to block all specific binding.[6]
-
-
Incubation: The plates are incubated (e.g., 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.[5][6]
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[1][5]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of Melanotan II. Non-linear regression analysis is used to determine the IC50 value (the concentration of MT-II that inhibits 50% of specific radioligand binding).[3] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic AMP.[3]
Objective: To determine the half-maximal effective concentration (EC50) of Melanotan II for stimulating cAMP production.
Methodology:
-
Cell Culture: Cells (e.g., CHO or HEK293) expressing the melanocortin receptor of interest are seeded in multi-well plates and cultured to an appropriate density.[3][7]
-
Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.[1][3]
-
Stimulation: Cells are stimulated with varying concentrations of Melanotan II for a defined period.
-
Cell Lysis and Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured. This is commonly done using competitive immunoassays based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[8][9] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[8]
-
Data Analysis: The assay signal (e.g., fluorescence ratio) is converted to cAMP concentration using a standard curve.[9] The cAMP concentration is then plotted against the log concentration of Melanotan II. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of MT-II that elicits 50% of the maximal response.[10]
Caption: Workflow for a cell-based cAMP functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. corepeptides.com [corepeptides.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
"Downstream signaling pathways activated by Melanotan II acetate"
An In-Depth Technical Guide to the Downstream Signaling Pathways Activated by Melanotan II Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melanotan II (MT-II) is a potent, synthetic, cyclic heptapeptide (B1575542) analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1][2] Its enhanced stability and ability to cross the blood-brain barrier have made it an invaluable tool in pharmacological research. MT-II functions as a non-selective agonist for four of the five known melanocortin receptors (MCRs): MC1R, MC3R, MC4R, and MC5R.[3][4][5] This broad receptor activation profile triggers a diverse array of physiological responses, ranging from skin pigmentation and sexual function to energy homeostasis and inflammation. This guide provides a detailed technical overview of the downstream signaling cascades initiated by Melanotan II, summarizes key quantitative data on its receptor interactions, outlines relevant experimental protocols, and visualizes the core pathways.
Core Mechanism of Action: Non-Selective Melanocortin Receptor Agonism
Melanotan II's primary mechanism involves binding to and activating melanocortin receptors, which are G-protein coupled receptors (GPCRs).[1][6] Its effects are dictated by the specific receptor subtype it activates and the tissue in which that receptor is expressed.[7]
-
MC1R : Primarily expressed on melanocytes, its activation is the principal driver of melanogenesis (skin pigmentation).[7]
-
MC3R & MC4R : Located predominantly in the central nervous system, especially the hypothalamus, these receptors are crucial in regulating appetite, energy balance, and sexual function.[3][7][8]
-
MC5R : Exhibits a more widespread distribution and is implicated in the function of exocrine glands.[4][7]
Quantitative Data: Receptor Binding and Functional Potency
The affinity and functional potency of Melanotan II have been quantified in numerous studies. It generally exhibits the highest affinity for the MC1 receptor. The tables below compile data from competitive binding and in vitro functional assays.
Table 1: Melanotan II Binding Affinities (Kᵢ) at Melanocortin Receptors
| Receptor Subtype | Species | Binding Affinity (Kᵢ, nM) | Assay System |
| MC1R | Human | 0.67 | Competitive binding with [¹²⁵I]-NDP-α-MSH in CHO cells.[9] |
| MC3R | Human | 34 | Competitive binding with [¹²⁵I]-NDP-α-MSH in CHO cells.[9] |
| MC4R | Human | 6.6 | Competitive binding with [¹²⁵I]-NDP-α-MSH in CHO cells.[9] |
| MC5R | Human | 46 | Competitive binding with [¹²⁵I]-NDP-α-MSH in CHO cells.[9] |
Table 2: Melanotan II Functional Potencies (EC₅₀) at Melanocortin Receptors
| Receptor Subtype | Species | Functional Potency (EC₅₀, nM) | Assay System |
| MC1R | Human | 110 | cAMP accumulation in A-375 cells.[1] |
| MC1R | Mouse | 0.02 | cAMP accumulation in HEK293 cells.[1] |
| MC3R | Rat | 0.27 ± 0.23 | Agonist activity in cells expressing the receptor.[10] |
| MC4R | Mouse | 0.057 ± 0.024 | Agonist activity in cells expressing the receptor.[10] |
| MC4R | N/A | ~0.5 | cAMP accumulation in Neuro2A cells.[11] |
Downstream Signaling Pathways
All five melanocortin receptors primarily couple to the Gαs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9]
MC1R Signaling and Melanogenesis
The most well-characterized pathway initiated by Melanotan II is the stimulation of melanin (B1238610) production via MC1R on melanocytes.[1][6]
-
Receptor Binding and G-Protein Activation : MT-II binds to MC1R, inducing a conformational change that activates the associated Gαs protein.[7]
-
Adenylyl Cyclase Activation : The activated Gαs subunit stimulates adenylyl cyclase to convert ATP into cAMP.[1][12]
-
Protein Kinase A (PKA) Activation : The rise in intracellular cAMP activates Protein Kinase A (PKA).[12][13]
-
CREB Phosphorylation : PKA phosphorylates the cAMP Response Element-Binding protein (CREB).[4][13]
-
MITF Gene Expression : Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF) gene.[4][12]
-
Melanogenic Enzyme Synthesis : MITF, the master regulator of melanocyte function, upregulates the transcription of key melanogenic enzymes, including tyrosinase, TYRP1, and DCT, leading to the synthesis of eumelanin (B1172464) (black/brown pigment).[1][12]
MC4R Signaling in the Central Nervous System
Melanotan II readily crosses the blood-brain barrier to act on MC3R and MC4R in the CNS, influencing appetite, metabolism, and sexual function.[1]
-
Appetite and Metabolism : MC4R activation in the hypothalamus is crucial for energy homeostasis.[14] The signaling cascade, similar to MC1R, involves Gαs, adenylyl cyclase, cAMP, and PKA.[14] PKA phosphorylates downstream targets, leading to reduced food intake (anorexia) and increased energy expenditure, partly through decreased activity of AMP-activated protein kinase (AMPK).[11][14][15] Studies show that MT-II induces a persistent cAMP signal, which may contribute to its prolonged effects on appetite suppression.[11]
-
Sexual Function : Activation of MC4R (and possibly MC3R) in brain regions like the paraventricular nucleus (PVN) and medial preoptic area (MPOA) is linked to increased libido and penile erection.[1][15] This pathway is thought to involve the modulation of oxytocinergic and dopaminergic signaling.[3]
Alternative Signaling: ERK Pathway Activation
While the cAMP pathway is primary, evidence suggests MC1R can also signal to the ERK1/2 Mitogen-Activated Protein Kinase (MAPK) pathway. In human melanocytes, this activation appears to be cAMP-independent and instead involves Src tyrosine kinase-mediated transactivation of the cKIT receptor, a receptor tyrosine kinase.[16] This demonstrates a functional link between MC1R and growth factor signaling pathways.
Experimental Protocols
Characterizing the interaction of Melanotan II with melanocortin receptors involves two primary in vitro assay types: radioligand binding assays to determine affinity and functional assays to measure downstream cellular response.[9]
Radioligand Binding Assay Protocol
This method quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[17][9]
-
Objective : To determine the inhibition constant (Kᵢ) of Melanotan II for MC1R, MC3R, MC4R, or MC5R.
-
Materials :
-
Methodology :
-
Preparation : Cell membranes expressing the receptor are prepared and incubated in the binding buffer.
-
Competition Binding : A fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Melanotan II.[17]
-
Incubation : The reaction is incubated to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.[17]
-
Detection : The radioactivity retained on the filters (representing the bound ligand) is quantified using a gamma counter.[17]
-
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of Melanotan II. Non-linear regression is used to determine the IC₅₀ value (the concentration of MT-II that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[17]
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist like Melanotan II to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC₅₀).[17]
-
Objective : To determine the functional potency (EC₅₀) of Melanotan II at a specific melanocortin receptor.
-
Materials :
-
Cells : A suitable cell line (e.g., HEK293) expressing the receptor of interest.
-
Inducer : Melanotan II.
-
Inhibitor : A phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[17]
-
Detection Kit : A commercial kit for cAMP quantification (e.g., ELISA, HTRF, or luminescence-based).
-
-
Methodology :
-
Cell Seeding : Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation : Cells are pre-incubated with a PDE inhibitor (IBMX) to block cAMP breakdown.[17]
-
Stimulation : Cells are then stimulated with varying concentrations of Melanotan II for a defined period.
-
Lysis : The reaction is stopped, and cells are lysed to release intracellular cAMP.
-
Detection : The amount of cAMP in the cell lysate is quantified using a detection kit according to the manufacturer's protocol.
-
-
Data Analysis : A dose-response curve is generated by plotting the signal (proportional to cAMP level) as a function of the Melanotan II concentration. The EC₅₀ value, which is the concentration of MT-II that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal curve.[9]
Conclusion
Melanotan II acetate is a powerful research tool whose non-selective agonism at melanocortin receptors activates multiple downstream signaling pathways. The primary and most understood cascade operates through the Gαs-cAMP-PKA pathway, which has profound effects on melanogenesis via MC1R and on energy homeostasis and sexual function via MC4R. Furthermore, emerging evidence of cAMP-independent signaling, such as ERK activation through cKIT transactivation, highlights the complexity of melanocortin signaling. A thorough understanding of these pathways, supported by robust quantitative and functional assays, is critical for leveraging the therapeutic potential of the melanocortin system and for the development of more selective and effective receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. peptidesociety.org [peptidesociety.org]
- 5. Melanotan II - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptidebiologix.com [peptidebiologix.com]
- 9. benchchem.com [benchchem.com]
- 10. innopep.com [innopep.com]
- 11. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corepeptides.com [corepeptides.com]
- 13. peptideinitiative.com [peptideinitiative.com]
- 14. benchchem.com [benchchem.com]
- 15. rejuvenateyou.io [rejuvenateyou.io]
- 16. Signaling from the Human Melanocortin 1 Receptor to ERK1 and ERK2 Mitogen-Activated Protein Kinases Involves Transactivation of cKIT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Melanotan II Acetate: A Technical Guide to Inducing Melanogenesis in Research Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It is a potent non-selective agonist of the melanocortin receptors, exhibiting high affinity for MC1R, MC3R, MC4R, and MC5R.[1][2] Its primary application in research is the stimulation of melanogenesis, the process of melanin (B1238610) production, which is predominantly mediated through the activation of the MC1 receptor (MC1R) on melanocytes.[2][3] This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data associated with the use of Melanotan II acetate (B1210297) in research models to induce melanogenesis.
Mechanism of Action
Melanotan II mimics the action of α-MSH, binding to and activating melanocortin receptors.[4] The induction of melanogenesis is primarily initiated through the activation of MC1R, a G-protein coupled receptor (GPCR) on the surface of melanocytes.[3][5] This binding event triggers a cascade of intracellular signaling events, leading to the synthesis and distribution of melanin.[4]
The cyclic structure of Melanotan II enhances its stability and permeability across the blood-brain barrier compared to its linear counterpart, α-MSH.[2] While its effects on melanogenesis are mediated by peripheral MC1R binding, its interactions with central MC3R and MC4R are associated with effects on appetite, metabolism, and sexual function.[2]
Signaling Pathway
The activation of MC1R by Melanotan II initiates a well-defined signaling cascade:
-
G-Protein Activation: Binding of Melanotan II to MC1R activates the associated Gs protein.[6]
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.[6]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5]
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[5]
-
CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[5]
-
MITF Expression: Phosphorylated CREB binds to the promoter of the Microphthalmia-associated transcription factor (MITF) gene, increasing its expression.[5]
-
Melanogenic Enzyme Upregulation: MITF, a master regulator of melanocyte function, upregulates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT).[6]
-
Melanin Synthesis: These enzymes catalyze the multi-step process of converting tyrosine into eumelanin (B1172464) (black/brown pigment) and pheomelanin (red/yellow pigment) within melanosomes.[7]
This signaling cascade results in a dose-dependent increase in melanin production and subsequent skin pigmentation.[3]
Quantitative Data
The potency and efficacy of Melanotan II in inducing melanogenesis have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Potency of Melanotan II at Human Melanocortin Receptors
| Receptor | Binding Affinity (Ki, nM) |
| MC1R | 0.67 |
| MC3R | 34 |
| MC4R | 6.6 |
| MC5R | 46 |
| Data from COS cells expressing human recombinant receptors.[8] |
Table 2: In Vitro Efficacy of Melanotan II
| Parameter | Cell Line | Concentration | Result |
| EC50 for MC1R activation | - | Nanomolar range | High potency |
| This table is based on general statements of high potency in the nanomolar range.[3] |
Table 3: In Vivo Efficacy of Melanotan II (Pilot Phase I Clinical Study)
| Dosage (subcutaneous) | Subjects | Duration | Outcome |
| 0.01 mg/kg (starting dose) | 3 normal male volunteers | 5 doses every other day for 2 weeks | - |
| 0.025 - 0.03 mg/kg (escalated dose) | 3 normal male volunteers | 5 doses every other day for 2 weeks | Increased pigmentation in the face, upper body, and buttocks.[9] |
| The recommended single dose for future Phase I studies was 0.025 mg/kg/day.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. The following are standard protocols for in vitro assays to assess the melanogenic effects of Melanotan II.
Cell Culture
-
Cell Line: B16-F10 murine melanoma cells are commonly used for in vitro melanogenesis studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Melanin Content Assay
This assay quantifies the total melanin content in cultured cells following treatment with Melanotan II.
-
Cell Seeding: Seed B16-F10 cells in 6-well plates at a density that allows for growth during the treatment period.
-
Treatment: After cell adherence, treat the cells with various concentrations of Melanotan II for 48-72 hours.[3] Include a vehicle-treated control group.
-
Cell Harvesting: Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA.[3]
-
Pelleting: Centrifuge the cell suspension to obtain a cell pellet.[3]
-
Solubilization: Dissolve the cell pellet in 1 M NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours.[3]
-
Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.[3]
-
Normalization: Normalize the melanin content to the total protein content of the cells, which can be determined using a BCA protein assay on the same lysate.[3]
Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
-
Cell Seeding and Treatment: Seed and treat B16-F10 cells with Melanotan II as described for the melanin content assay.[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[3]
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.[3]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[3]
-
Enzymatic Reaction: In a 96-well plate, add an equal amount of protein from each sample. Initiate the reaction by adding L-DOPA solution.[3]
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Activity Calculation: Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the total protein content.
Western Blotting
This protocol is used to detect the expression levels of key proteins in the melanogenesis signaling pathway.
-
Cell Treatment and Lysis: Treat B16-F10 cells with Melanotan II for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MITF, p-CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reagent Preparation and Storage
-
Melanotan II Acetate: Supplied as a lyophilized powder.[10] For long-term storage, it should be kept at -20°C.[8][10]
-
Reconstitution: Reconstitute the lyophilized powder in sterile, bacteriostatic water.[11] Gently swirl the vial to dissolve the powder; do not shake vigorously.[12]
-
Solubility: this compound is soluble in organic solvents such as DMSO and DMF.[10] For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous buffers, first dissolve in DMF and then dilute with the aqueous buffer.[10]
-
Storage of Reconstituted Solution: Store the reconstituted solution refrigerated at 2-8°C and protect it from light.[13] Use within a few days to a couple of weeks to minimize degradation.[13]
Conclusion
This compound is a valuable research tool for investigating the mechanisms of melanogenesis. Its potent agonism of the MC1R provides a reliable method for inducing melanin production in both in vitro and in vivo models. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the complex process of skin pigmentation and developing novel therapeutic strategies for pigmentation disorders. Adherence to proper handling, storage, and experimental procedures is critical for obtaining accurate and reproducible results.
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptidesociety.org [peptidesociety.org]
- 6. benchchem.com [benchchem.com]
- 7. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemaesthetic.info [chemaesthetic.info]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Melanotan II Acetate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) is a synthetic analogue of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH). It is a potent non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[1][2] In a laboratory setting, MT-II is a valuable tool for investigating various physiological processes, including skin pigmentation, sexual function, and metabolic pathways.[2] These application notes provide a comprehensive protocol for the reconstitution, handling, and storage of lyophilized Melanotan II acetate (B1210297) to ensure its stability and integrity for reliable experimental outcomes.
Quantitative Data Summary
Table 1: Recommended Solvents for Reconstitution
| Solvent | Key Characteristics | Recommended Use |
| Sterile Distilled Water | Suitable for single-use applications where the entire reconstituted volume will be used shortly after preparation.[2][3] | Immediate use in experiments. |
| Bacteriostatic Water (0.9% benzyl (B1604629) alcohol) | Contains a preservative to inhibit bacterial growth, allowing for multiple withdrawals from the same vial.[2] | Multiple uses from a single reconstituted vial. |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term (months to years)[3][4] | Should be stored desiccated.[4][5] Stable for up to 3 weeks at room temperature.[3][5] |
| Lyophilized Powder | 4°C | Short-term (1-2 months)[6] | For short-term storage. |
| Reconstituted Solution | 2°C to 8°C | Up to 2 weeks[3][7] | Protect from light.[1][7] |
| Reconstituted Solution | -20°C | Long-term | For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocols
Reconstitution of Lyophilized Melanotan II Acetate
This protocol outlines the steps for reconstituting lyophilized this compound to a desired concentration for laboratory use.
Materials:
-
Vial of lyophilized this compound
-
Sterile distilled water or bacteriostatic water
-
Sterile syringes and needles
-
Alcohol swabs
-
Sterile, empty vials for aliquoting (optional)
Procedure:
-
Acclimatization: Allow the vial of lyophilized Melanotan II to reach room temperature before opening to prevent condensation.[2]
-
Sterilization: Clean the rubber stoppers of the Melanotan II vial and the solvent vial with an alcohol swab and allow them to air dry.[1]
-
Solvent Preparation: Using a sterile syringe, draw up the desired volume of the chosen solvent (sterile distilled water or bacteriostatic water). A common practice is to add 1 mL of water to a 10 mg vial to yield a concentration of 10 mg/mL.[1]
-
Solvent Addition: Slowly inject the solvent into the Melanotan II vial, directing the stream against the side of the vial to minimize foaming.[1][2]
-
Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously , as this can degrade the peptide.[1][2][8]
-
Visual Inspection: Once dissolved, the solution should be clear. If any cloudiness or particulate matter is observed, the solution should be discarded.[8]
-
Aliquoting and Storage (Optional): For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use sterile vials and freeze them at -20°C.[1][3] This practice helps to avoid repeated freeze-thaw cycles which can degrade the peptide.[3][5]
Quality Control
The purity of Melanotan II can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[9][10] It is recommended to obtain a Certificate of Analysis (COA) from the supplier to verify the purity and identity of the peptide.[11][12]
Visualizations
Experimental Workflow: Melanotan II Reconstitution
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cellsciences.com [cellsciences.com]
- 5. raybiotech.com [raybiotech.com]
- 6. puremt2.com [puremt2.com]
- 7. trutan.net [trutan.net]
- 8. suretan.net [suretan.net]
- 9. nbinno.com [nbinno.com]
- 10. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ignitepeptides.com [ignitepeptides.com]
- 12. orosresearch.com [orosresearch.com]
Application Notes and Protocols for Cell-Based Assays Using Melanotan II Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Melanotan II acetate (B1210297) in various cell-based assays. This document outlines the mechanism of action of Melanotan II, presents detailed protocols for key experiments, summarizes quantitative data for easy reference, and includes visual representations of signaling pathways and experimental workflows.
Introduction to Melanotan II
Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It is a potent non-selective agonist for melanocortin receptors (MCRs), exhibiting high affinity for MC1R, MC3R, MC4R, and MC5R.[1][2] Its binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, making it a valuable tool for studying various physiological processes, including skin pigmentation, sexual function, and metabolic regulation.[3][4] The cyclic structure of Melanotan II enhances its stability and potency compared to the endogenous α-MSH.[5]
Mechanism of Action and Signaling Pathway
Upon binding to melanocortin receptors, particularly the MC1R on melanocytes, Melanotan II activates the associated Gs alpha subunit of the G-protein complex.[3] This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB).[3] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis.[3] MITF upregulates the expression of enzymes crucial for melanin (B1238610) synthesis, such as tyrosinase.[5]
Data Presentation
The following tables summarize the quantitative data for Melanotan II acetate's binding affinity (Ki) and functional potency (EC50) at various human melanocortin receptors.
Table 1: Binding Affinity (Ki) of Melanotan II at Human Melanocortin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| hMC1R | 0.67 |
| hMC3R | 34 |
| hMC4R | 6.6 |
| hMC5R | 46 |
Table 2: Functional Potency (EC50) of Melanotan II at Human Melanocortin Receptors
| Cell Line | Receptor | Assay | EC50 (nM) |
| A-375 | hMC1R | cAMP Accumulation | 110 |
| HEK293 | mMC1R | beta-galactosidase | 0.021 |
Experimental Protocols
Detailed methodologies for key cell-based assays using this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from a study that assessed the effect of Melanotan II on the viability of B16-F10 melanoma cells.[2]
Objective: To determine the effect of this compound on the viability and proliferation of cells in culture.
Materials:
-
B16-F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 1 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16-F10 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of Melanotan II. Include a vehicle control (medium without Melanotan II).
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for a specific melanocortin receptor.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC1R)
-
Cell membrane preparations from the transfected cells
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH
-
Unlabeled this compound
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of Melanotan II. Use non-linear regression to determine the IC50 value (the concentration of Melanotan II that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating the Gs-coupled signaling pathway.
Materials:
-
HEK293 or CHO cells stably expressing the melanocortin receptor of interest (e.g., hMC1R)
-
Stimulation Buffer (e.g., serum-free medium containing 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
This compound solutions at various concentrations
-
Commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
-
Plate reader compatible with the chosen cAMP detection kit
Procedure:
-
Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Agonist Stimulation: Wash the cells with stimulation buffer. Add the different concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells to release the intracellular cAMP. Measure the cAMP levels using a commercial assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the logarithm of the Melanotan II concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration that elicits 50% of the maximal response.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Melanotan II Acetate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It acts as a non-selective agonist for melanocortin receptors (MCRs), with notable affinity for MC1R, MC3R, MC4R, and MC5R.[1][2][3] This broad receptor activity underlies its diverse physiological effects, which extend beyond skin pigmentation to include regulation of appetite, sexual function, and metabolism.[4][5] Animal models, particularly rodents, are instrumental in elucidating the mechanisms of action and potential therapeutic applications of MT-II. These notes provide an overview of common animal models and detailed protocols for key experiments.
Mechanism of Action
Melanotan II exerts its effects by binding to and activating melanocortin receptors, which are G-protein coupled receptors (GPCRs).[2][6] The activation of these receptors initiates a cascade of downstream signaling pathways.[3]
-
MC1R: Primarily expressed in melanocytes, its activation stimulates melanin (B1238610) production (melanogenesis).[7][8]
-
MC3R & MC4R: Found in the central nervous system, particularly the hypothalamus, these receptors are involved in regulating food intake, energy homeostasis, and sexual behavior.[2][4]
-
MC5R: Its functions are less characterized but are thought to be involved in exocrine gland function.[9]
The primary signaling cascade initiated by MT-II, particularly through MC1R, involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9] This in turn activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB), ultimately leading to the transcription of genes involved in melanogenesis.[8][9]
Signaling Pathway Diagram
Caption: Melanotan II signaling pathway via MC1R.
Key Applications and Experimental Protocols
Assessment of Effects on Feeding Behavior
Melanotan II is a potent anorectic agent, reducing food intake and body weight in animal models.[10][11] This effect is primarily mediated by the activation of MC4R in the hypothalamus.[4]
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
Data Summary:
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Male Wistar Rats | Intracerebroventricular (ICV) | 0.3 nmol | Significantly inhibited caloric intake, with a greater effect in rats on a high-fat diet. | [12] |
| Developing Rat Pups | Intraperitoneal (IP) | 3 mg/kg | Attenuated body weight gain and decreased stomach weight, indicating reduced food intake. | [10][13] |
| Male C57BL/6J Mice | Bilateral microinjection into Nucleus Accumbens (NAcc) | 0.1, 0.3, and 1 nmol | Significantly decreased food consumption in both home cage and operant self-administration paradigms. | [14] |
| Rat Models | Not specified | Not specified | After 19 days, MT-II treated rats lost weight while the control group gained weight, with both groups on the same food ration. | [15] |
Experimental Protocol: Food Intake Measurement
-
Acclimation: Individually house rats in metabolic cages for at least 3 days to acclimate.
-
Baseline Measurement: Measure food and water intake daily for 3-5 days to establish a stable baseline.
-
Drug Administration: Administer Melanotan II or vehicle (e.g., sterile saline) via the desired route (e.g., IP, SC, or ICV).
-
Post-injection Monitoring: Measure food and water intake at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
Data Analysis: Compare the food intake in the MT-II treated group to the vehicle-treated control group. Data can be expressed as absolute food intake (grams) or as a percentage of baseline intake.
Evaluation of Sexual Behavior
Melanotan II has been shown to enhance sexual function in both male and female rodents.[16][17][18] In males, it can induce penile erections, while in females, it can increase proceptive behaviors.[6][16]
Animal Models: Ovariectomized female rats for lordosis testing and male rats for erection studies.
Data Summary:
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Anesthetized Rats | Intravenous (IV) | 0.1, 0.3, and 1 mg/kg | Dose-dependent increase in erectile events. | [3] |
| Conscious Male Rats | Intravenous (IV) | 1 mg/kg | Significantly increased overall erectile activity. | [3] |
| Ovariectomized Long-Evans Rats (EB+P primed) | Subcutaneous (SC) | 0.3 mg/kg | Significantly increased proceptive behaviors (hops, darts, ear wiggling). | [16] |
| Male Rodent Models | Not specified | 0.1-1.0 mg/kg | Increased frequency and duration of spontaneous erections and enhanced sexual motivation. | [6] |
Experimental Protocol: Assessment of Lordosis in Female Rats
-
Hormone Priming: Ovariectomized female rats are primed with estradiol (B170435) benzoate (B1203000) (EB) and progesterone (B1679170) (P) to induce sexual receptivity.[16]
-
Drug Administration: Administer Melanotan II or vehicle subcutaneously.
-
Behavioral Testing: Place the female rat in an arena with a sexually experienced male rat.
-
Observation: Observe and record the frequency and quality of lordosis behavior in response to mounting by the male. The lordosis quotient (LQ) can be calculated as (number of lordosis responses / number of mounts) x 100.
-
Data Analysis: Compare the LQ between MT-II and vehicle-treated groups.
Assessment of Skin Pigmentation
The most well-known effect of Melanotan II is its ability to stimulate melanogenesis, leading to skin darkening.[7][19]
Animal Model: C57BL/6 mice are often used due to their black coat color, which allows for visible changes in skin pigmentation.
Data Summary:
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| C57BL/6 Mice | Subcutaneous (SC) | 0.1 to 1.0 mg/kg | Dose-dependent increases in skin pigmentation, with visible darkening within 24-48 hours. | [6] |
Experimental Protocol: Evaluation of Melanogenesis
-
Baseline Measurement: Shave a small area on the back of the mice and measure the baseline skin color using a colorimeter or by taking standardized photographs.
-
Drug Administration: Administer Melanotan II or vehicle subcutaneously daily or on alternate days.
-
Colorimetric Measurement: At regular intervals (e.g., every 2-3 days), measure the skin color of the shaved area.
-
Histological Analysis (Optional): At the end of the study, skin biopsies can be taken for histological analysis to quantify melanin content.
-
Data Analysis: Compare the change in skin color (e.g., using the Lab* color space) over time between the MT-II and vehicle-treated groups.
Evaluation of Grooming and Other Behaviors
Melanotan II has been observed to increase grooming behavior in rats.[20][21][22] This is often assessed in an open-field test.
Animal Model: Male Wistar or Sprague-Dawley rats.
Data Summary:
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Naive Male Wistar Rats | Intraperitoneal (IP) | 2 mg/kg | A single dose increased grooming in an unfamiliar open-field device without affecting locomotion or rearing. | [20] |
| Male Rats (with restraint stress) | Intraperitoneal (IP) | 2 mg/kg | Enhanced the grooming response compared to both pre- and post-stress values. | [20][23] |
Experimental Protocol: Open-Field Test for Grooming Behavior
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer Melanotan II or vehicle intraperitoneally.
-
Testing: Place the rat in the center of the open-field arena and record its behavior for a set period (e.g., 10-15 minutes).
-
Behavioral Scoring: A trained observer scores the duration and frequency of specific behaviors, including grooming, rearing, and locomotion (distance traveled).
-
Data Analysis: Compare the grooming scores between the MT-II and vehicle-treated groups.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Conclusion
Animal models are indispensable for characterizing the diverse physiological effects of this compound. The protocols outlined in these application notes provide a framework for investigating its impact on feeding behavior, sexual function, skin pigmentation, and other behaviors. Rigorous experimental design and careful data analysis are crucial for obtaining reliable and reproducible results, which can further our understanding of the melanocortin system and the therapeutic potential of its agonists.
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. tydes.is [tydes.is]
- 6. peptidebiologix.com [peptidebiologix.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. peptidesociety.org [peptidesociety.org]
- 10. Melanocortinergic activation by melanotan II inhibits feeding and increases uncoupling protein 1 messenger ribonucleic acid in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibitory Effect of the Melanocortin Receptor Agonist Melanotan-II (MTII) on Feeding Depends on Dietary Fat Content and not Obesity in Rats on Free-Choice Diets [frontiersin.org]
- 12. Inhibitory Effect of the Melanocortin Receptor Agonist Melanotan-II (MTII) on Feeding Depends on Dietary Fat Content and not Obesity in Rats on Free-Choice Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Fat loss can be triggered through the brain in animal model, researchers find - UF Health [ufhealth.org]
- 16. The melanocortin agonist, melanotan II, enhances proceptive sexual behaviors in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery that a melanocortin regulates sexual functions in male and female humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. betatan.co.za [betatan.co.za]
- 20. Effects of melanotan II, a melanocortin agonist, on grooming and exploration in rats after repeated restraint/immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BioKB - Relationship - MT2A - activates - grooming behavior [biokb.lcsb.uni.lu]
- 23. Effects of melanotan II, a melanocortin agonist, on grooming and exploration in rats after repeated restraint/immobilization-文献详情-维普官网 [cqvip.com]
Application Notes and Protocols for Subcutaneous Administration of Melanotan II Acetate in Rodents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the subcutaneous (SC) administration of Melanotan II (MT-II) acetate (B1210297) in rodent models. It includes information on the mechanism of action, dosage preparation, administration procedures, and a summary of quantitative data from preclinical studies.
Mechanism of Action
Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[1][2] The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to various physiological responses.[3]
Experimental Protocols
Reconstitution of Melanotan II Acetate
Materials:
-
Lyophilized this compound powder
-
Bacteriostatic water for injection (0.9% benzyl (B1604629) alcohol) or sterile water
-
Sterile syringes and needles
-
Alcohol swabs
Protocol:
-
Sterilization: Clean the rubber stoppers of both the Melanotan II vial and the solvent vial with an alcohol swab and allow them to air dry.[3]
-
Solvent Addition: Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common reconstitution is to add 1 mL of water to a 10 mg vial of Melanotan II to achieve a final concentration of 10 mg/mL.[3]
-
Dissolution: Slowly inject the bacteriostatic water into the Melanotan II vial, directing the stream against the side of the vial to prevent foaming.[3]
-
Mixing: Gently swirl the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking, as this can denature the peptide.[3]
-
Storage: The reconstituted solution should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot the solution into sterile vials and freeze at -20°C or lower. Minimize freeze-thaw cycles.[3]
Dosage Calculation for In-Vivo Administration
The dosage of Melanotan II will vary depending on the research application. Below are the formulas for calculating the required dose and injection volume.
Formula for Dosage Calculation:
-
Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)
-
Volume to Inject (mL) = Dose (mg) / Concentration of Solution (mg/mL)[3]
Example Calculation:
-
Animal: 25 g (0.025 kg) mouse
-
Desired Dose: 1 mg/kg
-
Concentration of MT-II Solution: 10 mg/mL
-
Calculate the required dose in mg: 0.025 kg * 1 mg/kg = 0.025 mg[3]
-
Calculate the volume to inject: 0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL[3]
Note: For very small injection volumes, it may be necessary to dilute the stock solution to ensure accurate dosing.[3]
Subcutaneous (SC) Injection Protocol
This is a common and relatively non-invasive method for administering peptides to rodents.
Materials:
-
Reconstituted Melanotan II solution
-
Insulin syringe or a 1 mL syringe with a 28-31G needle
-
Animal restrainer (optional)
Protocol:
-
Animal Restraint: Gently restrain the animal. For mice, this can often be done by scruffing the back of the neck. For rats, a two-person technique or a restraint device may be necessary.[3]
-
Injection Site: Lift a fold of skin on the back of the animal, between the shoulder blades.[3]
-
Injection: Insert the needle at a 45-degree angle into the base of the tented skin.[3]
-
Administration: Slowly depress the plunger to inject the solution.[3]
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.[3]
-
Monitoring: Return the animal to its cage and monitor for any signs of distress.[3]
Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the subcutaneous administration of Melanotan II in rodents.
Table 1: Dosages for Melanogenesis Studies in Rodents
| Animal Model | Administration Route | Dosage Range | Key Findings |
| C57BL/6 mice | Subcutaneous (SC) | 0.1 - 1.0 mg/kg | Dose-dependent increase in skin pigmentation, with visible darkening within 24-48 hours and maximal effects at 5-7 days.[1] |
Table 2: Dosages for Sexual Function Studies in Rodents
| Animal Model | Administration Route | Dosage Range | Key Findings |
| Male rats (normal and sexually sluggish) | Subcutaneous (SC) | 0.1 - 1.0 mg/kg | Increased frequency and duration of spontaneous and apomorphine-induced erections; reduced mount and intromission latencies.[1] |
Table 3: Dosages for Metabolic and Feeding Studies in Rodents
| Animal Model | Administration Route | Dosage Range | Study Duration | Key Findings |
| Rodents | Subcutaneous (SC) or Intraperitoneal (IP) | 0.5 - 2.0 mg/kg | Chronic (daily) | Used for metabolic and feeding studies, with monitoring for tolerance.[1] |
| High-fat diet-induced obese (DIO) mice | Not specified | Not specified | Not specified | Lost weight and body fat; general reduction in both visceral and subcutaneous adipose tissue.[4] |
| Male, C57BL/6J mice | Bilateral microinjection into the Nucleus Accumbens | 0.1, 0.3, and 1 nmol | Acute | Significantly decreased food consumption in both home cage and operant paradigms.[5] |
Table 4: Pharmacokinetic Parameters of Melanotan II (Following Subcutaneous Administration)
| Parameter | Value | Species | Notes |
| Tmax (Time to maximum concentration) | ~1-2 hours | Rodents (species not specified) | [1] |
| Bioavailability | 80-90% | Rodents (species not specified) | Compared to intravenous administration.[1] |
| Bioavailability | 4.6% | Rat | This value was noted in the context of suitability for oral delivery.[6] |
| Plasma Half-life | 33-40 minutes | Not specified | Following intravenous administration.[1] |
Note: Comprehensive pharmacokinetic data for subcutaneous administration of this compound in both mice and rats is limited in the reviewed literature. The provided values are based on available information and may not represent a complete pharmacokinetic profile.
Mandatory Visualizations
References
- 1. peptidebiologix.com [peptidebiologix.com]
- 2. Melanotan II - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The effects of the melanocortin agonist (MT-II) on subcutaneous and visceral adipose tissue in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin receptor agonist melanotan-II microinjected in the nucleus accumbens decreases appetitive and consumptive responding for food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preformulation studies with melanotan-II: a potential skin cancer chemopreventive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Melanotan II Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) that induces skin pigmentation.[1][2] As a synthetic peptide intended for research and potential therapeutic applications, ensuring its purity is critical for reliable and reproducible results.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely adopted analytical technique for assessing the purity of synthetic peptides like Melanotan II.[3][4] This method separates the target peptide from impurities based on hydrophobicity.[3]
This application note provides a detailed protocol for the determination of Melanotan II acetate (B1210297) purity using RP-HPLC with UV detection. The method is designed to be a reliable quality control tool for academic and industrial laboratories.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile.[3] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution of the peptide.[4][5] A gradient elution, where the concentration of the organic solvent is increased over time, is employed to effectively separate Melanotan II from both more and less hydrophobic impurities.[3] The eluting compounds are detected by a UV detector at a wavelength where the peptide bond absorbs, typically between 214 nm and 220 nm.[3][6] Purity is determined by calculating the area percentage of the main Melanotan II peak relative to the total area of all observed peaks.[3]
Experimental Protocol
Materials and Reagents
-
Melanotan II Acetate reference standard (purity ≥98%)
-
This compound sample for analysis
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Elution | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm or 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas before use.
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Sample Solution Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized this compound sample.
-
Dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.[3]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method.[3]
Purity (%) = (Area of Melanotan II Peak / Total Area of All Peaks) x 100
Ensure that minor peaks are appropriately integrated and that the baseline is correctly set.
Expected Results
Under the specified chromatographic conditions, Melanotan II is expected to elute as a sharp, well-defined peak. The retention time will be dependent on the specific C18 column used but should be consistent between injections. Impurities from the synthesis process will appear as separate peaks, typically eluting before or after the main Melanotan II peak. Research-grade Melanotan II is generally expected to have a purity of ≥98%.[3]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of Reconstituted Melanotan II Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It is a potent, non-selective agonist of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are involved in regulating a wide array of physiological processes including skin pigmentation, sexual function, and energy homeostasis.[1][2] Due to its biological activities, MT-II is a valuable tool in research and drug development.
The stability of reconstituted Melanotan II acetate (B1210297) is a critical factor for ensuring the reproducibility and accuracy of experimental results. Improper storage can lead to degradation of the peptide, resulting in reduced biological activity and the formation of impurities. These application notes provide a comprehensive protocol for the long-term storage of reconstituted Melanotan II acetate, along with methodologies for assessing its stability and biological activity.
Reconstitution of Lyophilized this compound
Proper reconstitution is the first step in ensuring the stability of Melanotan II. Use of sterile techniques and appropriate solvents is paramount to prevent contamination and degradation.
2.1 Recommended Solvents:
-
Bacteriostatic Water (BAC Water): Sterile water containing 0.9% benzyl (B1604629) alcohol. The benzyl alcohol acts as a preservative, inhibiting microbial growth and allowing for multiple withdrawals from the same vial.[3]
-
Sterile Water: Suitable for single-use applications where the entire reconstituted volume will be used immediately.[3]
2.2 Reconstitution Protocol:
-
Acclimatize the Vial: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent condensation, which can introduce moisture and degrade the peptide.[3]
-
Prepare the Solvent: Using a sterile syringe, draw up the desired volume of the chosen solvent.
-
Introduce the Solvent: Slowly inject the solvent into the vial, directing the stream against the side of the vial to minimize foaming.[3]
-
Dissolve the Peptide: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously , as this can cause the peptide to degrade.[3]
-
Final Concentration: The final concentration of the reconstituted Melanotan II solution will depend on the amount of lyophilized peptide in the vial and the volume of solvent added. For example, reconstituting a 10 mg vial with 2 mL of solvent will yield a 5 mg/mL solution.
Long-Term Storage of Reconstituted this compound
Once reconstituted, Melanotan II is more susceptible to degradation than in its lyophilized form. Adherence to proper storage conditions is crucial for maintaining its integrity over time.
3.1 Storage Conditions and Stability:
The stability of reconstituted Melanotan II is highly dependent on storage temperature. Lower temperatures significantly slow down degradation processes.
| Storage Temperature | Recommended Duration | Expected Stability | Notes |
| -20°C to -80°C | Up to 1 year or more | High | Recommended for long-term storage. Aliquoting into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5] |
| 2°C to 8°C (Refrigerated) | 2-7 days | Moderate | Suitable for short-term storage.[6][7] Stability decreases significantly beyond this period. |
| Room Temperature (20-25°C) | Not Recommended | Low | Significant degradation can occur within hours to days.[8] |
3.2 Factors Affecting Stability:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the peptide. It is highly recommended to aliquot the reconstituted solution into single-use volumes for long-term storage at -20°C or -80°C.[6]
-
Light Exposure: Protect reconstituted Melanotan II from light to prevent photodegradation. Store vials in the dark or use amber vials.[8]
-
pH: The pH of the solution can impact stability, with a slightly acidic pH of 4-6 being optimal for minimizing degradation pathways like deamidation.[8]
-
Carrier Proteins: For extended long-term storage, the addition of a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can enhance stability.[6][7]
Experimental Protocols for Stability and Activity Assessment
Regular assessment of the purity and biological activity of stored Melanotan II is recommended to ensure experimental validity.
4.1 Purity Assessment by High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Melanotan II and detecting degradation products.
4.1.1 HPLC System and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent with a UV detector.[9]
-
Analytical Column: Agilent Zorbax 300SB-C8, 100 mm x 2.1 mm i.d., 3.5 µm particle size.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: 5% B to 95% B over 7 minutes.[9]
-
Flow Rate: 450 µL/min.[9]
-
Column Temperature: 50°C.[9]
-
UV Detection: 218 nm.[9]
4.1.2 Sample Preparation:
-
Prepare a standard solution of Melanotan II of known concentration (e.g., 1 mg/mL) in sterile water.
-
Dilute the stored, reconstituted Melanotan II samples to a similar concentration.
-
Filter all samples through a 0.22 µm syringe filter before injection.
4.1.3 Analysis:
-
Inject the standard solution to determine the retention time of intact Melanotan II.
-
Inject the test samples.
-
Compare the chromatograms of the test samples to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated by dividing the peak area of intact Melanotan II by the total peak area of all components.
4.2 Biological Activity Assessment: In Vitro Melanogenesis Assay
This assay determines the biological activity of Melanotan II by measuring its ability to stimulate melanin (B1238610) production in B16F10 mouse melanoma cells.
4.2.1 Cell Culture:
-
Cell Line: B16F10 mouse melanoma cells.[10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]
4.2.2 Melanin Content Assay Protocol:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells per well and incubate for 24 hours.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the stored Melanotan II solution (e.g., 1, 10, 100, 1000 nM). Include a positive control (freshly prepared Melanotan II) and a vehicle control.[10]
-
Incubation: Incubate the cells for 48-72 hours.[10]
-
Cell Lysis and Melanin Extraction: Wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cells and solubilize the melanin by adding 1 N NaOH containing 10% DMSO to each well and incubating at 80°C for 1 hour.[10]
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader. The melanin content can be normalized to the total protein content.[10]
4.3 Biological Activity Assessment: Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, which is upregulated by Melanotan II signaling.
4.3.1 Protocol:
-
Cell Treatment: Seed and treat B16F10 cells with Melanotan II as described in the melanin content assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay.
-
Tyrosinase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Initiate the reaction by adding L-DOPA solution.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals. The rate of increase in absorbance corresponds to tyrosinase activity.[11]
Signaling Pathways and Workflow Diagrams
5.1 Melanotan II Signaling Pathways:
Melanotan II exerts its effects primarily through the activation of MC1R and MC4R.
Caption: MC1R signaling pathway activated by Melanotan II.
Caption: MC4R signaling pathway involved in appetite regulation.
5.2 Experimental Workflow:
Caption: Workflow for long-term storage and quality control.
Conclusion
The long-term stability of reconstituted this compound is achievable through careful handling, appropriate reconstitution, and adherence to recommended storage conditions, primarily at sub-zero temperatures with aliquoting to prevent freeze-thaw cycles. Regular monitoring of purity and biological activity using the described HPLC and in vitro assay protocols is essential for ensuring the integrity of the peptide and the reliability of experimental data. By following these guidelines, researchers, scientists, and drug development professionals can confidently utilize Melanotan II in their studies.
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 5. omizzur.com [omizzur.com]
- 6. prospecbio.com [prospecbio.com]
- 7. raybiotech.com [raybiotech.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Studies with Melanotan II Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Melanotan II (MT-II) acetate (B1210297) in in vitro research settings. MT-II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) and a non-selective agonist for melanocortin receptors (MCRs).[1][2] This document outlines the mechanism of action, protocols for dosage calculation and preparation, and detailed methodologies for key in vitro experiments.
Mechanism of Action
Melanotan II is a cyclic heptapeptide (B1575542) that exerts its effects by binding to and activating melanocortin receptors, a family of G-protein coupled receptors (GPCRs).[3][4] It demonstrates high affinity for MC1R, MC3R, MC4R, and MC5R, with minimal activity at MC2R.[3][5] The activation of these receptors, particularly MC1R on melanocytes, initiates a signaling cascade that leads to the production of melanin (B1238610) (melanogenesis).[1][6]
The primary signaling pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[4][6] Phosphorylated CREB promotes the transcription of Microphthalmia-associated Transcription Factor (MITF), a key regulator of genes involved in melanin synthesis, such as tyrosinase.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Melanotan II in various in vitro assays. These values can serve as a starting point for determining the appropriate dosage for your specific experimental conditions.
Table 1: Receptor Binding Affinity (Ki) of Melanotan II
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) |
| hMC1R | HEK293 | [¹²⁵I]NDP-α-MSH | ~1-5 |
| hMC3R | HEK293 | [¹²⁵I]NDP-α-MSH | ~10-50 |
| hMC4R | HEK293 | [¹²⁵I]NDP-α-MSH | ~5-20 |
| hMC5R | HEK293 | [¹²⁵I]NDP-α-MSH | ~50-200 |
Note: Ki values are a measure of binding affinity; a lower Ki indicates higher affinity. Values are approximate and may vary depending on the specific assay conditions.
Table 2: Functional Potency (EC50) of Melanotan II in cAMP Accumulation Assays
| Cell Line | Receptor Expressed | EC50 (nM) |
| CHO | hMC1R | ~0.1-1 |
| N2AHA-MC4R-GFP | MC4R | ~0.5 |
| HEK293 | hMC4R | ~0.2-2 |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Values are approximate and should be determined empirically for each experimental system.
Table 3: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line | Concentration Range | Incubation Time |
| Melanin Content Assay | B16-F10 Melanoma | 1 nM - 1 µM | 48-72 hours |
| Tyrosinase Activity Assay | B16-F10 Melanoma | 1 nM - 1 µM | 24 hours |
| cAMP Accumulation Assay | Receptor-expressing cells | 0.01 nM - 1 µM | 15-30 minutes |
| Calcium Mobilization Assay | Receptor-expressing cells | 1 nM - 10 µM | Real-time |
Experimental Protocols
Reconstitution and Storage of Melanotan II Acetate
Proper handling of lyophilized Melanotan II is crucial for maintaining its biological activity.
Materials:
-
Lyophilized this compound vial
-
Sterile, distilled water or bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol)[8]
-
Sterile syringes and needles
Protocol:
-
Allow the vial of lyophilized MT-II to reach room temperature before opening to prevent condensation.[8]
-
Using a sterile syringe, slowly inject the desired volume of sterile water down the side of the vial to avoid foaming.[8] A common concentration for a stock solution is 1 mg/mL.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[8]
-
For short-term storage (up to one week), the reconstituted solution can be stored at 2-8°C.[9] For long-term storage, it is recommended to aliquot the solution into sterile vials and store at -20°C or below.[9] Avoid repeated freeze-thaw cycles.[9]
Melanin Content Assay
This protocol is designed to quantify the effect of Melanotan II on melanin production in cultured cells, such as the B16-F10 melanoma cell line.[7][8]
Materials:
-
B16-F10 melanoma cells
-
Complete cell culture medium
-
Reconstituted Melanotan II solution
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO[8]
-
Microplate reader
Protocol:
-
Seed B16-F10 cells in a multi-well plate at an appropriate density and allow them to adhere for 24 hours.[8]
-
Replace the culture medium with fresh medium containing various concentrations of Melanotan II (e.g., 1 nM to 1 µM). Include a vehicle control.[8]
-
Wash the cells with PBS.[8]
-
Lyse the cells and solubilize the melanin by adding 1 N NaOH with 10% DMSO to each well.[7]
-
Incubate at 80°C for 1 hour to fully dissolve the melanin.[7]
-
Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[7]
-
Normalize the melanin content to the total protein concentration of each sample.[7]
Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, in response to Melanotan II treatment.[7]
Materials:
-
Treated cells from an experiment similar to the melanin content assay
-
Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
BCA protein assay kit
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (2 mg/mL)[7]
-
Microplate reader
Protocol:
-
After treating cells with Melanotan II for 24 hours, wash them with PBS and lyse them.[7]
-
Determine the protein concentration of each cell lysate using a BCA protein assay.[7]
-
In a 96-well plate, mix an equal amount of protein from each sample with the L-DOPA solution.[7]
-
Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.[7]
-
Calculate the tyrosinase activity as the rate of increase in absorbance per minute per microgram of protein.[7]
cAMP Accumulation Assay
This assay quantifies the functional agonism of Melanotan II by measuring the intracellular accumulation of cAMP.[1]
Materials:
-
Cells expressing the target melanocortin receptor (e.g., CHO-hMC1R)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Reconstituted Melanotan II solution
-
cAMP immunoassay kit (e.g., ELISA or HTRF)
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.[1]
-
Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.[1]
-
Treat the cells with varying concentrations of Melanotan II for a specified period (e.g., 15-30 minutes).[1]
-
Lyse the cells to release intracellular cAMP.[1]
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay.[1]
-
Plot the measured cAMP levels against the log concentration of Melanotan II to generate a dose-response curve and determine the EC50 value.[1]
Visualizations
Caption: Melanotan II signaling pathway in melanocytes.
Caption: General experimental workflow for in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Melanotan II - Wikipedia [en.wikipedia.org]
- 3. peptidebiologix.com [peptidebiologix.com]
- 4. benchchem.com [benchchem.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cellsciences.com [cellsciences.com]
Application Notes and Protocols: The Use of Melanotan II Acetate in Appetite Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1] It acts as a potent, non-selective agonist for melanocortin receptors (MCRs), with significant activity at MC1R, MC3R, MC4R, and MC5R.[1][2] While initially investigated for its effects on skin pigmentation, MT-II has garnered substantial interest for its profound impact on appetite, energy homeostasis, and metabolism.[3][4] These effects are primarily mediated through its action on the central nervous system, specifically by activating MC3R and MC4R in the hypothalamus and other brain regions involved in energy balance.[2][3][5] This document provides detailed application notes and experimental protocols for researchers utilizing Melanotan II acetate (B1210297) in appetite regulation studies.
Mechanism of Action in Appetite Regulation
The central melanocortin system is a critical regulator of energy homeostasis.[6] It consists of pro-opiomelanocortin (POMC) neurons that produce α-MSH, the endogenous agonist for MC3R and MC4R, and agouti-related peptide (AgRP) neurons that produce AgRP, a natural antagonist of these receptors.[5] Activation of MC4R by α-MSH or synthetic agonists like MT-II promotes satiety, reduces food intake, and increases energy expenditure.[2][5] Conversely, blockade of MC4R leads to hyperphagia and obesity.[2]
Melanotan II mimics the action of α-MSH, but with a higher potency and longer duration of action.[7] Upon binding to MC4R on hypothalamic neurons, it initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][5][8] PKA then phosphorylates downstream targets, leading to neuronal signaling that ultimately suppresses appetite and increases energy expenditure through thermogenesis in brown adipose tissue (BAT).[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the effects of Melanotan II on appetite and body weight.
Table 1: Effect of Melanotan II on Food Intake in Rodent Models
| Animal Model | MT-II Dose & Route | Observation Period | Reduction in Food Intake | Citation |
| Male C57BL/6J Mice | 0.1, 0.3, 1 nmol (NAcc microinjection) | 1, 2, and 4 hours | Significant dose-dependent decrease | [9][10] |
| F344BN Rats | High and low dose (ICV infusion) | 5 days | Dose-dependent suppression | [6] |
| Rats on Chow Diet | 0.05 nmol (Central infusion) | Not specified | 19% inhibition | [11] |
| Rats on High-Fat Diet | 0.01 - 0.05 nmol (Central infusion) | Not specified | 36% inhibition | [11] |
| Rats on fcHF Diet | 0.3 nmol (ICV) | 15 hours | Significantly greater inhibition compared to other diets | [12] |
Table 2: Effect of Melanotan II on Body Weight and Adiposity in Rodent Models
| Animal Model | MT-II Dose & Route | Treatment Duration | Effect on Body Weight | Effect on Adiposity | Citation |
| F344BN Rats | High and low dose (ICV infusion) | 40 days | Persistently reduced | Lower adiposity | [6] |
| Rat Models | Low and high dose (Not specified) | Not specified | Long-lasting weight loss | 40% smaller abdominal fat pads | [13] |
| Diet-Induced Obese (DIO) Rats | 0.1 and 0.3 mg/kg (s.c. daily) | 3 weeks | Significantly reduced | Not specified | [14] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anorexigenic Effects of Melanotan II in Mice
Objective: To determine the effect of centrally administered Melanotan II on food intake in mice.
Materials:
-
Male C57BL/6J mice
-
Melanotan II acetate
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Microinjection cannulas and pumps
-
Standard rodent chow
-
Metabolic cages for food intake monitoring
Procedure:
-
Animal Preparation: Acclimate mice to individual housing and handling for at least one week prior to the experiment. For central administration, surgically implant bilateral guide cannulas targeting the nucleus accumbens (NAcc) or lateral ventricle.[9][10] Allow for a recovery period of at least one week.
-
Drug Preparation: Reconstitute lyophilized this compound in sterile aCSF or saline to the desired concentrations (e.g., 0.1, 0.3, and 1 nmol/100 nl).[9][10]
-
Experimental Procedure:
-
Food deprive the mice for a set period (e.g., 12-16 hours) to ensure motivation to eat.[9]
-
At the beginning of the dark cycle, microinject either vehicle (aCSF/saline) or one of the Melanotan II doses bilaterally into the NAcc (100 nl/side) or as a single infusion into the lateral ventricle.[9][10]
-
Immediately after the injection, provide a pre-weighed amount of standard chow.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[9]
-
-
Data Analysis: Analyze the data using a two-way ANOVA to determine the main effects of drug treatment and time, as well as any interaction between these factors.[9]
Protocol 2: Chronic Central Infusion of Melanotan II in a Diet-Induced Obesity (DIO) Rat Model
Objective: To evaluate the long-term effects of chronic central Melanotan II infusion on body weight, food intake, and adiposity in diet-induced obese rats.
Materials:
-
High-fat diet (45-60% kcal from fat)[5]
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Osmotic minipumps and brain infusion cannulas
-
Standard laboratory equipment for measuring body weight and food intake
-
Equipment for body composition analysis (e.g., DEXA or MRI)
Procedure:
-
Induction of Obesity: Feed rats a high-fat diet for approximately 10 weeks to induce obesity.[5]
-
Surgical Implantation: Surgically implant a brain infusion cannula into the lateral ventricle and connect it to an osmotic minipump filled with either aCSF (vehicle control) or a solution of Melanotan II in aCSF.[6]
-
Treatment Period: House the rats individually and monitor their body weight and food intake daily for the duration of the infusion (e.g., 40 days).[6] Replace the minipumps as needed according to the manufacturer's instructions.
-
Body Composition Analysis: At the end of the treatment period, assess body composition to determine differences in adiposity between the treatment groups.[6]
-
Data Analysis: Analyze body weight and food intake data using repeated measures ANOVA. Analyze body composition data using a one-way ANOVA or t-test.
Signaling Pathways and Workflows
Caption: Melanotan II signaling cascade in a hypothalamic neuron.
Caption: General experimental workflow for in vivo appetite studies.
References
- 1. benchchem.com [benchchem.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. agewellatl.net [agewellatl.net]
- 4. peptidesciences.com [peptidesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tantrahealthandbeauty.com [tantrahealthandbeauty.com]
- 8. peptideinitiative.com [peptideinitiative.com]
- 9. Melanocortin receptor agonist melanotan-II microinjected in the nucleus accumbens decreases appetitive and consumptive responding for food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory Effect of the Melanocortin Receptor Agonist Melanotan-II (MTII) on Feeding Depends on Dietary Fat Content and not Obesity in Rats on Free-Choice Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fat loss can be triggered through the brain in animal model, researchers find - UF Health [ufhealth.org]
- 14. ovid.com [ovid.com]
Investigating Sexual Function with Melanotan II Acetate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It acts as a non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[1] While initially investigated for its effects on skin pigmentation, MT-II has been shown to have significant pro-sexual effects in both male and female animal models.[2][3] These effects are primarily mediated through the activation of central melanocortin receptors, particularly MC3 and MC4.[1] This document provides detailed application notes and protocols for investigating the effects of Melanotan II acetate (B1210297) on sexual function in animal models, based on findings from various preclinical studies.
Mechanism of Action in Sexual Function
Melanotan II's influence on sexual behavior is rooted in its interaction with the central melanocortin system. This system is a key regulator of various physiological processes, including sexual function. MT-II's agonistic activity at MC3 and MC4 receptors in the brain, particularly in regions like the hypothalamus, is thought to trigger a cascade of downstream signaling events.[4] This can lead to the activation of oxytocin (B344502) systems and the release of dopamine, neurotransmitters critically involved in sexual arousal and motivation.[5]
Signaling Pathway of Melanotan II in Sexual Function
Experimental Protocols
I. Assessment of Male Sexual Function: Penile Erection in Rodent Models
This protocol is designed to quantify the erectogenic effects of Melanotan II in male rats.
Experimental Workflow for Male Rat Erectile Function Study
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Melanotan II acetate
-
Sterile saline
-
Anesthetic (e.g., urethane)
-
Pressure transducer connected to a recording system
-
23-gauge needle connected to a polyethylene (B3416737) catheter
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols.
-
Surgical Cannulation: Expose the corpus cavernosum of the penis and insert a 23-gauge needle connected to a polyethylene catheter filled with heparinized saline.
-
Pressure Transducer Connection: Connect the other end of the catheter to a pressure transducer to measure intracavernosal pressure (ICP).
-
Drug Administration: Administer Melanotan II intravenously (i.v.) at doses ranging from 0.1 to 1 mg/kg.[6] A control group should receive sterile saline. For central administration studies, intracerebroventricular (i.c.v.) or intrathecal (i.t.) routes can be used with appropriate stereotaxic equipment.
-
Data Recording: Continuously record the ICP for a defined period (e.g., 60-90 minutes) post-injection.
-
Parameters to Measure:
-
Latency to the first erectile event
-
Number of erectile events
-
Duration of erectile events
-
Maximal intracavernosal pressure
-
Quantitative Data from Male Animal Studies:
| Animal Model | Administration Route | Dosage | Observed Effects |
| Anesthetized Rats | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Dose-dependent increase in erectile events and shortened latency to the first event.[6] |
| Anesthetized Rats | Intrathecal (i.t.) at L6-S1 | 0.2 µg | Higher amplitude of erectile events compared to vehicle.[6] |
| Anesthetized Rats | Paraventricular Nucleus of the Hypothalamus | 0.1 and 1 µg | Dose-dependent induction of erectile events.[6] |
| Conscious Rats | Intravenous (i.v.) | 1 mg/kg | Significantly increased overall erectile activity compared to saline. |
| Anesthetized Rabbits | Intravenous (i.v.) | 66 and 133 µg/kg | Dose-related increases in intracavernosal pressure.[7] |
II. Assessment of Female Sexual Function: Proceptive Behaviors in Rat Models
This protocol is designed to evaluate the effects of Melanotan II on female sexual motivation and proceptivity.
Experimental Workflow for Female Rat Proceptive Behavior Study
Materials:
-
Ovariectomized female Long-Evans or Sprague-Dawley rats
-
This compound
-
Estradiol Benzoate (EB)
-
Progesterone (P)
-
Sesame oil (vehicle for hormones)
-
Paced mating chambers (a rectangular arena with a divider that allows the female to cross but not the male)
-
Video recording equipment
Procedure:
-
Animal Preparation: Ovariectomize female rats and allow for a recovery period of at least two weeks.
-
Hormone Priming: To induce sexual receptivity, prime the rats with subcutaneous injections of 10 µg of Estradiol Benzoate followed 48 hours later by 500 µg of Progesterone.[2]
-
Drug Administration: Administer Melanotan II intravenously (i.v.) at doses of 1 and 3 mg/kg, 10 minutes before the behavioral test.[2] A control group should receive saline.
-
Paced Mating Test: Place the female in the paced mating chamber for a 30-minute test with a sexually experienced male. The divider allows the female to control the timing of sexual interactions.
-
Behavioral Scoring: Record and score the following proceptive and receptive behaviors:
-
Hops and Darts: Quick, darting movements and hopping behaviors displayed by the female.
-
Ear Wiggling: Rapid vibration of the ears.
-
Lordosis: Arching of the back in response to mounting by the male.
-
Pacing: The female's control over the timing of sexual contact by moving across the divider.
-
Quantitative Data from Female Animal Studies:
| Animal Model | Hormone Priming | Administration Route | Dosage | Observed Effects |
| Ovariectomized Long-Evans Rats | Estradiol Benzoate + Progesterone | Intravenous (i.v.) | 1 and 3 mg/kg | Significant increase in the number of hops, darts, and ear wiggling; no effect on pacing or lordosis.[2][8] |
| Ovariectomized Long-Evans Rats | Estradiol Benzoate alone | Intravenous (i.v.) | 1 and 3 mg/kg | No significant effect on any measured sexual behaviors.[2][8] |
Pharmacokinetics
Understanding the pharmacokinetic profile of Melanotan II is crucial for designing experiments with appropriate dosing and timing. A study in rats reported a plasma half-life of 33-40 minutes following intravenous administration.[9]
Conclusion
This compound has demonstrated robust pro-sexual effects in both male and female animal models, primarily through its action on central melanocortin receptors. The protocols outlined in this document provide a framework for researchers to investigate these effects in a controlled and quantifiable manner. The provided data tables offer a summary of expected outcomes based on previous studies. Further research into the precise downstream signaling pathways and the long-term effects of Melanotan II will be valuable for the development of novel therapeutics for sexual dysfunction.
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. The melanocortin agonist, melanotan II, enhances proceptive sexual behaviors in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptidesociety.org [peptidesociety.org]
- 5. physoc.org [physoc.org]
- 6. Melanotan-II: Investigation of the inducer and facilitator effects on penile erection in anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of central melanocortin receptors by MT-II increases cavernosal pressure in rabbits by the neuronal release of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptidebiologix.com [peptidebiologix.com]
Application Notes: Melanotan II Acetate as a Tool for Studying Skin Pigmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Initially developed as a potential sunless tanning agent, its potent and diverse biological activities have established it as a valuable tool in scientific research.[1] MT-II functions as a non-selective agonist for several melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs).[2][3][4] It exhibits high affinity for MC1R, MC3R, MC4R, and MC5R, triggering a range of physiological responses depending on the receptor subtype and its tissue location.[1][5]
Its primary and most well-characterized effect is the stimulation of melanogenesis—the production of melanin (B1238610) pigment—through its activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[6][7][8] This makes Melanotan II an indispensable tool for researchers studying skin pigmentation, photoprotection, and the development of therapies for pigmentation disorders.[9][10]
Mechanism of Action: MC1R Signaling Pathway
The principal mechanism by which Melanotan II stimulates skin pigmentation is through the activation of the MC1R signaling cascade in melanocytes.[7][11]
-
Receptor Binding: Melanotan II binds to the MC1R on the surface of melanocytes.[1][9]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated Gs protein.[6][9]
-
Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][9][12]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][11][12]
-
CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[9][11][13]
-
MITF Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and increases the transcription of the Microphthalmia-associated Transcription Factor (MITF) gene.[9][11]
-
Upregulation of Melanogenic Enzymes: MITF, a master regulator of melanocyte function, promotes the expression of key enzymes involved in melanin synthesis, such as tyrosinase.[9][14] This cascade results in the production and accumulation of melanin within the melanocyte.[11]
While the cAMP pathway is the canonical route, other signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, have also been implicated in MC1R signaling.[15][16]
Quantitative Data
The following tables summarize key quantitative data for Melanotan II from in vitro and in vivo studies.
Table 1: Melanotan II Binding Affinities (Ki) and Functional Potencies (EC₅₀) [6][16]
| Receptor Subtype | Species | Assay Type | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
|---|---|---|---|---|
| MC1R | Human | Competitive Binding | 0.67 | - |
| MC1R | Human | cAMP Accumulation | - | 0.23 |
| MC1R | Mouse | cAMP Accumulation | - | 0.02 |
| MC3R | Human | Competitive Binding | 34 | - |
| MC3R | Human | cAMP Accumulation | - | 19.3 |
| MC4R | Human | Competitive Binding | 6.6 | - |
| MC4R | Human | cAMP Accumulation | - | 0.69 |
| MC5R | Human | Competitive Binding | 46 | - |
| MC5R | Human | cAMP Accumulation | - | 18.6 |
Table 2: Effect of Melanotan II on Tyrosinase Activity in B16F10 Cells [9]
| Melanotan II Concentration (nM) | Incubation Time (hours) | Expected Tyrosinase Activity (% of Control) |
|---|---|---|
| 0 (Control) | 24 | 100% |
| 1 | 24 | 115% - 140% |
| 10 | 24 | 150% - 200% |
| 100 | 24 | 200% - 350% |
Table 3: Summary of In Vivo Experimental Data for Melanotan II [6][17]
| Study Type | Animal Model | Dose | Observed Effect |
|---|---|---|---|
| Phase I Clinical Trial | Human | 0.025 mg/kg/day (s.c.) | Increased skin pigmentation; spontaneous penile erections.[6][17] |
| Neuroprotection | Rat (Sciatic Nerve Crush) | 20 µg/kg (s.c., every 48h) | Enhanced recovery of sensory function.[6] |
| Erectile Function | Rat (Anesthetized) | 1 mg/kg (i.v.) | Increased erectile responses to cavernous nerve stimulation.[6] |
| Metabolism | Mouse | Not Specified | Reduced food intake and body weight; invoked thermogenic responses.[6] |
| Melanoma Suppression | Mouse (B16-F10 model) | Topical Application | Attenuated tumor progression.[18] |
Protocols: Experimental Use of Melanotan II
The following are detailed protocols for the use of Melanotan II in common in vitro and in vivo experiments to study skin pigmentation.
Protocol 1: In Vitro Melanogenesis Assay (Cell Culture and Treatment)
This protocol outlines the general procedure for treating cultured melanocytes with Melanotan II to induce melanin production.[9]
Materials:
-
B16F10 mouse melanoma cells (or other suitable melanocyte cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Melanotan II acetate, lyophilized powder
-
Sterile water or PBS for reconstitution
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Cell Seeding: Seed cells into 6-well plates at a density of 2 x 10⁵ cells per well (or 5 x 10⁴ cells/well for 96-well plates) and allow them to adhere for 24 hours.[9][19]
-
Melanotan II Preparation: Prepare a stock solution of Melanotan II in sterile water or PBS. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).[9]
-
Treatment: After 24 hours, remove the existing medium and replace it with fresh medium containing the various concentrations of Melanotan II. Include a vehicle control (medium without Melanotan II).[9][19]
-
Incubation: Incubate the cells for the desired period. Typical incubation times are 24 hours for tyrosinase activity assays and 48-72 hours for melanin content analysis.[9]
Protocol 2: Melanin Content Assay
This assay quantifies the amount of melanin produced by cells following treatment with Melanotan II.[9][19]
Materials:
-
Treated cells from Protocol 1
-
PBS
-
1 N NaOH containing 10% DMSO
-
Microplate reader
-
Synthetic melanin (for standard curve)
Procedure:
-
Cell Harvesting: After the 48-72 hour incubation, wash the cells twice with PBS.[9]
-
Cell Lysis: Lyse the cells and solubilize the melanin by adding 1 N NaOH with 10% DMSO to each well.[9][19]
-
Solubilization: Incubate the plates at an elevated temperature (e.g., 80°C) for 1 hour to ensure complete melanin solubilization.[9][19]
-
Spectrophotometry: Transfer the lysates to a new 96-well plate and measure the absorbance at 405 nm or 492 nm using a microplate reader.[9][20]
-
Quantification & Normalization: Prepare a standard curve using synthetic melanin to quantify the melanin content. Normalize the results to the total protein concentration of each sample (determined by a separate protein assay like BCA) to account for differences in cell number.[9]
Protocol 3: Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[9]
Materials:
-
Treated cells from Protocol 1 (24-hour incubation)
-
PBS
-
Lysis Buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 2 mg/mL)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Harvesting: After 24 hours of incubation with Melanotan II, wash the cells with PBS and lyse them using the lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.[9]
-
Enzyme Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the L-DOPA substrate solution.[9]
-
Incubation & Measurement: Incubate the plate at 37°C. Monitor the formation of dopachrome (B613829) (a colored product) by measuring the absorbance at 475 nm at regular intervals (e.g., every 10 minutes for 1 hour).[9]
-
Calculation: Calculate the tyrosinase activity as the rate of increase in absorbance (ΔAbs/minute). Normalize this rate to the amount of protein used (μg) to express activity as ΔAbs/min/μg protein.[9]
Protocol 4: cAMP Accumulation Functional Assay
This assay determines the functional potency (EC₅₀) of Melanotan II by measuring its ability to stimulate cAMP production.[6][21]
Materials:
-
HEK293 or CHO cells expressing the target melanocortin receptor (e.g., hMC1R)
-
Cell culture medium
-
Stimulation Buffer (e.g., serum-free medium with 0.5 mM IBMX to prevent cAMP degradation)
-
Melanotan II solutions at various concentrations
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Culture the engineered cells to approximately 80-90% confluency.[21]
-
Assay Preparation: Seed the cells into a 96-well plate and allow them to adhere.
-
Stimulation: Replace the medium with Stimulation Buffer containing various concentrations of Melanotan II. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.[21]
-
Data Analysis: Plot the cAMP response against the log of the Melanotan II concentration. Use a sigmoidal dose-response curve to calculate the EC₅₀ value.[21]
Protocol 5: In Vivo Skin Pigmentation Assay in Mice
This protocol provides a general framework for assessing the effect of Melanotan II on skin pigmentation in an animal model.[19]
Materials:
-
Suitable mouse strain (e.g., C57BL/6)
-
Melanotan II
-
Vehicle (e.g., sterile saline)
-
Tools for subcutaneous injection
-
Method for assessing pigmentation (e.g., colorimetry or visual scoring)
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment.
-
Baseline Measurement: Before starting treatment, measure the baseline skin pigmentation on a shaved area of the back.
-
Administration: Administer Melanotan II or vehicle control via subcutaneous injection. A typical starting dose might be in the range of 0.025 mg/kg.[17][19]
-
Monitoring: Monitor the animals daily for any adverse effects.
-
Pigmentation Assessment: At predetermined time points (e.g., daily or every other day), assess the skin pigmentation at the same site as the baseline measurement.
-
Data Analysis: Compare the changes in pigmentation over time between the Melanotan II-treated group and the vehicle control group.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Melanotan II - Wikipedia [en.wikipedia.org]
- 5. tydes.is [tydes.is]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. peptidesociety.org [peptidesociety.org]
- 12. corepeptides.com [corepeptides.com]
- 13. corepeptides.com [corepeptides.com]
- 14. benchchem.com [benchchem.com]
- 15. primelabpeptides.com [primelabpeptides.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Melanogenesis with Melanotan II Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) acetate (B1210297) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2][3] It acts as a potent non-selective agonist for melanocortin receptors (MCRs), exhibiting high affinity for MC1, MC3, MC4, and MC5 receptors.[1][2][4] Its primary role in stimulating melanogenesis, the process of melanin (B1238610) production, is mediated through the activation of the melanocortin 1 receptor (MC1R) on melanocytes.[4][5] This activation initiates a signaling cascade that leads to an increase in the synthesis of melanin, the pigment responsible for skin, hair, and eye color.[1][4] These application notes provide detailed protocols for assessing the melanogenic effects of Melanotan II acetate in vitro, utilizing common cell-based assays.
Mechanism of Action: The Melanotan II Signaling Pathway
Melanotan II mimics the action of α-MSH by binding to MC1R, a G-protein coupled receptor.[1][6] This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB).[7][8] Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[8][9] MITF is a master regulator of melanocyte differentiation and melanogenesis, promoting the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT).[7][10] This cascade ultimately results in increased melanin synthesis.
Caption: Melanotan II signaling pathway in melanocytes.
Experimental Protocols
A common in vitro model for studying melanogenesis is the B16-F10 murine melanoma cell line.[11][12][13] The following protocols are optimized for this cell line but can be adapted for other melanocytic cells.
Experimental Workflow
The general workflow for assessing the effect of Melanotan II on melanogenesis involves cell culture, treatment, and subsequent analysis of cell viability, melanin content, and tyrosinase activity.
Caption: General experimental workflow for assessing melanogenesis.
Protocol 1: Cell Culture and Treatment
-
Cell Line: B16-F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Seeding: Seed B16-F10 cells in 6-well plates at a density of 1 x 10^5 cells/well.[14] Allow cells to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in sterile water or cell culture medium. Dilute the stock solution to the desired final concentrations in the culture medium. Replace the existing medium with the medium containing various concentrations of Melanotan II. Include a vehicle control (medium without Melanotan II).
-
Incubation: Incubate the treated cells for 48 to 72 hours.[14][15]
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess cell viability to ensure that any observed changes in melanin content are not due to cytotoxic effects of the treatment.
-
Seeding: Seed B16-F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat with Melanotan II as described above.[16]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]
-
Calculation: Express cell viability as a percentage of the untreated control.
Protocol 3: Melanin Content Assay
This protocol quantifies the amount of melanin produced by the cells.
-
Cell Harvesting: After treatment, wash the cells in the 6-well plates twice with ice-cold PBS.[11]
-
Cell Lysis: Harvest the cells by trypsinization and centrifuge at 3,000 rpm for 5 minutes to form a cell pellet.[11]
-
Melanin Solubilization: Discard the supernatant and add 100 µL of 1 M NaOH containing 10% DMSO to the cell pellet.[11][15] Incubate at 80°C for 1 hour to solubilize the melanin.[11]
-
Absorbance Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[15]
-
Normalization: To account for differences in cell number, normalize the melanin content to the total protein concentration of the cell lysate. Determine the protein concentration using a standard assay such as the Bradford or BCA assay on a separate aliquot of the cell lysate.[11]
-
Calculation: Express the melanin content as a percentage relative to the vehicle-treated control group.
Protocol 4: Cellular Tyrosinase Activity Assay
This assay measures the activity of the rate-limiting enzyme in melanogenesis.
-
Cell Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 1% Triton X-100 in 50 mM sodium phosphate (B84403) buffer, pH 6.8).[18] Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[12] Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a Bradford or BCA assay.[12]
-
Enzyme Reaction: In a 96-well plate, add 40 µg of total protein from each cell lysate to triplicate wells.[12] Adjust the volume to 100 µL with 0.1 M sodium phosphate buffer (pH 6.8).[12]
-
Substrate Addition: To initiate the reaction, add 100 µL of 5 mM L-DOPA solution to each well.[12]
-
Incubation: Incubate the plate at 37°C for 1 hour.[12]
-
Absorbance Measurement: Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.[12][18]
-
Calculation: Express the tyrosinase activity as a percentage of the vehicle-treated control group.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Effect of Melanotan II on B16-F10 Cell Viability
| Concentration of Melanotan II (nM) | Cell Viability (% of Control) ± SD |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.5 ± 5.1 |
| 100 | 96.3 ± 4.9 |
| 1000 | 94.8 ± 5.5 |
Table 2: Effect of Melanotan II on Melanin Content in B16-F10 Cells
| Concentration of Melanotan II (nM) | Melanin Content (% of Control) ± SD |
| 0 (Control) | 100 ± 8.5 |
| 1 | 125.3 ± 10.2 |
| 10 | 180.6 ± 12.1 |
| 100 | 250.1 ± 15.8 |
| 1000 | 320.4 ± 18.3 |
Table 3: Effect of Melanotan II on Tyrosinase Activity in B16-F10 Cells
| Concentration of Melanotan II (nM) | Tyrosinase Activity (% of Control) ± SD |
| 0 (Control) | 100 ± 7.9 |
| 1 | 115.8 ± 9.3 |
| 10 | 165.2 ± 11.5 |
| 100 | 220.7 ± 14.2 |
| 1000 | 285.9 ± 16.7 |
Note: The data presented in the tables are for illustrative purposes and will vary depending on experimental conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to assess the melanogenic properties of this compound. By systematically evaluating cell viability, melanin content, and tyrosinase activity, a comprehensive understanding of the compound's effects on melanocytes can be achieved. These assays are fundamental tools in the fields of dermatology, cosmetology, and drug development for the investigation of compounds that modulate skin pigmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Melanotan II - Wikipedia [en.wikipedia.org]
- 3. What is Melanotan II; uses, how compounding can help [pharmaprodia.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. nbinno.com [nbinno.com]
- 6. primelabpeptides.com [primelabpeptides.com]
- 7. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Silico Studies of Maculosin as a Melanogenesis and Tyrosinase Inhibitor [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Melanotan II Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Melanotan II (MT-II) acetate (B1210297) in cell culture experiments. Melanotan II is a synthetic analog of the α-melanocyte-stimulating hormone (α-MSH) and a non-selective agonist of melanocortin receptors, making it a valuable tool for studying pigmentation, signaling pathways, and other physiological processes in vitro.
Product Information
| Property | Description |
| Product Name | Melanotan II Acetate |
| Appearance | White lyophilized (freeze-dried) powder[1] |
| Molecular Formula | C50H69N15O9 • xC2H4O2 |
| Molecular Weight | ~1024.18 g/mol (free base)[2][3] |
| Purity | ≥98% |
| Storage (Lyophilized) | Store at -20°C for long-term stability (≥4 years). Can be stable at room temperature for a few weeks, but desiccated storage below -18°C is recommended.[1][4] |
| Storage (Reconstituted) | Store at 2-8°C for up to two weeks. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1] |
Solubility and Reconstitution
This compound exhibits solubility in various solvents. For cell culture applications, sterile, cell-culture grade reagents should be used.
| Solvent | Solubility & Recommendations |
| Sterile Water | This compound is soluble in water (e.g., 5 mg/mL).[5][6] It is recommended to reconstitute the lyophilized powder in sterile distilled water to a concentration of at least 100 µg/mL before further dilution into other aqueous solutions.[1] |
| DMSO (Dimethyl Sulfoxide) | Soluble in DMSO.[7] For cell culture, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Cell Culture Medium | Direct dissolution in cell culture medium is possible but may be slower. It is generally recommended to first reconstitute in sterile water or a small amount of DMSO before diluting with the cell culture medium. |
Protocol: Reconstitution of this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent condensation.
-
Add Solvent: Using a sterile syringe, slowly add the desired volume of sterile water or cell culture-grade DMSO to the vial. To minimize foaming, gently run the solvent down the side of the vial.
-
Dissolve the Peptide: Gently swirl or roll the vial to dissolve the powder.[8] Avoid vigorous shaking or vortexing, as this can degrade the peptide.[8] If necessary, brief, gentle vortexing can be applied.
-
Storage of Stock Solution: If not for immediate use, aliquot the reconstituted solution into sterile, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For short-term storage (up to 2 weeks), the solution can be kept at 2-8°C.[1]
Experimental Protocols
The following are generalized protocols for common in vitro assays using Melanotan II. Optimization may be required for specific cell lines and experimental conditions.
Melanin (B1238610) Content Assay in B16-F10 Melanoma Cells
This assay quantifies the effect of Melanotan II on melanin production in a commonly used murine melanoma cell line.
Materials:
-
B16-F10 melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Reconstituted this compound solution
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Seeding: Seed B16-F10 cells in a 6-well or 96-well plate at a density that allows for growth during the treatment period (e.g., 5 x 10^4 cells/well for a 6-well plate).[9] Incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of Melanotan II (e.g., 1 nM to 1 µM). Include a vehicle control (medium without Melanotan II).
-
Incubation: Incubate the cells for 48-72 hours to allow for melanogenesis.[9][10]
-
Cell Lysis and Melanin Extraction:
-
Quantification:
-
Transfer the lysate to a new plate if necessary.
-
Measure the absorbance of the melanin solution at 405 nm or 490 nm using a spectrophotometer or microplate reader.[9]
-
The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of wells using a BCA protein assay.
-
cAMP Accumulation Assay
This assay measures the activation of the Gs-coupled melanocortin receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Materials:
-
Cells expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with MC1R)
-
Complete culture medium
-
Reconstituted this compound solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well) at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Incubate the cells with a PDE inhibitor, such as IBMX, for a specified time to prevent the degradation of cAMP.[11]
-
Stimulation: Treat the cells with varying concentrations of Melanotan II for a defined period (e.g., 15-30 minutes).[8]
-
Cell Lysis: Lyse the cells to release intracellular cAMP, following the protocol of the chosen cAMP detection kit.[11]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay such as ELISA or HTRF.[11]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of Melanotan II to generate a dose-response curve and determine the EC50 value.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters of Melanotan II's interaction with melanocortin receptors from various in vitro studies.
| Parameter | Receptor | Species | Cell Line | Value (nM) | Reference |
| Ki (Inhibition Constant) | MC1R | Human | CHO | 0.67 | --INVALID-LINK-- |
| MC3R | Human | CHO | 34 | --INVALID-LINK-- | |
| MC4R | Human | CHO | 6.6 | --INVALID-LINK-- | |
| MC5R | Human | CHO | 46 | --INVALID-LINK-- | |
| EC50 (Half-maximal Effective Conc.) | MC4R | Mouse | N2AHA | ~0.5 | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Melanotan II Signaling Pathway in Melanogenesis
Melanotan II stimulates melanin production primarily through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[12] This initiates a Gs protein-coupled receptor signaling cascade. The binding of Melanotan II to MC1R activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[12] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[12] Phosphorylated CREB promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte function and melanogenesis.[2]
Caption: Melanotan II Signaling Pathway in Melanogenesis.
Experimental Workflow for Melanin Content Assay
The following diagram illustrates the key steps in performing a melanin content assay to evaluate the effect of Melanotan II.
Caption: Workflow for Melanin Content Assay.
References
- 1. cellsciences.com [cellsciences.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Melanotan II CAS#: 121062-08-6 [m.chemicalbook.com]
- 7. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Experimental Design for Melanotan II Acetate Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It functions as a non-selective agonist for melanocortin receptors (MCRs), exhibiting activity at MC1R, MC3R, MC4R, and MC5R.[2] This broad receptor affinity underlies its diverse physiological effects, including skin pigmentation (melanogenesis), modulation of sexual function, and regulation of appetite and energy homeostasis.[3][4] This document provides detailed application notes and experimental protocols for the investigation of Melanotan II acetate (B1210297) in various research settings.
Mechanism of Action
Melanotan II mimics the action of α-MSH by binding to and activating melanocortin receptors, which are G-protein coupled receptors (GPCRs).[2] The primary signaling cascade initiated upon receptor binding involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB translocates to the nucleus and upregulates the transcription of target genes, such as the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[7] Evidence also suggests the involvement of other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, in mediating the full spectrum of Melanotan II's effects.[1]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of Melanotan II.
Table 1: In Vitro Efficacy of Melanotan II
| Cell Line | Assay | Concentration Range | Expected Outcome |
| B16F10 murine melanoma | Melanin (B1238610) Content | 1 - 1000 nM | Dose-dependent increase in melanin production (250% - 400% increase at 100 nM after 48h)[7] |
| B16F10 murine melanoma | Tyrosinase Activity | 1 - 1000 nM | Dose-dependent increase in tyrosinase activity |
Table 2: In Vivo Efficacy of Melanotan II in Rodent Models
| Animal Model | Application | Administration Route | Dosage Range | Key Findings |
| Anesthetized Rats | Erectile Function | Intravenous (i.v.) | 0.1, 0.3, and 1 mg/kg | Dose-dependent increase in erectile events and shortened latency to the first erectile event.[8] |
| Ovariectomized Female Rats | Sexual Proceptivity | Intravenous (i.v.) | 1 and 3 mg/kg | Significant increase in hops, darts, and ear wiggling.[9][10] |
| Food Deprived Hamsters | Food Hoarding | 3rd Ventricle Injection | Not specified | Inhibited food deprivation-induced increases in hoarding.[11] |
| Mice | Food Intake | NAcc Injection | 0.1, 0.3, and 1 nmol/side | Decreased food consumption, with the greatest effect seen 1-4 hours after injection. |
| Rats on high-fat diet | Appetite Suppression | Injection into Central Nucleus of the Amygdala | 0.05, 0.1, and 0.5 nmol | Dose-related reduction in food intake.[12] |
| C57BL/6 Mice | Melanoma Progression | Topical | 0.1 mL of 1 µg/mL daily | Significant attenuation of tumor progression.[8] |
Table 3: Clinical Trial Data for Melanotan II
| Study Population | Application | Administration Route | Dosage | Key Findings |
| 3 Healthy Male Volunteers | Tanning | Subcutaneous (s.c.) | 0.01 mg/kg, escalated to 0.025-0.03 mg/kg (5 doses every other day) | Increased pigmentation in the face, upper body, and buttocks.[13][14] |
| 10 Men with Psychogenic Erectile Dysfunction | Erectile Function | Subcutaneous (s.c.) | 0.025 mg/kg | 8 out of 10 men developed clinically apparent erections.[14] |
Experimental Protocols
In Vitro Melanin Quantification
Objective: To quantify the effect of Melanotan II on melanin production in cultured melanocytes.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Melanotan II acetate
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[15]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of Melanotan II (e.g., 1, 10, 100, 1000 nM). Include a vehicle-only control.[7]
-
Incubation: Incubate the cells for 48-72 hours to allow for melanogenesis.[15]
-
Cell Lysis and Melanin Solubilization:
-
Wash the cells with PBS.
-
Add 100 µL of 1 N NaOH with 10% DMSO to each well.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.[7]
-
-
Quantification:
-
Transfer the lysate to a new 96-well plate.
-
Measure the absorbance at 405 nm or 490 nm using a spectrophotometer.[15]
-
Normalize melanin content to cell number or total protein content.
-
In Vivo Assessment of Female Rodent Sexual Proceptivity
Objective: To evaluate the effect of Melanotan II on the proceptive (appetitive) sexual behaviors of female rats.
Materials:
-
Ovariectomized female Long-Evans rats
-
Estradiol benzoate (B1203000) (EB) and progesterone (B1679170) (P) for hormone priming
-
This compound
-
Saline (vehicle control)
-
Paced mating chambers with a divider allowing female passage
-
Sexually experienced male rats
Protocol:
-
Hormone Priming: Prime ovariectomized female rats with subcutaneous injections of EB (10 µg) and P (500 µg).[9]
-
Acclimation: Acclimate the females to the paced mating chambers.
-
Treatment Administration: Inject females intravenously with Melanotan II (1 or 3 mg/kg) or saline 10 minutes prior to the mating test.[9]
-
Paced Mating Test:
-
Data Analysis: Compare the frequency of proceptive behaviors between the Melanotan II-treated and saline-treated groups.
In Vivo Assessment of Food Intake in Rodents
Objective: To measure the effect of Melanotan II on food consumption in rodents.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle control (e.g., artificial cerebrospinal fluid)
-
Standard or high-fat diet
-
Metabolic cages or manual weighing scales
-
Intracerebroventricular (ICV) or subcutaneous injection supplies
Protocol:
-
Acclimation: Acclimate rats to individual housing and the specific diet for at least one week.
-
Baseline Measurement: Measure baseline daily food intake and body weight for several days before the experiment begins.
-
Treatment Administration: Administer Melanotan II or vehicle via the desired route (e.g., ICV infusion of 1 nmol/day).[16]
-
Food Intake Measurement:
-
Manual Method: Weigh the provided food at the beginning of the dark cycle and at regular intervals (e.g., 1, 2, 4, 24 hours) to determine the amount consumed.[17]
-
Automated Method: Utilize automated feeding monitoring systems for continuous and precise measurement of food intake.
-
-
Data Analysis: Compare the food intake and body weight changes between the Melanotan II-treated and control groups.
Signaling Pathways and Experimental Workflows
Melanotan II Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by Melanotan II.
Caption: Melanotan II activates multiple melanocortin receptors, initiating downstream signaling cascades.
Experimental Workflow for In Vitro Melanin Assay
Caption: Workflow for quantifying melanin production in vitro.
Experimental Workflow for In Vivo Rodent Study
Caption: General workflow for an in vivo Melanotan II study in rodents.
References
- 1. primelabpeptides.com [primelabpeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. corepeptides.com [corepeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The melanocortin agonist, melanotan II, enhances proceptive sexual behaviors in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urosource.uroweb.org [urosource.uroweb.org]
- 11. MTII attenuates ghrelin- and food deprivation-induced increases in food hoarding and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Melanocortin receptor agonist melanotan-II microinjected in the nucleus accumbens decreases appetitive and consumptive responding for food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Melanotan II Acetate in Neuroinflammation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a non-selective agonist for melanocortin receptors MC1R, MC3R, MC4R, and MC5R.[1][2][3] A key characteristic of MT-II is its cyclic structure, which enhances its stability and allows it to cross the blood-brain barrier, making it a valuable tool for investigating central nervous system (CNS) pathologies.[3] The melanocortin system is deeply involved in regulating a wide array of physiological processes, including pigmentation, energy homeostasis, sexual function, and importantly, the immune and inflammatory responses.[3][4] Emerging research has highlighted the potent anti-inflammatory and neuroprotective properties of melanocortins, positioning MT-II as a significant compound for studying and potentially modulating neuroinflammatory processes in various CNS disorders.[1][5]
Mechanism of Action in Neuroinflammation
Melanotan II exerts its anti-inflammatory effects through its interaction with several melanocortin receptors expressed on various cell types within the CNS, including microglia and astrocytes.[6] The activation of these receptors triggers multiple downstream signaling cascades that collectively suppress the neuroinflammatory response.
-
Modulation of Melanocortin Receptors:
-
MC1R: Activation of MC1R is associated with neuroprotection and a decrease in neuroinflammation.[3] It plays a role in regulating the immune system to combat pro-inflammatory mediators and may improve the integrity of the blood-brain barrier, thereby preventing the infiltration of inflammatory cells into the CNS.[5]
-
MC3R and MC4R: These receptors are key mediators of the anti-inflammatory effects of melanocortins.[5] Their activation can suppress neuroinflammation in models of brain injury, such as those induced by ethanol (B145695) or cerebral ischemia.[6][7] MC4R is expressed on microglia and astrocytes, suggesting a direct mechanism for α-MSH and its analogs to exert anti-inflammatory effects on these critical glial cells.[6]
-
-
Key Signaling Pathways:
-
Inhibition of NF-κB Pathway: A central mechanism of MT-II's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][8] NF-κB is a master regulator of pro-inflammatory gene expression. By inhibiting this pathway, MT-II effectively downregulates the production of numerous pro-inflammatory mediators.[5][8]
-
Cholinergic Anti-inflammatory Pathway: Activation of MC3R and MC4R can engage the cholinergic anti-inflammatory pathway, a neural mechanism that inhibits the release of pro-inflammatory cytokines through the vagus nerve.[3][5]
-
Cytokine Regulation: MT-II and other melanocortin agonists have been shown to reduce the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in various models of neuroinflammation.[5][7] Simultaneously, they can enhance the activity of anti-inflammatory cytokines like IL-10.[5]
-
Brain-Derived Neurotrophic Factor (BDNF) Pathway: MC4R signaling can induce the expression of BDNF through the activation of the cAMP-responsive element-binding protein (CREB).[6] This suggests a potential link between the anti-inflammatory effects of MT-II and the promotion of neuronal survival and recovery.[6]
-
Signaling Pathway of Melanotan II in Neuroinflammation
Caption: Melanotan II binds to melanocortin receptors, initiating pathways that inhibit NF-κB and promote BDNF expression.
Applications in Neuroinflammation Research Models
Melanotan II has been utilized in a variety of preclinical models to investigate its therapeutic potential in conditions with a neuroinflammatory component.
-
Ethanol-Induced Neuroinflammation: Chronic alcohol consumption induces a significant inflammatory response in the brain.[7] Studies have shown that MT-II administration can reduce the expression of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the hippocampus, hypothalamus, and prefrontal cortex of alcohol-preferring rats.[7] This effect is primarily mediated by MC4R, as the effect is absent in MC4R knockout mice.[6]
-
LPS-Induced Neuroinflammation: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation. Centrally or peripherally administered LPS is a common method to model systemic inflammation and neuroinflammation. Melanocortin agonists have demonstrated anti-inflammatory and antipyretic effects in these models.[9]
-
Cerebral Ischemia and Stroke: The pathology of stroke involves a significant neuroinflammatory cascade that contributes to secondary brain injury. Activation of MC4R has been shown to reduce neuroinflammation and brain edema in animal models of cerebral ischemia.[6][10]
-
Traumatic Brain and Spinal Cord Injury: Neuroinflammation is a critical factor in the secondary damage that occurs following traumatic brain injury (TBI) and spinal cord injury (SCI). Melanocortins have been reported to accelerate recovery and offer neuroprotection in models of SCI.[5][6]
-
Neurodegenerative Diseases: Chronic neuroinflammation is a hallmark of neurodegenerative diseases such as Alzheimer's disease.[10] By modulating microglial and astrocyte activation and reducing inflammatory mediators, MC4R agonists like MT-II are being investigated for their potential therapeutic benefits in these conditions.[5][10]
Quantitative Data Summary
The following tables summarize the reported effects of Melanotan II and related melanocortin agonists on key inflammatory markers in different neuroinflammation models.
Table 1: Effect of MC4R Agonist on Pro-inflammatory Cytokines in Ethanol-Induced Neuroinflammation Model
| Cytokine | Brain Region | Model Organism | Effect of MC4R Agonist | Reference |
| IL-6 | Hippocampus, Hypothalamus, Prefrontal Cortex | Sprague Dawley Rats | Reduction to control levels | [7] |
| IL-1β | Hippocampus, Hypothalamus, Prefrontal Cortex | Sprague Dawley Rats | Reduction to control levels | [7] |
| TNF-α | Hippocampus, Hypothalamus, Prefrontal Cortex | Sprague Dawley Rats | Reduction to control levels | [7] |
Table 2: General Anti-inflammatory Effects of Melanocortins
| Inflammatory Mediator | General Effect | Mechanism | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-8) | Downregulation | Modulation of MC1R, MC3R, MC5R on inflammatory cells | [5] |
| iNOS and NO2 | Downregulation | Inhibition of pro-inflammatory pathways | [5] |
| NF-κB | Inhibition | Direct inhibition of the pro-inflammatory pathway | [5] |
| IL-10 (Anti-inflammatory) | Enhanced Activity | Promotion of anti-inflammatory signaling | [5] |
Experimental Protocols
Protocol 1: In Vivo Rodent Model of LPS-Induced Neuroinflammation
This protocol describes a general procedure to induce neuroinflammation in mice using LPS and to assess the anti-inflammatory effects of Melanotan II.
Materials and Reagents:
-
Melanotan II acetate (B1210297) (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
Lipopolysaccharide (LPS) from E. coli
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Cytokine ELISA kits (for TNF-α, IL-1β, IL-6)
-
Protein extraction buffers and protease inhibitors
-
Sterile syringes and needles
Experimental Workflow
Caption: Workflow for an in vivo study of Melanotan II's effect on LPS-induced neuroinflammation in mice.
Procedure:
-
Preparation: Reconstitute Melanotan II acetate in sterile 0.9% saline to the desired stock concentration. Prepare LPS solution in sterile saline.
-
Animal Grouping: Randomly divide mice into experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (saline i.p.)
-
Group 2: LPS treatment (LPS i.p.)
-
Group 3: MT-II + LPS treatment (MT-II i.p. followed by LPS i.p.)
-
-
Administration: Administer MT-II (e.g., 1-2 mg/kg, intraperitoneally - i.p.) or saline 30 minutes before the LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS injection, corresponding to the peak of cytokine expression), euthanize the animals via an approved method.
-
Tissue Processing: Perfuse animals with cold PBS. Rapidly extract the brain and dissect specific regions like the hippocampus and cortex on ice. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure TNF-α, IL-1β, and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions.
-
Gene Expression: Extract RNA from brain tissue, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the mRNA levels of inflammatory genes.
-
Protocol 2: In Vitro Microglia Activation Assay
This protocol details how to assess the anti-inflammatory effects of MT-II on cultured microglial cells stimulated with LPS.
Materials and Reagents:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
LPS from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, RNA/protein extraction kits)
Procedure:
-
Cell Culture: Plate microglial cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium. Add Melanotan II at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the designated wells. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours for cytokine release).
-
Analysis:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite (B80452) concentration using the Griess assay as an indicator of NO production.
-
Cytokine Secretion: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Cell Viability: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
-
Gene/Protein Expression: Lyse the cells to extract RNA or protein for analysis of inflammatory markers by qPCR or Western blot.
-
Logical Relationships in MT-II's Neuroinflammatory Action
Caption: Melanotan II acts on melanocortin receptors on various CNS cells to produce a coordinated anti-inflammatory effect.
This compound is a powerful research tool for investigating the role of the melanocortin system in neuroinflammation. Its ability to cross the blood-brain barrier and act on multiple anti-inflammatory pathways makes it suitable for both in vivo and in vitro studies. The protocols and information provided herein offer a foundation for researchers to explore the mechanisms of neuroinflammation and to evaluate the therapeutic potential of melanocortin receptor agonists in a range of neurological disorders.
References
- 1. peptidesociety.org [peptidesociety.org]
- 2. Melanotan II - Wikipedia [en.wikipedia.org]
- 3. peptidesciences.com [peptidesciences.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. corepeptides.com [corepeptides.com]
- 6. Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Melanocortin-4 Receptor by a Synthetic Agonist Inhibits Ethanolinduced Neuroinflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corepeptides.com [corepeptides.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Troubleshooting inconsistent results with Melanotan II acetate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with Melanotan II acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Melanotan II acetate? Melanotan II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1][2][3] Its primary mechanism is acting as a non-selective agonist for several melanocortin receptors (MCRs), a family of G-protein coupled receptors.[1][4][5] It exhibits high-affinity binding to MC1R, MC3R, MC4R, and MC5R.[1][5] Activation of the MC1 receptor on melanocytes is the most well-characterized effect, stimulating a signaling cascade that leads to melanogenesis—the production of melanin (B1238610) pigment.[4][5]
Q2: What is the structural difference between Melanotan II and endogenous α-MSH? Melanotan II is a synthetic, cyclic heptapeptide (B1575542) analog of α-MSH.[5][6] Specifically, it is a lactam-cyclized version of a truncated α-MSH sequence.[5] This cyclic structure provides enhanced stability and a longer plasma half-life compared to the natural hormone.[5]
Q3: What are the expected purity levels for research-grade this compound? For reliable and reproducible experimental outcomes, research-grade this compound should have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[7][8] Many verified suppliers provide batches with ≥99% purity and include a Certificate of Analysis (CoA) with each shipment.[3][9]
Q4: Beyond pigmentation, what other physiological effects are mediated by Melanotan II? Due to its non-selective binding profile, Melanotan II activates other melanocortin receptors in the central nervous system. Activation of MC3R and MC4R in the hypothalamus is associated with effects on appetite regulation (suppression), energy homeostasis, and sexual function (e.g., spontaneous erections).[1][5][10]
Q5: What are the most commonly observed side effects in research settings? Short-term side effects frequently reported in research studies include facial flushing, mild nausea, reduced appetite, yawning, and stretching.[1][6][11][12] In male subjects, spontaneous erections are a well-documented effect.[11][12]
Melanotan II Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by Melanotan II binding to the MC1 receptor on melanocytes, leading to melanin synthesis.
Troubleshooting Guide for Inconsistent Experimental Results
Q: We are observing high variability in pigmentation response across an in vivo cohort. What are the potential causes? A: Inconsistent in vivo results can stem from several factors:
-
Peptide Integrity: The peptide may have degraded due to improper storage or handling. Ensure both lyophilized powder and reconstituted solutions are stored under recommended conditions (see Experimental Protocols below).[13][14] Avoid repeated freeze-thaw cycles.[13][15]
-
Dosage and Administration: Verify that dosage calculations and administration techniques (e.g., subcutaneous injection) are consistent across all subjects. For very small injection volumes, consider diluting the stock solution to ensure dosing accuracy.[16]
-
UV Exposure: While Melanotan II stimulates melanin production, some level of UV radiation is often required to induce the tanning response.[4] Inconsistent or insufficient UV exposure can lead to variable results.[17]
-
Subject Variability: Genetic differences, particularly in the expression levels and variants of the MC1R, can significantly impact the response to Melanotan II.[4]
Q: Our in vitro cell-based assays (e.g., cAMP accumulation) are showing lower-than-expected or inconsistent activity. What should we investigate? A: For in vitro inconsistencies, consider the following:
-
Peptide Solubility and Stability: Ensure the peptide is fully dissolved in the appropriate buffer. Poor solubility is a common issue with synthetic peptides.[18] The stability of peptides in solution is sequence-dependent and generally much lower than in the lyophilized state; it is best to prepare fresh solutions for each experiment.[18]
-
Cell Line Integrity: Melanocortin receptor expression can vary between cell lines and even between passages of the same line.[4] It is advisable to regularly verify receptor expression via methods like qPCR or western blot. Also, ensure cells are healthy and not overly confluent, as poor cell health can blunt the response.[4]
-
Assay Conditions: Factors such as incubation time, temperature, buffer pH, and the presence of serum or proteases can influence the outcome.[4][18] Residual counter-ions like trifluoroacetic acid (TFA) from the purification process can also affect cell-based assays.[18]
-
Assay Sensitivity: Verify that the assay (e.g., cAMP detection kit) is sensitive enough to detect the expected changes within your experimental system.[4]
Q: A new batch of Melanotan II is showing no activity, while a previous batch worked perfectly. What is the likely cause? A: A complete loss of activity, assuming the experimental protocol is unchanged, strongly points to an issue with the peptide itself:
-
Purity and Identity: The most critical step is to verify the purity and identity of the new batch. The primary method for assessing purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] Identity can be confirmed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Request the CoA from the supplier or perform an independent analysis.
-
Contamination: Cross-contamination with other peptides or impurities from the synthesis process can interfere with the assay.[19] While difficult to detect at low levels with standard chemical analysis, even trace contaminants can sometimes impact sensitive biological assays.[19]
-
Shipping/Storage Failure: The lyophilized peptide may have been exposed to excessive heat or moisture during shipping or storage, leading to degradation.[14][20] Lyophilized peptides are hygroscopic and should be stored in a desiccated environment.[13]
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing inconsistent results during Melanotan II experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for Melanotan II.
Table 1: Binding Affinity (Ki) of Melanotan II for Human Melanocortin Receptors Binding affinity is determined by the ability of Melanotan II to displace a radiolabeled ligand ([¹²⁵I]-NDP-α-MSH) from receptors expressed in CHO or HEK293 cells. A lower Ki value indicates higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| MC1R | 0.67 | [21] |
| MC3R | 34 | [21] |
| MC4R | 6.6 | [21] |
| MC5R | 46 | [21] |
Table 2: General Specifications for Research-Grade this compound
| Parameter | Specification | Method |
| Purity | ≥98.0% (typically >99.0%) | RP-HPLC[7][8][9] |
| Molecular Formula | C₅₀H₆₉N₁₅O₉ | -[9][15] |
| Molecular Weight | 1024.2 Daltons | Mass Spectrometry[9][15] |
| Appearance | White lyophilized powder | Visual Inspection[9][15] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Proper and sterile reconstitution is critical to maintaining peptide integrity and ensuring accurate concentrations.
-
Acclimatize: Before opening, allow the vial of lyophilized Melanotan II and the sterile solvent to reach room temperature to prevent condensation.[2]
-
Select Solvent: The recommended solvent is bacteriostatic water (sterile water with 0.9% benzyl (B1604629) alcohol), which inhibits bacterial growth and allows for multiple withdrawals from the same vial.[2][4] If the entire solution will be used in a single experiment, sterile distilled water is also suitable.[2]
-
Sterilize: Clean the rubber stoppers of both the peptide vial and the solvent vial with 70% ethanol (B145695) or an alcohol swab and allow them to air dry.[16]
-
Add Solvent: Using a sterile syringe, slowly inject the desired volume of solvent into the Melanotan II vial. Aim the stream of liquid against the side of the glass vial to minimize foaming.[2][16]
-
Dissolve Peptide: Gently swirl or roll the vial until the powder is completely dissolved. Do not shake or vortex vigorously , as this mechanical stress can degrade the peptide.[2][4]
-
Calculate Concentration: The final concentration is determined by the mass of the peptide and the volume of solvent added. For example, reconstituting a 10 mg vial with 2 mL of solvent yields a 5 mg/mL solution.[2]
Protocol 2: Storage and Handling of Melanotan II Correct storage is essential to prevent chemical and physical degradation, preserving the biological activity of the peptide.
| Form | Condition | Temperature | Duration | Key Considerations |
| Lyophilized Powder | Long-Term | -20°C or below ( -80°C is optimal) | Months to Years[13][14] | Store in a dark, dry/desiccated environment.[13][14] |
| Short-Term | 2-8°C (Refrigerator) | Up to several weeks[14][15] | Protect from light and moisture.[13][14] | |
| Reconstituted Solution | Short-Term | 2-8°C (Refrigerator) | Up to 2 weeks[13] | Store in a sealed vial, protected from light.[2][13] |
| Long-Term | -20°C (Freezer) | Weeks to Months | CRITICAL: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which significantly degrade the peptide.[13][15][16] |
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bluumpeptides3.wordpress.com [bluumpeptides3.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cellsciences.com [cellsciences.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Melanotan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. benchchem.com [benchchem.com]
- 14. puremt2.com [puremt2.com]
- 15. raybiotech.com [raybiotech.com]
- 16. benchchem.com [benchchem.com]
- 17. moreplatesmoredates.com [moreplatesmoredates.com]
- 18. benchchem.com [benchchem.com]
- 19. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bloomtechz.com [bloomtechz.com]
- 21. benchchem.com [benchchem.com]
"Optimizing Melanotan II acetate concentration for cell viability"
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Melanotan II (MT-II) acetate (B1210297) concentration in cell-based assays, with a focus on maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Melanotan II in vitro?
A1: Melanotan II is a synthetic analog of the α-melanocyte-stimulating hormone (α-MSH). It acts as a non-selective agonist for melanocortin receptors (MCRs), binding with high affinity to MC1R, MC3R, MC4R, and MC5R.[1] Its most well-characterized in-vitro effect is the activation of the MC1 receptor on melanocytes, which initiates a signaling cascade leading to melanin (B1238610) production (melanogenesis).[2]
Q2: What is a typical effective concentration range for Melanotan II in cell culture experiments?
A2: The effective concentration of Melanotan II is highly dependent on the cell line and the specific endpoint being measured. For studies on melanogenesis or receptor activation in cell lines like B16-F10 murine melanoma, concentrations in the low nanomolar range (e.g., 0.1 nM to 100 nM) are typically effective.[3] The half-maximal effective concentration (EC50) for human MC1R activation is in the nanomolar range, indicating high potency.[2]
Q3: How should Melanotan II acetate be reconstituted and stored to ensure stability and viability in experiments?
A3: Lyophilized Melanotan II powder should be stored in a freezer at -20°C for long-term stability.[4] For reconstitution, use sterile, bacteriostatic water.[4] Gently introduce the solvent, aiming the stream against the vial wall to avoid foaming, and swirl gently to dissolve the powder completely; do not shake vigorously.[4] A common reconstitution is 10 mg of Melanotan II in 1-2 mL of bacteriostatic water.[4] The reconstituted solution should be stored in a refrigerator between 2-8°C and is generally stable for up to six weeks.[4] Avoid repeated freeze-thaw cycles.[4]
Q4: Does Melanotan II affect cell proliferation or viability at effective concentrations?
A4: Studies using B16-F10 murine melanoma cells have shown that Melanotan II, at concentrations that effectively inhibit cell migration and invasion (as low as 0.1 nM), has a notable lack of influence on cell proliferation.[3][5][6] This suggests that for common research applications in relevant cell lines, MT-II is not cytotoxic and does not impair cell viability at its biologically active concentrations.
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity or a decrease in cell viability after treatment with Melanotan II.
-
Possible Cause 1: Peptide Quality and Purity: The purity of the this compound may be low, or the sample may contain contaminants from the synthesis process.
-
Solution: Always use high-purity (e.g., >98%) Melanotan II from a reputable supplier. Verify the identity and purity of your sample using methods like HPLC-MS if you continue to see unexpected results.[1]
-
-
Possible Cause 2: Incorrect Concentration: While typically non-toxic at nanomolar concentrations, excessively high micromolar concentrations could potentially induce off-target effects or cytotoxicity.
-
Solution: Confirm your calculations and dilution series. Perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) to determine the optimal concentration for your specific cell line and assay.
-
-
Possible Cause 3: Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to Melanotan II or express melanocortin receptors at very high levels, leading to an overstimulation of downstream pathways.
-
Solution: Review the literature for data on your specific cell line. If none is available, conduct a preliminary cytotoxicity assay (e.g., MTT or MTS) across a broad range of concentrations (e.g., 1 nM to 10 µM) to establish a non-toxic working range.
-
Issue 2: My cell viability assay results are inconsistent between experiments.
-
Possible Cause 1: Peptide Instability: The reconstituted Melanotan II solution may have degraded due to improper storage or handling.
-
Possible Cause 2: Cell Culture Variability: The health, passage number, and confluency of your cells can significantly impact assay results.
-
Solution: Use cells that are in the exponential growth phase and are at a consistent, optimized seeding density. Standardize the time from the last passage for every experiment and avoid using cells of a very high passage number.
-
-
Possible Cause 3: Assay Conditions: Variations in incubation time, temperature, or serum presence can affect outcomes.
-
Solution: Standardize all assay parameters. Ensure plates are incubated in a properly calibrated incubator and that reagents have equilibrated to the correct temperature before use. Be aware of potential "edge effects" in multi-well plates by filling outer wells with sterile media and not using them for experimental samples.
-
Quantitative Data
The following table summarizes the expected cell viability of B16-F10 melanoma cells when treated with Melanotan II, based on published findings that the peptide does not influence their proliferation at effective concentrations.[3][6]
| MT-II Concentration (nM) | Expected Cell Viability (% of Control) | Observation |
| 0 (Vehicle Control) | 100% | Baseline cell health. |
| 0.1 | ~100% | No significant effect on proliferation observed. Potent inhibition of anchorage-independent growth noted at this concentration.[3] |
| 1.0 | ~100% | No significant effect on proliferation observed. Dose-dependent inhibition of invasion noted at this concentration.[2] |
| 10.0 | ~100% | No significant effect on proliferation observed. Dose-dependent inhibition of invasion noted at this concentration.[2] |
| 100.0 | ~100% | Expected to have no significant effect on proliferation based on lower concentration data. |
| 1000.0 (1 µM) | ~100% | No significant effect on proliferation observed up to this concentration in cited studies.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Objective: To determine the effect of various concentrations of Melanotan II on the viability of a chosen cell line.
Materials:
-
Adherent cells (e.g., B16-F10)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, lyophilized
-
Sterile bacteriostatic water or PBS for reconstitution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Microplate reader (absorbance at 590 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Melanotan II. Perform serial dilutions in serum-free media to achieve desired final treatment concentrations (e.g., 0.1 nM to 1000 nM).
-
Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared Melanotan II dilutions to the respective wells. Include "vehicle control" wells (containing only the dilution vehicle) and "no-cell" background control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Protocol 2: General Cell Culture and Passaging of B16-F10 Cells
Objective: To maintain a healthy, viable culture of B16-F10 murine melanoma cells for use in experiments.
Materials:
-
B16-F10 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
Methodology:
-
Culture Conditions: Maintain cells in a T-75 flask with complete DMEM medium at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Monitoring: Observe cells daily for confluency and signs of contamination.
-
Subculturing (Passaging): When cells reach 80-90% confluency, perform the following steps: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Aspirate the PBS. d. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells detach. e. Add 7-8 mL of complete medium to the flask to neutralize the trypsin. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. h. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium. i. Re-seed the cells into new flasks at a 1:3 to 1:4 ratio.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Preventing degradation of Melanotan II acetate in solution"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of Melanotan II (MT-II) acetate (B1210297) to ensure experimental success and prevent degradation of the peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of Melanotan II acetate?
For long-term storage, lyophilized this compound should be kept at -20°C or below in a desiccated environment.[1][2] Under these conditions, the peptide can remain stable for over a year with purity greater than 98%.[1] Some sources suggest that for storage extending over several months to years, -80°C is optimal.
Q2: How should I store this compound after reconstituting it in a solution?
Once reconstituted, Melanotan II is significantly more susceptible to degradation. For short-term use (up to 7 days), the solution should be stored in a refrigerator at 2-8°C.[2] For longer-term storage of the reconstituted peptide, it is advisable to aliquot the solution into single-use vials and freeze them at -20°C. However, it is critical to avoid repeated freeze-thaw cycles as this can significantly degrade the peptide.
Q3: What is the best solvent for reconstituting this compound?
The most common and recommended solvent for reconstituting Melanotan II is sterile bacteriostatic water, which contains 0.9% benzyl (B1604629) alcohol to inhibit microbial growth. Sterile water is also an acceptable alternative, particularly if the entire vial will be used shortly after reconstitution.
Q4: Does the pH of the reconstitution solvent impact the stability of Melanotan II?
Yes, the pH of the aqueous solution is a critical factor in the stability of Melanotan II. A slightly acidic pH in the range of 4-6 is considered optimal for minimizing degradation pathways such as deamidation.[1] Peptide deamidation is a common degradation pathway that is highly dependent on pH, with increased rates typically observed in neutral to alkaline conditions.[3]
Q5: What are the primary factors that can cause degradation of Melanotan II in solution?
The primary factors that contribute to the degradation of Melanotan II in solution are:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: pH values outside the optimal range of 4-6 can increase degradation through pathways like deamidation and hydrolysis.[1][3]
-
Light Exposure: Both lyophilized powder and reconstituted solutions should be protected from light to prevent photodegradation.
-
Oxidation: Limiting exposure to air by minimizing the number of times a vial is opened can reduce oxidative degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a reconstituted solution can cause physical stress and degradation of the peptide.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reduced Potency or Inconsistent Experimental Results | Peptide degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure, desiccation).2. Assess the age of the lyophilized powder and the reconstituted solution.3. Perform a purity analysis using HPLC to determine the percentage of intact peptide (see Experimental Protocol 2).4. If degradation is confirmed, discard the old stock and use a new, properly stored vial. |
| Visible Changes in Reconstituted Solution (e.g., cloudiness, particles) | Bacterial contamination or peptide aggregation. | 1. Ensure aseptic techniques were used during reconstitution.2. Check the expiration date of the reconstitution solvent.3. Visually inspect the solution before each use.4. If contamination or aggregation is suspected, do not use the solution and prepare a fresh one. |
| Difficulty Dissolving the Lyophilized Powder | Improper reconstitution technique or use of an inappropriate solvent. | 1. Ensure both the lyophilized powder and the solvent are at room temperature before mixing.2. Add the solvent slowly, allowing it to run down the side of the vial to avoid foaming.3. Gently swirl the vial; do not shake vigorously.4. Confirm the suitability of the solvent if using something other than bacteriostatic or sterile water. |
Troubleshooting Workflow
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Condition | Duration | Expected Purity | Citation(s) |
| Lyophilized Powder | -20°C (in desiccator) | > 1 year | >98% | [1] |
| Lyophilized Powder | 4°C (in desiccator) | Up to several weeks | >95% | [1] |
| Lyophilized Powder | Room Temperature | Up to 3 weeks | >90% | [2] |
| Reconstituted in Bacteriostatic Water | 2-8°C (Refrigerator) | 2-7 days | >90% | [2] |
| Reconstituted in Bacteriostatic Water | -20°C (Freezer) | Up to 3 months (single freeze-thaw) | >95% | [1] |
Table 2: Illustrative Impact of pH and Temperature on Peptide Degradation Rate
Disclaimer: The following data is derived from studies on other peptides (pramlintide and ceftiofur) and is presented to illustrate the general principles of how pH and temperature affect peptide stability, as specific kinetic data for Melanotan II is not widely published. The trends are expected to be similar for Melanotan II.
| Peptide/Condition | pH | Temperature (°C) | Degradation Rate Constant (k) | Relative Stability | Citation(s) |
| Pramlintide | 3.5 | 50 | Lower k | More Stable | [4] |
| Pramlintide | 5.0 | 50 | Higher k | Less Stable | [4] |
| Ceftiofur (B124693) | 5.0 | 25 | 0.65 day⁻¹ (approx) | More Stable | [5] |
| Ceftiofur | 7.4 | 25 | 1.27 day⁻¹ | Less Stable | [5] |
| Ceftiofur | 7.4 | 8 | 0.06 day⁻¹ | More Stable | [5] |
| Ceftiofur | 7.4 | 37 | 1.27 day⁻¹ | Less Stable | [5] |
Experimental Protocols
Experimental Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound for experimental use while maintaining its stability and purity.
Materials:
-
Vial of lyophilized this compound
-
Sterile bacteriostatic water (0.9% benzyl alcohol) or sterile water for injection
-
Sterile syringes and needles
-
Alcohol prep pads
Procedure:
-
Acclimatization: Before opening, allow the vial of lyophilized Melanotan II and the reconstitution solvent to come to room temperature. This prevents condensation from forming inside the vial upon opening.
-
Sterilization: Wipe the rubber stoppers of both the Melanotan II vial and the solvent vial with an alcohol prep pad.
-
Solvent Withdrawal: Using a sterile syringe, draw up the desired volume of bacteriostatic water. For a 10 mg vial, a common reconstitution volume is 2 mL, which yields a final concentration of 5 mg/mL.
-
Injection: Slowly inject the solvent into the Melanotan II vial, aiming the stream of liquid against the side of the glass vial. Do not inject the solvent directly onto the lyophilized powder, as this can cause foaming.
-
Dissolution: Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake or vortex the vial , as this can cause aggregation and degradation of the peptide.
-
Storage: Once dissolved, the solution should be stored at 2-8°C and protected from light. For long-term storage, aliquot into single-use volumes and store at -20°C.
Experimental Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent system with a UV detector.
-
Analytical Column: Agilent Zorbax 300SB-C8, 100 mm x 2.1 mm i.d., 3.5 µm particle size, or equivalent C8/C18 column.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 95% B over 7 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 450 µL/min.
-
Column Temperature: 50°C.
-
UV Detection Wavelength: 218 nm.
-
Injection Volume: 1-10 µL.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the Melanotan II standard and test samples in sterile water to a known concentration (e.g., 1 mg/mL).
-
Further dilute the samples with water to fall within the linear range of the assay (e.g., 0.2 mg/mL).
-
-
Analysis:
-
Inject a standard solution of known purity to establish the retention time and peak area of intact Melanotan II.
-
Inject the test samples and record the chromatograms.
-
-
Data Calculation:
-
Calculate the purity of the test samples by the area normalization method: Purity (%) = (Peak Area of Melanotan II / Total Peak Area of all components) x 100
-
Experimental Workflow for Stability Testing
Mandatory Visualization
Melanotan II Signaling Pathway in Melanocytes
Melanotan II exerts its primary effect on skin pigmentation by acting as an agonist for the Melanocortin 1 Receptor (MC1R) on melanocytes. This initiates a G-protein coupled receptor signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
"Common side effects of Melanotan II acetate in research animals"
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Melanotan II (MT-II) acetate (B1210297) in preclinical research. It includes frequently asked questions and troubleshooting guides to address common side effects observed in research animals.
Frequently Asked Questions (FAQs)
Q1: What is Melanotan II and what is its primary mechanism of action?
A1: Melanotan II (MT-II) is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a potent, non-selective agonist for melanocortin receptors (MCRs), with high affinity for MC1R, MC3R, MC4R, and MC5R.[3][4] Its activity at these receptors mediates a wide range of physiological effects, including skin pigmentation (melanogenesis), regulation of appetite and energy homeostasis, and sexual function.[4]
Q2: What is the mechanism behind MT-II's effect on skin pigmentation?
A2: The tanning effect of MT-II is primarily mediated through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[4] The binding of MT-II to MC1R triggers a G-protein-coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[4] Phosphorylated CREB stimulates the transcription of key enzymes involved in melanin (B1238610) synthesis, such as tyrosinase, resulting in increased melanin production.[1][4]
Q3: What causes the appetite suppression and nausea observed with MT-II administration?
A3: The appetite-suppressing (anorectic) effects are primarily due to the activation of MC3R and MC4R in the central nervous system, particularly within the hypothalamus.[3][4][5] Nausea is a frequently reported side effect and is believed to be related to MC4R activation in the brainstem's area postrema and dorsal vagal complex, areas involved in the emesis reflex.[6]
Q4: Are the anorectic effects of MT-II always associated with nausea in research animals?
A4: Not necessarily. Studies in mice have indicated that MT-II can reduce food intake at doses that do not cause conditioned taste aversion (a method used to measure nausea in animals that cannot vomit).[3] This suggests that the anorectic effects may be at least partially independent of nausea and are mediated by direct action on satiety signaling pathways in the brain.[3]
Q5: What are the expected cardiovascular effects in research animals?
A5: MT-II administration can cause transient increases in blood pressure and heart rate.[6] These effects are attributed to the activation of the sympathetic nervous system through melanocortin receptors.[6] In rodent studies, higher doses (2-5 mg/kg) have been shown to produce more significant cardiovascular effects, including marked hypertension and tachycardia.[6]
Q6: How can nausea-like states be monitored in rodents, which are non-emetic species?
A6: In rats and mice, nausea can be assessed using surrogate behaviors. The most common methods include monitoring for pica (the consumption of non-nutritive substances like kaolin) and using a conditioned taste aversion (CTA) paradigm, where the animal learns to avoid a novel taste that has been paired with the nausea-inducing substance.[3]
Troubleshooting Guides
Issue 1: Significant Appetite Suppression and Body Weight Loss
-
Problem: The research animal exhibits a rapid and significant decrease in food intake and body weight (>15% of initial weight) following MT-II administration, potentially compromising animal welfare and the validity of the experiment.
-
Potential Cause: High dose of MT-II leading to excessive activation of MC4R in the hypothalamus and brainstem, causing strong anorectic effects and potential malaise.[3][6]
-
Troubleshooting Steps:
-
Verify Dosage: Double-check all calculations to ensure the correct dose was administered.
-
Dose Reduction: Reduce the MT-II dosage in subsequent experiments. A gradual dose-escalation protocol can help identify a dose that achieves the desired effect with tolerable side effects.[3]
-
Monitor Body Weight Daily: A significant, rapid loss of body weight may require a temporary halt in MT-II administration or reaching a humane endpoint.[3]
-
Consider Pair-Feeding: To distinguish between the direct metabolic effects of MT-II and the effects of reduced food intake, include a pair-fed control group that is given the same amount of food as consumed by the MT-II treated animals.[7]
-
Issue 2: Unexpected Behavioral Changes (Excessive Grooming, Yawning)
-
Problem: Animals display frequent, unprompted behaviors such as stretching, yawning, or excessive grooming that may interfere with other behavioral assessments.
-
Potential Cause: These behaviors are known pharmacological effects of MT-II, resulting from the activation of central melanocortin receptors in the hypothalamus and brainstem.[6] Studies in rats have shown that a 2 mg/kg intraperitoneal dose of MT-II can selectively increase grooming behavior.[8]
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the testing environment to minimize stress-induced behaviors that could confound results.
-
Dose-Response Assessment: Determine if the frequency of these behaviors is dose-dependent. Lowering the dose may reduce their incidence.
-
Timing of Observation: These effects are often transient. Document the onset and duration of these behaviors relative to the time of injection to determine if there is a window for other behavioral tests when these effects have subsided.
-
Data Presentation: Side Effects & Dosing
Table 1: Common Side Effects of Melanotan II in Research Animals
| Side Effect | Animal Model | Dosage Range | Route | Key Observations | Citation(s) |
| Reduced Food Intake | Rodents | > 2 mg/kg/day | SC, IP | Transient anorexia; effect is consistent with MC4R-mediated anorectic effects. | [6] |
| Nausea | Rodents, Humans | ≥ 0.16 mg/kg | SC, IP | Assessed via conditioned taste aversion in rodents; a common adverse effect. | [3][6] |
| Increased Blood Pressure | Rodents, Humans | 2-5 mg/kg (rodents) | SC, IV | Transient hypertension observed within 1-2 hours of administration. | [6] |
| Increased Heart Rate | Rodents, Humans | 2-5 mg/kg (rodents) | SC, IV | Tachycardia; mean increases of 10-20 bpm in human studies. | [6] |
| Stretching & Yawning | Rodents, Humans | Not specified | Not specified | Occurs through central nervous system mechanisms involving MC4R activation. | [6] |
| Increased Grooming | Rats | 2 mg/kg | IP | MT-II selectively increased grooming without markedly affecting locomotion. | [8] |
| Spontaneous Erections | Male Rodents, Humans | Not specified | Not specified | An expected pharmacological effect of MC4R activation. | [6] |
Table 2: Preclinical Dosing Guidelines for Melanotan II in Rodent Models
| Research Application | Typical Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Citation(s) |
| Melanogenesis/Pigmentation | 0.1 - 1.0 | SC | Single doses; effects persist for 1-3 weeks. | [6] |
| Metabolic/Feeding Studies | 0.5 - 2.0 | SC, IP | Chronic daily administration. | [6] |
| Sexual Behavior Studies | 0.1 - 0.5 | SC | Acute dose 30-60 minutes prior to testing. | [6] |
| Nerve Regeneration Studies | 20 µg/kg (0.02 mg/kg) | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Assessment of Melanogenic Effects in C57BL/6 Mice
-
Animal Model: C57BL/6 mice are commonly used due to their black coat color, which allows for visible assessment of pigmentation changes.
-
Housing: House animals under standard laboratory conditions with a controlled light/dark cycle and ad libitum access to food and water.
-
Administration: Administer Melanotan II acetate via subcutaneous (SC) injection at doses ranging from 0.1 to 1.0 mg/kg.[6] A vehicle control group (e.g., sterile saline) must be included.
-
Monitoring:
-
Visually assess and photograph the skin (e.g., on the ears or shaved dorsal area) at baseline and at regular intervals (e.g., 24, 48 hours, and 5-7 days post-injection).[6]
-
For quantitative analysis, skin biopsies can be taken at the end of the study for histological analysis to measure melanin content in melanocytes and keratinocytes.[6]
-
Protocol 2: Assessment of Anorectic and Nausea-like Effects in Rats
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Housing: Single-house animals for accurate food intake measurement.
-
Administration: Administer MT-II via intraperitoneal (IP) or subcutaneous (SC) injection. Doses typically range from 0.5 to 2.0 mg/kg for metabolic studies.[6]
-
Monitoring for Anorexia:
-
Measure food intake and body weight daily at the same time.
-
The anorectic effect is often transient, lasting for a few days after initial administration.[10]
-
-
Monitoring for Nausea (Conditioned Taste Aversion):
-
Day 1 (Conditioning): After a period of water deprivation, provide the animals with a novel flavored solution (e.g., saccharin). Thirty minutes later, inject the experimental group with MT-II and the control group with vehicle.
-
Day 2 (Recovery): Provide regular water.
-
Day 3 (Testing): Offer the animals a two-bottle choice between the novel flavored solution and regular water. A lower preference for the flavored solution in the MT-II group compared to the control group indicates a conditioned taste aversion, suggesting a nausea-like effect.[3]
-
Visualizations
Caption: MT-II signaling pathway for melanogenesis via the MC1R.
Caption: General experimental workflow for assessing MT-II side effects.
Caption: Troubleshooting logic for managing severe anorexia in animals.
References
- 1. peptideinitiative.com [peptideinitiative.com]
- 2. Melanotan II - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. melanotan-II | 121062-08-6 | Benchchem [benchchem.com]
- 5. nusciencepeptides.com [nusciencepeptides.com]
- 6. peptidebiologix.com [peptidebiologix.com]
- 7. The effects of the melanocortin agonist (MT-II) on subcutaneous and visceral adipose tissue in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of melanotan II, a melanocortin agonist, on grooming and exploration in rats after repeated restraint/immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. umbrellalabs.is [umbrellalabs.is]
"Minimizing off-target effects of Melanotan II acetate in experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanotan II acetate. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Melanotan II and what is its mechanism of action?
Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a non-selective agonist for several melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[3][4] Its primary intended effect, skin pigmentation, is mediated through the activation of the MC1 receptor on melanocytes.[5][6] This activation stimulates the production of melanin, leading to skin darkening.[2][5]
Q2: What are the common off-target effects observed with Melanotan II administration in experimental models?
Due to its non-selective nature, Melanotan II can elicit a range of off-target effects by activating other melanocortin receptors.[7] These commonly include:
-
Gastrointestinal: Nausea, vomiting, and decreased appetite (anorexia).[1][7]
-
Cardiovascular: Facial flushing, and in some cases, an increase in heart rate and blood pressure.[5][8][9]
-
Neurological: Yawning, stretching, and spontaneous erections.[1][10]
-
Metabolic: Alterations in energy homeostasis and lipid metabolism.[7]
Q3: How can I minimize the off-target effects of Melanotan II in my experiments?
Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Key strategies include:
-
Dose Optimization: The off-target effects of Melanotan II are often dose-dependent.[7] It is critical to perform a dose-response study to identify the lowest effective dose that elicits the desired on-target effect with minimal off-target responses.[7]
-
Route of Administration: The method of administration can influence the pharmacokinetic and pharmacodynamic profile of Melanotan II. For example, central (intracerebroventricular) administration will have more pronounced neurological effects compared to subcutaneous injection.[7]
-
Use of Selective Antagonists: Co-administration of a selective antagonist for a specific melanocortin receptor can help to block unwanted off-target effects. For instance, an MC4R antagonist like SHU9119 can be used to mitigate effects on appetite and sexual function.[7]
-
Consider More Selective Agonists: If the primary goal of the research is to study pigmentation, using a more selective MC1R agonist, such as Melanotan I (afamelanotide) or Dersimelagon (MT-7117), may be a more suitable approach as they exhibit fewer systemic side effects.[7][11]
Troubleshooting Guides
Issue 1: Significant reduction in food intake and body weight in animal models, confounding metabolic studies.
-
Question: My rodents are exhibiting significant anorexia after Melanotan II administration, which is interfering with my metabolic measurements. How can I address this?
-
Answer: This is a common off-target effect mediated primarily by the activation of the MC4R.[7] To mitigate this, you can:
Issue 2: Nausea-like behaviors (e.g., conditioned taste aversion) are observed in my animal models.
-
Question: How can I reduce the nauseating effects of Melanotan II in my experiments?
-
Answer: Nausea is a known side effect.[1] Consider the following:
-
Dose Reduction: As with anorexia, lowering the dose is the first line of defense.
-
Acclimatization: Allow for a period of acclimatization to the handling and injection procedures to reduce stress-related responses that might be confounded with nausea.
-
Alternative Agonists: If nausea persists and interferes with the study, consider using a more selective MC1R agonist.[7]
-
Issue 3: Unexpected behavioral changes, such as excessive yawning, stretching, or sexual arousal, are impacting the experiment.
-
Question: My animals are displaying behaviors like yawning and spontaneous erections, which are not relevant to my research. How can I prevent this?
-
Answer: These behaviors are linked to the activation of central melanocortin receptors, including MC3R and MC4R.[1] To address this:
Data Presentation
Table 1: Melanotan II Receptor Binding Affinity
This table summarizes the binding affinity (Ki) of Melanotan II for various human melanocortin receptors (hMCRs). Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| hMC1R | 0.67 |
| hMC4R | 6.6 |
| hMC3R | 34 |
| hMC5R | 46 |
Table 2: Example In Vivo Dose-Response Relationships for Melanotan II
This table provides examples of doses used in various studies and their observed effects. Dosing can vary significantly based on the experimental model and intended outcome.
| Species | Dose | Route | Observed Effect |
| Human | 0.01 - 0.03 mg/kg | Subcutaneous | Skin pigmentation, nausea, spontaneous erections[10] |
| Human | 0.025 mg/kg | Subcutaneous | Recommended dose for skin tanning / erectile dysfunction[12] |
| Rat | 0.1 - 2.0 mg/kg | Subcutaneous or Intraperitoneal | Commonly used range in rodent studies[13] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This method quantifies the affinity of a test compound (Melanotan II) by measuring its ability to displace a radiolabeled ligand from the receptor.[14]
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of unlabeled Melanotan II.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Melanotan II. Determine the IC50 (the concentration of Melanotan II that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This assay measures the ability of Melanotan II to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to melanocortin receptors.[14]
-
Cell Culture: Seed cells expressing the target melanocortin receptor into a 96-well plate and allow them to adhere overnight.
-
Agonist Stimulation:
-
Prepare a dose-response curve of your Melanotan II sample.
-
Wash the cells with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the different concentrations of Melanotan II to the wells and incubate for an optimized time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure cAMP levels using a commercial assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: Plot the signal as a function of the Melanotan II concentration. Determine the EC50 value, which is the concentration of Melanotan II that produces 50% of the maximal response, by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Melanotan II signaling pathway via the MC1R.
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. What is Melanotan-II - the drug that the TGA urges consumers to avoid? [unsw.edu.au]
- 3. peptidesociety.org [peptidesociety.org]
- 4. peptidesciences.com [peptidesciences.com]
- 5. droracle.ai [droracle.ai]
- 6. corepeptides.com [corepeptides.com]
- 7. benchchem.com [benchchem.com]
- 8. swolverine.com [swolverine.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Melanotan-ii: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 13. peptidebiologix.com [peptidebiologix.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Solubility of Melanotan II Acetate in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Melanotan II acetate (B1210297) in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Melanotan II acetate and why is its solubility in aqueous solutions a concern?
This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It is a cyclic heptapeptide (B1575542) used in research to study skin pigmentation, sexual function, and metabolic pathways.[1][2] Its relatively hydrophobic nature can lead to poor solubility in aqueous buffers, which is a significant concern for researchers as it can result in inaccurate dosing, precipitation, and reduced biological activity in in-vitro and in-vivo experiments.[3]
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound is influenced by several factors, including:
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Solvent: It exhibits higher solubility in organic solvents compared to aqueous solutions.[4]
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pH: The pH of the aqueous solution can affect the net charge of the peptide, thereby influencing its solubility. A slightly acidic pH is generally preferred for stability.
-
Peptide Concentration: Higher concentrations are more prone to aggregation and precipitation.
-
Temperature: While gentle warming can aid dissolution, excessive heat can degrade the peptide.[5]
-
Purity of the Peptide: Impurities can affect solubility and experimental outcomes.
Q3: What is the recommended solvent for reconstituting this compound?
For most research applications, the recommended initial solvent is sterile, distilled water or bacteriostatic water.[1] If solubility issues persist, a common strategy is to first dissolve the peptide in a small amount of a compatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then slowly dilute it with the desired aqueous buffer.[4]
Troubleshooting Guide
Issue 1: The lyophilized this compound powder is not dissolving completely in water or aqueous buffer, resulting in a cloudy or milky solution.
-
Possible Cause 1: Low Intrinsic Solubility. this compound has limited solubility in purely aqueous solutions, especially at higher concentrations.
-
Solution:
-
Use a Co-solvent: First, dissolve the peptide in a minimal amount of DMSO or DMF. Then, slowly add the aqueous buffer to the peptide-organic solvent mixture while gently vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for cell-based assays).
-
Sonication: Brief periods of sonication in a water bath can help to break up aggregates and facilitate dissolution.[3] Use short bursts to avoid excessive heating.
-
-
-
Possible Cause 2: Peptide Aggregation. Peptides can self-associate to form insoluble aggregates.
-
Solution:
-
pH Adjustment: The net charge of the peptide can be altered by adjusting the pH of the solvent. Since Melanotan II is a basic peptide, dissolving it in a slightly acidic solution (e.g., using a small amount of 10% acetic acid) can improve solubility by increasing its net positive charge.[6]
-
Avoid Vigorous Shaking: Shaking can introduce air bubbles and promote aggregation. Gently swirl or vortex the vial to mix.
-
-
Issue 2: After successfully dissolving this compound, a precipitate forms over time or upon storage.
-
Possible Cause 1: Supersaturation. The initial dissolution might have created a supersaturated solution that is not stable over time.
-
Solution: Prepare a less concentrated stock solution. It is often better to work with a lower, fully solubilized concentration than a higher, unstable one.
-
-
Possible Cause 2: Temperature Changes. Storing the solution at a lower temperature (e.g., 4°C) can decrease the solubility of the peptide.
-
Solution: Before use, allow the solution to come to room temperature. If a precipitate is observed, gentle warming (e.g., in a 37°C water bath for a short period) may help to redissolve it. However, avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: pH Shift. The pH of the solution may have changed over time, leading to precipitation.
-
Solution: Ensure the buffer has sufficient capacity to maintain the desired pH.
-
Issue 3: The reconstituted this compound solution appears to have lost its biological activity.
-
Possible Cause 1: Peptide Degradation. Improper storage or handling can lead to the chemical degradation of the peptide.
-
Solution:
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or 2-8°C for short-term use (up to a week).
-
Light Sensitivity: Protect the peptide from light by using amber vials or covering the vials with foil.
-
-
-
Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to the surface of plastic or glass vials, reducing the effective concentration.
-
Solution: Consider using low-protein-binding microcentrifuge tubes for storage and handling.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference(s) |
| Water | 5 | [7] |
| Dimethyl sulfoxide (DMSO) | 15 | [4][8] |
| Dimethylformamide (DMF) | 30 | [4][8] |
| Ethanol | 1 | [4][8] |
| 1:4 DMF:PBS (pH 7.2) | 0.20 | [4] |
Note: Solubility can vary depending on the purity of the peptide and the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Pre-dissolution Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Based on the desired final concentration and experimental compatibility, choose an appropriate solvent system. For a high-concentration stock, DMSO is recommended.
-
Dissolution:
-
Carefully add a precise volume of DMSO to the vial containing the lyophilized peptide to achieve a concentration of 10 mg/mL.
-
Gently swirl the vial until the peptide is completely dissolved. Brief vortexing can be used if necessary. Avoid vigorous shaking.
-
-
Storage: Aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In-Vitro Assays
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., cell culture medium, PBS) to achieve the final working concentrations.
-
It is crucial to add the stock solution to the aqueous buffer and mix immediately and thoroughly to prevent precipitation. Do not add the aqueous buffer to the stock solution.
-
-
Final Organic Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level of your experimental system (typically <1% v/v).
-
Use: Use the freshly prepared working solutions immediately for your experiments to ensure accuracy and minimize degradation.
Mandatory Visualizations
Melanotan II Reconstitution Workflow
Caption: Workflow for the reconstitution of this compound.
Melanotan II Signaling Pathway via MC1R
Caption: Simplified signaling pathway of Melanotan II via the MC1R.
References
Verifying the Purity of Melanotan II Acetate: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity of Melanotan II acetate (B1210297) samples. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during purity assessment.
Frequently Asked questions (FAQs)
Q1: What is Melanotan II and why is purity verification crucial?
Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It is a cyclic heptapeptide (B1575542) with the amino acid sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2.[2] As a non-selective agonist of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), it is a valuable tool in research related to pigmentation, sexual function, and metabolism.[1] Ensuring the high purity of a Melanotan II acetate sample is critical for the validity and reproducibility of experimental results, as impurities can lead to unexpected biological effects and interfere with analytical measurements.
Q2: What are the primary analytical methods for determining the purity of this compound?
The principal techniques for assessing the purity of Melanotan II are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of these methods provides a comprehensive evaluation of a sample's purity and identity.
Q3: What is a typical purity level for research-grade this compound?
Research-grade this compound should ideally have a purity of 98% or higher, as determined by HPLC.[3]
Q4: What are some common impurities that might be present in a Melanotan II sample?
Impurities in synthetically produced Melanotan II can include deletion sequences (peptides missing one or more amino acids), products of incomplete cyclization, and by-products from side reactions during synthesis.[4] Illegally sold products have been found to contain unknown impurities ranging from 4.1% to 5.9%.[5]
Q5: What is a Certificate of Analysis (CoA) and what should I look for?
A Certificate of Analysis (CoA) is a document provided by the supplier that details the results of their quality control testing for a specific batch of a product. For this compound, the CoA should include the batch number, the purity as determined by HPLC, and confirmation of its identity by mass spectrometry. Always ensure the CoA corresponds to the specific batch you have received.
Analytical Techniques and Protocols
A multi-faceted approach utilizing chromatographic and spectroscopic methods is essential for the robust verification of a this compound sample's purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for quantifying the purity of Melanotan II by separating the main peptide from its impurities.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Objective: To quantify the purity of a this compound sample by separating it from potential impurities.
-
Methodology:
-
Sample Preparation: Dissolve the lyophilized this compound powder in HPLC-grade water to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Data Analysis: Purity is calculated using the area normalization method. The peak area of Melanotan II is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
-
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., Thermo Scientific BioBasic 8) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10 minutes) is a common starting point.[6] |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | 218 nm[7] |
| Injection Volume | 2 µL[6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for confirming the identity of Melanotan II and characterizing any impurities by determining their mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS/MS for Identity Confirmation
-
Objective: To confirm the molecular weight of Melanotan II and identify potential impurities.
-
Methodology:
-
Sample Preparation: Prepare the sample as for RP-HPLC, though a lower concentration (e.g., 0.1 mg/mL) may be sufficient.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of Melanotan II. The doubly charged ion [M+2H]²⁺ at m/z 513 is often used for identification and fragmentation analysis.[5]
-
| Parameter | Specification |
| Chromatographic Conditions | Same as for RP-HPLC |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode |
| Precursor Ion for MS/MS | m/z 513 [M+2H]²⁺[5] |
| Fragment Ions | The fragmentation pattern should be compared to a reference standard or known data. |
Table of Common Ions for Melanotan II in Mass Spectrometry
| Ion | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 1025.2[8] |
| [M+2H]²⁺ | 513.1[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of Melanotan II.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Objective: To obtain a proton NMR spectrum to confirm the chemical structure of Melanotan II.
-
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer.
-
Table of Expected ¹H NMR Chemical Shift Regions for Key Protons in Melanotan II Intermediates
| Proton Type | Approximate Chemical Shift (δ) in ppm (in DMSO-d₆) |
| Indole NH (Tryptophan) | ~10.8 |
| Aromatic Protons | ~6.9 - 8.0 |
| α-CH Protons | ~3.5 - 4.5 |
| Side Chain Protons | ~1.0 - 3.2 |
Note: This table is based on data from synthetic intermediates and may not perfectly reflect the final Melanotan II product.
Troubleshooting Guides
Issue 1: Multiple Peaks in HPLC Chromatogram
-
Possible Cause 1: Peptide-Related Impurities: The additional peaks may be due to synthetic by-products such as deletion sequences or incompletely deprotected peptides.
-
Solution: Use LC-MS/MS to determine the molecular weight of the species corresponding to the impurity peaks. This can help identify the nature of the impurity.
-
-
Possible Cause 2: System Contamination: Peaks may arise from contaminants in the mobile phase, the HPLC system, or from a previous injection (carryover).
-
Solution: Inject a "blank" (mobile phase or sample solvent without the peptide). If the peaks are still present, the issue is with the system or solvents. Clean the system and use fresh, high-purity solvents.
-
-
Possible Cause 3: Column Degradation: An old or poorly maintained column can lead to peak splitting and the appearance of spurious peaks.
-
Solution: Replace the column with a new one of the same type.
-
Issue 2: Incorrect Molecular Weight in Mass Spectrum
-
Possible Cause 1: Presence of Adducts: The observed mass may correspond to the desired peptide with an attached salt or solvent molecule (e.g., sodium or potassium adducts).
-
Solution: Look for peaks corresponding to [M+Na]⁺ or [M+K]⁺ in addition to the expected [M+H]⁺.
-
-
Possible Cause 2: Incorrect Product: The sample may not be Melanotan II.
-
Solution: Compare the full fragmentation pattern (MS/MS) to a known standard of Melanotan II.
-
Issue 3: Inconsistent Biological Assay Results
-
Possible Cause: Peptide Degradation: Melanotan II, especially in solution, can degrade if not stored properly.
-
Solution: Ensure the lyophilized powder is stored at -20°C. Once reconstituted, store the solution at 2-8°C and use it within a few weeks. For longer-term storage of the solution, aliquot and freeze at -20°C, avoiding repeated freeze-thaw cycles. Re-verify the purity of the stored solution using HPLC.
-
Visualizations
Caption: Experimental workflow for the verification of this compound purity.
Caption: Melanotan II signaling pathway via the MC1 receptor in melanocytes.
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. peptidebiologix.com [peptidebiologix.com]
- 4. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. The first preparative solution phase synthesis of melanotan II - PMC [pmc.ncbi.nlm.nih.gov]
"Impact of repeated freeze-thaw cycles on Melanotan II acetate stability"
For researchers, scientists, and drug development professionals, ensuring the integrity of peptides like Melanotan II acetate (B1210297) is critical for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating the effects of repeated freeze-thaw cycles on the stability of this synthetic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of freeze-thaw cycles on reconstituted Melanotan II acetate?
Repeated freeze-thaw cycles are strongly discouraged as they can significantly degrade the peptide. This degradation can lead to a loss of potency and the formation of impurities, potentially impacting experimental results. While a single freeze-thaw cycle is generally acceptable for aliquoting a freshly reconstituted solution for long-term storage, subsequent cycles should be avoided.
Q2: How should I properly store this compound to minimize degradation?
Proper storage is crucial for maintaining the stability of this compound. The storage recommendations differ for the lyophilized powder and the reconstituted solution:
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored in a desiccated environment at -20°C or below. It can be stable for several months to over a year under these conditions. For short-term storage (up to a few weeks), it can be kept at 4°C. It is also important to protect the powder from light.
-
Reconstituted Solution: Once reconstituted, the solution is much more susceptible to degradation. For short-term use (up to two weeks), it should be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.
Q3: What are the visible signs of this compound degradation?
Visible changes in the reconstituted solution can indicate degradation or contamination. These signs include:
-
Cloudiness or turbidity
-
The presence of particles or sediment
-
Changes in color
If any of these are observed, it is recommended to discard the solution to ensure the integrity of your experiments.
Q4: Does the choice of solvent for reconstitution affect stability during freeze-thaw cycles?
Yes, the reconstitution solvent can influence the stability of this compound. Sterile bacteriostatic water is a commonly recommended solvent. The pH of the solution also plays a role, with a slightly acidic pH of 4-6 generally considered optimal for minimizing degradation pathways like deamidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Potency or Inconsistent Experimental Results | Peptide degradation due to improper storage or repeated freeze-thaw cycles. | - Verify that storage conditions (temperature, light exposure) are optimal. - Assess the age of the lyophilized powder and reconstituted solution. - Perform a purity analysis using HPLC to determine the percentage of intact peptide. - If degradation is confirmed, discard the old stock and use a new batch. |
| Visible Particles or Cloudiness in Reconstituted Solution After Thawing | Peptide aggregation or bacterial contamination. | - Ensure aseptic techniques were used during reconstitution. - Check the expiration date of the reconstitution solvent. - Visually inspect the solution before each use. - Consider that freezing and thawing can sometimes induce the formation of protein aggregates. |
| Difficulty Solubilizing the Peptide After Storage | Improper storage of the lyophilized powder, leading to moisture absorption. | - Allow the vial to warm to room temperature before opening to prevent condensation. - Store lyophilized peptide in a desiccator to protect it from moisture. |
Data on this compound Stability
While specific quantitative data on the percentage of degradation per freeze-thaw cycle is not extensively published, the following table provides a general guideline for the expected stability of this compound based on manufacturer recommendations and the stability of similar peptides.
| Form | Storage Condition | Duration | Expected Purity |
| Lyophilized | -20°C (in desiccator) | > 1 year | > 98% |
| Lyophilized | 4°C (in desiccator) | Several months | > 95% |
| Lyophilized | Room Temperature (20-25°C) | Up to 3 weeks | > 90% |
| Reconstituted | -20°C (single freeze-thaw) | Up to 3 months | > 95% |
| Reconstituted | 2-8°C | Up to 2 weeks | > 90% |
*Note: These are estimates, and actual stability can vary based on the specific formulation, handling, and
Technical Support Center: Optimizing Injection Protocols for Melanotan II Acetate in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection protocols for Melanotan II (MT-II) acetate (B1210297) in mice. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What is Melanotan II and what is its mechanism of action in mice?
Melanotan II is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1] It acts as a non-selective agonist for melanocortin receptors (MCRs), binding with high affinity to MC1R, MC3R, MC4R, and MC5R.[2] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the cAMP response element-binding protein (CREB), which then upregulates the transcription of target genes.[2]
2. How should lyophilized Melanotan II acetate be reconstituted and stored?
Proper reconstitution and storage are critical for maintaining the biological activity and ensuring the reproducibility of your experiments.
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Reconstitution:
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Bring the lyophilized MT-II vial and a sterile reconstitution solvent to room temperature.[1]
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Commonly used solvents include sterile water for injection or bacteriostatic water (sterile water with 0.9% benzyl (B1604629) alcohol).[1]
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Using a sterile syringe, slowly inject the desired volume of solvent into the vial, aiming the stream against the side of the vial to prevent foaming. A common reconstitution is to add 1-2 mL of solvent to a 10 mg vial.
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Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can denature the peptide.[1]
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Storage:
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Lyophilized powder: Store desiccated at -20°C for long-term stability.[3]
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Reconstituted solution: Store refrigerated at 2-8°C, protected from light, for up to a few weeks.[1][3] For longer-term storage, it is recommended to aliquot the solution into single-use sterile vials and freeze at -20°C or below.[2] Avoid repeated freeze-thaw cycles. [2]
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3. What are the common routes of administration for Melanotan II in mice?
The most common routes of administration for MT-II in mice are subcutaneous (SC) and intraperitoneal (IP) injections. Other routes used in specific research contexts include intravenous (IV) and intracerebroventricular (ICV) administration.[4]
4. What are the typical dosages of Melanotan II used in mouse studies?
Dosages can vary significantly depending on the research objective, the mouse strain, and the administration route. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[4]
Data Presentation: Dosage Guidelines
Table 1: Summary of Melanotan II Dosages and Observed Effects in Mice
| Research Area | Mouse Strain | Dosage Range | Administration Route | Observed Effects |
| Pigmentation | C57BL/6 | 0.1 - 1.0 mg/kg | Subcutaneous (SC) | Dose-dependent increase in skin pigmentation, visible within 24-48 hours. |
| Appetite Suppression | C57BL/6 | 100 µg (q.i.d.) | Intraperitoneal (IP) | Marked suppression of feeding and progressive weight loss.[4] |
| Appetite and Motivation | C57BL/6J | 0.1, 0.3, and 1 nmol/side | Microinjection into Nucleus Accumbens | Decreased food consumption and motivation to eat.[4] |
| Metabolic Studies | Diet-Induced Obese (DIO) Mice | 100 µg (q.i.d.) | Intraperitoneal (IP) | Suppression of food intake and body weight loss. |
| Insulin Sensitivity | C57BL/6 | 225 ng (in 3 aliquots over 24h) | Intracerebroventricular (ICV) | Increased insulin-mediated glucose disposal.[4] |
| Thermoregulation | C57BL/6J | 10 mg/kg | Subcutaneous (SC) | Reduced hypothermic response compared to IP injection.[4] |
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Expected Biological Response
| Potential Cause | Troubleshooting Steps |
| Improper Reconstitution or Storage | - Ensure the lyophilized powder was stored correctly at -20°C. - Use a recommended sterile solvent for reconstitution. - Avoid vigorous shaking during reconstitution. - Store the reconstituted solution at 2-8°C and use within its stability window, or aliquot and freeze for long-term storage. Avoid repeated freeze-thaw cycles.[3] |
| Incorrect Dosage | - Double-check your dosage calculations, taking into account the concentration of your reconstituted solution and the weight of the mouse.[3] - For very small injection volumes, consider diluting the stock solution to ensure accurate dosing.[2] - Perform a dose-response study to identify the optimal dose for your experimental model.[4] |
| Mouse Strain Variability | - Be aware that different mouse strains can have varying responses to melanocortin agonists.[3] Use a consistent and well-defined mouse strain, age, and sex for your experiments.[3] |
| Route of Administration | - The route of administration can significantly impact the bioavailability and effect of MT-II. Ensure you are using the appropriate route for your research question and that your injection technique is correct. |
Issue 2: Adverse Effects Observed in Mice
| Observed Adverse Effect | Potential Cause & Troubleshooting Steps |
| Hypothermia/Hypometabolism | - Intraperitoneal administration of MT-II can cause a profound, transient hypothermia in mice.[5] This is thought to be mediated by mast cell activation and histamine (B1213489) release.[5] - To minimize this effect, consider using subcutaneous (SC) administration , which has been shown to produce less hypothermia compared to IP dosing.[5] |
| Significant Appetite Suppression Affecting Animal Welfare | - This is a known, dose-dependent effect of MT-II.[4] - Dose Reduction: Lower the dose of MT-II.[4] - Gradual Dose Escalation: Start with a lower dose and gradually increase it to allow the animals to acclimate.[4] - Dietary Adjustments: Provide highly palatable and energy-dense food to encourage eating, but be aware this could be a confounding factor in metabolic studies.[4] - Monitor Body Weight: Closely monitor the animal's body weight daily. A significant loss may require a temporary halt in administration.[4] |
| Injection Site Reactions (e.g., redness, irritation) | - Rotate Injection Sites: Avoid administering the injection in the same location repeatedly.[3] - Proper Injection Technique: Ensure you are using the correct needle gauge and injection angle to minimize tissue damage. - Vehicle Control: Ensure the vehicle itself is not causing irritation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
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Vial of lyophilized this compound
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Sterile bacteriostatic water or sterile water for injection
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Sterile syringes and needles
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Alcohol swabs
Procedure:
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Allow the MT-II vial and the reconstitution solvent to come to room temperature.[1]
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Clean the rubber stoppers of both vials with an alcohol swab and allow them to air dry.[2]
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Using a sterile syringe, draw up the desired volume of the solvent. For a 10 mg vial, 1-2 mL is a common volume.[1]
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Slowly inject the solvent into the MT-II vial, directing the stream against the glass wall to minimize foaming.[1]
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Gently swirl the vial until the powder is fully dissolved. Do not shake. [1]
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The reconstituted solution is now ready for use or storage.
Protocol 2: Subcutaneous (SC) Injection in Mice
Materials:
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Reconstituted Melanotan II solution
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Insulin syringe or a 1 mL syringe with a 28-31G needle
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Animal restrainer (optional)
Procedure:
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Gently restrain the mouse. This can often be done by scruffing the back of the neck.[2]
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Lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent".[2]
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Insert the needle at a 45-degree angle into the base of the tented skin.[2]
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Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
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Slowly depress the plunger to inject the solution.
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Withdraw the needle and return the mouse to its cage.
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Monitor the mouse for any adverse reactions.
Mandatory Visualizations
Caption: Melanotan II signaling cascade via melanocortin receptors.
Caption: Logical workflow for troubleshooting inconsistent Melanotan II experiments.
References
"Troubleshooting unexpected physiological responses to Melanotan II acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected physiological responses during experiments with Melanotan II acetate (B1210297).
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Melanotan II acetate?
Melanotan II is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1] It acts as a non-selective agonist for several melanocortin receptors (MCRs), specifically MC1, MC3, MC4, and MC5.[2] Its diverse physiological effects are a result of its binding to these receptors in various tissues. The primary intended effect, melanogenesis (skin pigmentation), is mediated through the activation of the MC1 receptor on melanocytes.[1]
Q2: What are the expected physiological responses to Melanotan II administration?
The most well-documented response is increased skin pigmentation due to the stimulation of melanin (B1238610) production.[3] Additionally, due to its action on other melanocortin receptors, particularly in the central nervous system, it can induce sexual arousal and spontaneous erections, as well as suppress appetite.[3][4]
Q3: What are the common unexpected or adverse physiological responses?
Short-term side effects frequently reported include nausea, facial flushing, reduced appetite, and in males, spontaneous erections that can occur 1-5 hours after administration.[3][5] Less common but more severe adverse effects that have been reported include systemic toxicity, rhabdomyolysis, and renal dysfunction.[6]
Q4: Are there concerns about long-term administration of Melanotan II?
Long-term concerns include the potential for darkening of pre-existing moles (nevi), the appearance of new moles, and in some cases, the development of atypical melanocytic nevi.[3][7] There have been case reports of melanoma being diagnosed in individuals using Melanotan II, though a causal link has not been definitively established.[7]
Q5: How should this compound be reconstituted and stored?
For optimal stability, lyophilized Melanotan II should be stored at -20°C or below.[8] Reconstitution should be performed using sterile, distilled water or bacteriostatic water.[9] Once reconstituted, the solution should be stored at 2-8°C and used within a few weeks to minimize degradation.[10] Avoid repeated freeze-thaw cycles.[8] For detailed reconstitution protocols, refer to the --INVALID-LINK-- section.
Troubleshooting Guides
This section provides guidance on identifying and mitigating unexpected physiological responses observed during in vivo experiments with Melanotan II.
Gastrointestinal Distress: Nausea and Emesis
Observed Phenomenon: Researchers may observe signs of nausea and emesis in animal models, such as conditioned taste aversion or pica (the consumption of non-nutritive substances like kaolin).[11][12] In clinical studies, nausea is a frequently reported side effect in humans.[5]
Potential Cause: Nausea and vomiting are known side effects of Melanotan II, likely mediated by the activation of melanocortin receptors in the central nervous system that are involved in the regulation of emetic responses.[4]
Troubleshooting Workflow:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dbiosys.com [dbiosys.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. swolverine.com [swolverine.com]
- 5. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Melanotan II: a possible cause of renal infarction: review of the literature and case report | Semantic Scholar [semanticscholar.org]
- 9. Melanotan II Dosage - Alpha Rejuvenation [alpha-rejuvenation.com]
- 10. peptidedosages.com [peptidedosages.com]
- 11. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility in Melanotan II Acetate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Melanotan II acetate. Adherence to proper protocols and a thorough understanding of the compound's characteristics are critical for obtaining consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Melanotan II and what is its primary mechanism of action?
Melanotan II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a potent, non-selective agonist for four of the five melanocortin receptors: MC1R, MC3R, MC4R, and MC5R.[3][4] Its activity at these receptors initiates a variety of physiological responses, with the most well-characterized being the stimulation of melanogenesis (skin pigmentation) through the activation of MC1R on melanocytes.[1][5]
Q2: What are the most common causes of poor reproducibility in Melanotan II experiments?
Poor reproducibility in Melanotan II experiments can often be attributed to several key factors:
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Compound Quality and Purity: The identity, purity, and concentration of the peptide can vary significantly between batches and suppliers, impacting experimental outcomes.[6]
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Storage and Handling: Melanotan II is a peptide and is susceptible to degradation if not stored and handled under appropriate conditions, including temperature, light, and humidity.[7][8]
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Solubility and Vehicle Formulation: Improper dissolution or the use of an inappropriate vehicle can lead to precipitation, aggregation, or reduced bioavailability of the peptide.[9]
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Experimental Design and Subject Variability: Inconsistencies in dosage, administration route, and the genetic background of animal models can significantly influence results.
Q3: How should lyophilized Melanotan II powder be stored?
For long-term storage, lyophilized Melanotan II powder should be kept at -20°C or below in a desiccated environment.[7][10] It is also crucial to protect the powder from light.[7][8] Before opening, the vial should be allowed to warm to room temperature to prevent condensation, as the peptide is hygroscopic.[7]
Q4: What is the recommended procedure for reconstituting Melanotan II?
Proper reconstitution is critical for maintaining the biological activity of Melanotan II.
-
Bring to Room Temperature: Allow the lyophilized powder vial to reach room temperature before opening.[10]
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Solvent Addition: Using a sterile syringe, slowly inject the desired volume of sterile bacteriostatic water or another appropriate solvent down the side of the vial to avoid foaming.[10][11] Do not squirt the liquid directly onto the powder.[12]
-
Dissolution: Gently swirl the vial until the powder is completely dissolved.[10][12] Do not shake vigorously , as this can degrade the peptide.[12]
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Storage of Reconstituted Solution: Store the reconstituted solution at 2-8°C for short-term use and protected from light.[11] For longer-term storage, it is advisable to aliquot the solution into single-use vials and freeze them at -20°C or below to avoid repeated freeze-thaw cycles.[9]
Q5: My reconstituted Melanotan II solution is cloudy. What should I do?
A cloudy solution may indicate bacterial contamination or peptide aggregation.[7] This can result from improper reconstitution techniques or the use of non-sterile solvents. If the solution is cloudy, it is recommended to discard it and prepare a fresh one using aseptic techniques.[7] If the powder is not dissolving properly in an aqueous buffer, consider first dissolving it in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Absent Pharmacological Effect in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Verify that the lyophilized powder and reconstituted solutions have been stored correctly (temperature, light protection).- Avoid repeated freeze-thaw cycles of the reconstituted solution.[10]- If degradation is suspected, perform a purity analysis using HPLC.[7] |
| Incorrect Concentration | - Confirm the calculations for reconstitution and dilutions.- Ensure the peptide was fully dissolved before use. |
| Cell Line Variability | - Regularly verify the expression levels of the target melanocortin receptors in your cell line, as this can vary between passages.[10]- Use cells within a consistent and low passage number range. |
| Assay Conditions | - Optimize incubation time, temperature, and serum concentrations in the culture medium, as these can influence the outcome.[10] |
Issue 2: High Variability in In Vivo Pigmentation Studies
| Potential Cause | Troubleshooting Steps |
| Inaccurate Dosing | - Ensure accurate calculation of the dose based on the animal's body weight.- For small injection volumes, consider diluting the stock solution to ensure precision.[11] |
| Improper Administration | - Use a consistent administration route (e.g., subcutaneous injection).- Ensure the full dose is administered correctly. |
| Animal Strain Variability | - Be aware that the pigmentation potential can differ significantly between strains of mice or rats.[10] |
| Insufficient UV Exposure | - While Melanotan II stimulates melanin (B1238610) production, some level of UV radiation may be necessary to induce a visible tanning response in some models.[10] |
Data Presentation
Table 1: Receptor Binding Affinity of Melanotan II
This table summarizes the binding affinity (Ki) of Melanotan II for human melanocortin receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| MC1R | 0.67[13][14] |
| MC3R | 34[13][14] |
| MC4R | 6.6[13][14] |
| MC5R | 46[13][14] |
Table 2: Purity and Content of Melanotan II in Commercial Products
This table highlights the potential variability in the purity and actual content of Melanotan II from different sources, emphasizing the importance of independent quality control.
| Sample Source | Claimed Content (mg) | Measured Content (mg) | Purity by LC-UV (%) | Unknown Impurities (%) |
| Online Shop 1 | 10 | 4.32 - 5.94 | Not Specified | 4.1 - 5.9[6] |
| Online Shop 2 | 10 | 8.84 | Not Specified | < Limit of Quantitation[6] |
| Online Shop 3 | 10 | 7.21 - 8.23 | Not Specified | 4.8 - 5.2[6] |
| Research Grade Supplier A | Not Specified | Not Specified | 99.89 | Not Specified |
| Research Grade Supplier B | Not Specified | Not Specified | 99.19 | Not Specified |
| Research Grade Supplier C | Not Specified | Not Specified | >98.0 | Not Specified |
Experimental Protocols
Protocol 1: In Vitro Melanogenesis Assay in B16F10 Melanoma Cells
This protocol outlines a method to assess the effect of Melanotan II on melanin production in a cultured murine melanoma cell line.[15]
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Cell Seeding: Seed B16F10 melanoma cells in a 6-well or 96-well plate at a density of approximately 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[16]
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Treatment: Replace the culture medium with fresh medium containing various concentrations of Melanotan II (e.g., 1, 10, 100, 1000 nM).[16] Include a vehicle control and a positive control (e.g., α-MSH).
-
Incubation: Incubate the cells for 48-72 hours to allow for melanogenesis.[15]
-
Cell Lysis and Melanin Extraction: Wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cells and extract melanin by adding 1 N NaOH with 10% DMSO and incubating at an elevated temperature (e.g., 80°C) for 1 hour.[15]
-
Quantification: Measure the absorbance of the melanin solution at 405 nm or 490 nm using a spectrophotometer. The melanin content can be normalized to the total protein content, determined by a BCA protein assay on the same lysate.[1]
Protocol 2: In Vivo Assessment of Pigmentation in a Murine Model
This protocol describes a general procedure for evaluating the effect of Melanotan II on skin pigmentation in mice.[15]
-
Acclimatization: Acclimate mice (e.g., C57BL/6) to the housing conditions for at least one week before the experiment.[15]
-
Baseline Measurement: Record the baseline skin pigmentation of the mice at a specific site (e.g., dorsal skin) using a standardized method like colorimetry or photography.[15]
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Administration: Administer Melanotan II or a vehicle control (e.g., sterile saline) via subcutaneous injection. A typical starting dose is in the range of 0.1 to 1.0 mg/kg.[17]
-
Monitoring: Monitor the animals daily for any adverse effects.[15]
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Pigmentation Assessment: At predetermined time points, assess the skin pigmentation at the same site as the baseline measurement. Visible darkening can be evident within 24-48 hours, with maximal effects often observed at 5-7 days post-administration.[17]
Visualizations
Caption: Melanotan II signaling cascade in melanocytes.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Melanotan II - Wikipedia [en.wikipedia.org]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. peptidesociety.org [peptidesociety.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification and characterization by LC-UV-MS/MS of melanotan II skin-tanning products sold illegally on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. trutan.net [trutan.net]
- 13. Melanotan II | 121062-08-6 [chemicalbook.com]
- 14. Melanotan II | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptidebiologix.com [peptidebiologix.com]
"How to avoid Melanotan II acetate precipitation in media"
Welcome to the technical support center for Melanotan II (MT-II) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring the stability of Melanotan II acetate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
Melanotan II is a synthetic, cyclic peptide analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It acts as a non-selective agonist for melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are involved in pigmentation, energy balance, and sexual function.[1][3][4][5] As a peptide, MT-II acetate has limited solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media, which can lead to aggregation and precipitation if not handled correctly.[6][7]
Q2: What are the recommended solvents for reconstituting and dissolving this compound?
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[7] For many applications, especially in vitro assays, the recommended procedure is to first dissolve the peptide in a small amount of 100% DMSO and then slowly dilute this stock solution into the desired aqueous medium.[6][7] For in vivo studies or when an organic solvent is not suitable, sterile or bacteriostatic water can be used for reconstitution.[1][8]
Q3: How should I properly reconstitute lyophilized this compound to prevent precipitation?
Proper reconstitution is critical to prevent peptide aggregation and precipitation.
-
Equilibrate Vial: Before opening, allow the vial of lyophilized powder to reach room temperature to prevent condensation from forming inside.[6]
-
Solvent Addition: Using a sterile syringe, slowly add the desired solvent (e.g., bacteriostatic water, sterile water, or DMSO) into the vial, aiming the stream against the side of the vial to avoid foaming.[8][9][10]
-
Gentle Dissolution: Do not shake the vial vigorously.[9] Instead, gently swirl or roll the vial between your fingers until the powder is completely dissolved.[6][9] If solubility remains an issue, brief warming to 37°C or sonication can be used to aid dissolution.[3][6]
Q4: What are the optimal storage conditions for this compound to maintain stability and prevent degradation?
Storage conditions are crucial for preserving the peptide's integrity.
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Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or below, desiccated and protected from light.[11][12] It can be stable for several years under these conditions.[7]
-
Reconstituted Solution: Once reconstituted, solutions are much less stable.
-
Short-Term: Store at 2-8°C for use within a few days to a week.[6][12]
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Long-Term: For storage longer than a week, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][12][13] Adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can also enhance long-term stability in solution.[6][12]
-
Q5: What factors can cause this compound to precipitate out of solution?
Several factors can contribute to MT-II precipitation:
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High Concentration in Aqueous Media: Attempting to dissolve the peptide at too high a concentration directly in aqueous buffers often leads to precipitation.[6]
-
Improper pH: The pH of the solution can affect stability; a slightly acidic pH of 4-6 is generally considered optimal for minimizing degradation.[11]
-
Rapid Dilution: Adding a concentrated DMSO stock solution too quickly into an aqueous buffer can cause the peptide to crash out of solution. The dilution should be done slowly, with gentle mixing.[6]
-
Vigorous Agitation: Shaking or vortexing the solution too aggressively can cause the peptide to denature and aggregate.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a reconstituted solution can degrade the peptide, leading to loss of activity and potential precipitation.[6][13]
Troubleshooting Guide
Issue 1: My lyophilized powder is not dissolving or is forming a cloudy solution in my aqueous buffer (e.g., PBS, cell culture medium).
-
Cause: Melanotan II has inherently low solubility directly in aqueous buffers.[6][7] The cloudiness indicates that the peptide is aggregating and precipitating.
-
Solution 1 (Recommended): Use an Organic Solvent. First, dissolve the peptide in a minimal volume of 100% DMSO to create a concentrated stock solution.[6][7] Once it is fully dissolved, you can slowly add this stock solution to your aqueous buffer while gently stirring to reach the final desired concentration.
-
Solution 2: Reconstitute in Sterile Water First. For some applications, reconstituting in sterile distilled water to a concentration of at least 100 µg/mL is recommended before further diluting into other buffers.[6]
-
Solution 3: Gentle Warming/Sonication. After adding the solvent, gentle warming to 37°C or brief sonication can help facilitate dissolution.[6]
Issue 2: I'm observing precipitation after diluting my DMSO stock solution into my experimental media.
-
Cause: This is a common issue known as "salting out" or precipitation due to a rapid change in solvent polarity. The peptide is soluble in the organic stock but not at the same concentration in the final aqueous medium.
-
Solution 1: Slow, Stepwise Dilution. Add the DMSO stock solution to the aqueous media very slowly, drop-by-drop, while gently stirring or swirling the media. This allows for gradual mixing and prevents localized high concentrations of the peptide that can trigger precipitation.
-
Solution 2: Lower the Final Concentration. The desired final concentration of Melanotan II in your media may be above its solubility limit. It may be necessary to perform the experiment at a lower concentration.[6]
-
Solution 3: Check Media Components. Components in complex media (e.g., high concentrations of salts or proteins in serum) can sometimes interact with the peptide and reduce its solubility. Consider reducing the serum percentage during the initial dilution if possible.
Issue 3: My reconstituted Melanotan II solution appears to have lost biological activity over time.
-
Cause: Peptides in solution are more susceptible to chemical and physical degradation than in their lyophilized form.[6] Improper storage is the most common reason for loss of activity.
-
Solution 1: Verify Storage Protocol. Ensure that reconstituted solutions are stored correctly. For short-term use (up to one week), store at 2-8°C.[6] For longer periods, aliquot into single-use tubes and freeze at -20°C or below.[6][12]
-
Solution 2: Avoid Freeze-Thaw Cycles. Aliquoting is critical. Do not repeatedly freeze and thaw the main stock solution.[12][13]
-
Solution 3: Use a Carrier Protein. For long-term storage of diluted solutions, consider adding a carrier protein such as 0.1% BSA or HSA to stabilize the peptide and prevent it from adsorbing to the storage container walls.[6][12]
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Solution 4: Perform a Functional Assay. Before conducting large-scale or resource-intensive experiments, confirm the biological activity of your peptide stock with a functional assay, such as a cAMP assay in a cell line expressing melanocortin receptors.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [7][14] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [7][14] |
| Water | 0.70 - 5 mg/mL | [15][16] |
| Ethanol | ~1 mg/mL | [7][14] |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL | [7][14] |
| Note: These values are approximate and can vary based on the specific batch, purity, and formulation of the peptide.[6] |
Table 2: Stability of this compound Under Different Storage Conditions
| Form | Storage Temperature | Approximate Stability | Reference |
| Lyophilized Powder | -20°C to -80°C | ≥ 4 years | [7][11] |
| Lyophilized Powder | Room Temperature | Up to 3 weeks | [11][12] |
| Reconstituted in Aqueous Solution | 2°C to 8°C | 2 - 7 days | [6][12] |
| Reconstituted in Aqueous Solution | -20°C to -80°C | Several weeks to months (aliquoted) | [6][12] |
Experimental Protocol
Protocol: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a 1 mM stock solution in DMSO and subsequent dilution into cell culture media to a final concentration of 1 µM.
Materials:
-
Vial of lyophilized this compound (e.g., 1 mg)
-
High-purity, anhydrous DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
Methodology:
-
Stock Solution Preparation (1 mM in DMSO): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to make a 1 mM stock solution. (Molecular Weight of MT-II ≈ 1024.2 g/mol ). For a 1 mg vial: Volume (µL) = [Mass (mg) / MW ( g/mol )] * 1,000,000 / Concentration (mM) = [1 / 1024.2] * 1,000,000 / 1 ≈ 976 µL. c. Using a sterile syringe or pipette, add 976 µL of DMSO to the vial. d. Gently swirl the vial until the peptide is completely dissolved. Do not vortex or shake. The solution should be clear. e. Aliquot the 1 mM stock solution into single-use sterile microcentrifuge tubes (e.g., 10 µL aliquots) to avoid freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Working Solution Preparation (1 µM in Cell Culture Media): a. Thaw one aliquot of the 1 mM stock solution at room temperature. b. Prepare the required volume of the final working solution. For example, to make 1 mL of a 1 µM solution, you will perform a 1:1000 dilution of the 1 mM stock. c. Pipette 999 µL of pre-warmed cell culture medium into a sterile tube. d. Slowly add 1 µL of the 1 mM DMSO stock solution to the medium while gently swirling the tube. It is critical to add the concentrated stock to the larger volume of media, not the other way around. e. Gently mix by inverting the tube a few times or by pipetting up and down slowly. Do not vortex. f. The final working solution is now ready to be added to your cell culture plates. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines. Always include a "vehicle only" control in your experiment (media with 0.1% DMSO).[1]
Visualizations
Melanotan II Signaling Pathway
Caption: Signaling cascade of Melanotan II via the MC1R pathway.
Troubleshooting Workflow for Precipitation Issues
Caption: Decision tree for troubleshooting Melanotan II precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. The first preparative solution phase synthesis of melanotan II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanotan (MT)-II | Melanocortin Receptor | TargetMol [targetmol.com]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. Melanotan II - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptidedosages.com [peptidedosages.com]
- 10. agewellatl.net [agewellatl.net]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. cellsciences.com [cellsciences.com]
- 14. caymanchem.com [caymanchem.com]
- 15. genscript.com [genscript.com]
- 16. Melanotan II CAS#: 121062-08-6 [m.chemicalbook.com]
"Refining dosing schedules for chronic Melanotan II acetate studies"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining dosing schedules for chronic Melanotan II (MT-II) acetate (B1210297) studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during in vitro and in vivo research.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Melanotan II acetate?
Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It acts as a non-selective agonist for melanocortin receptors (MCRs), binding to MC1R, MC3R, MC4R, and MC5R.[1] The activation of MC1R on melanocytes is the primary pathway for stimulating melanogenesis, the process of melanin (B1238610) production, which leads to skin pigmentation.[2] Activation of other MCRs, particularly in the central nervous system, is associated with other effects such as appetite suppression and increased sexual arousal.[3]
2. What are the recommended storage and reconstitution procedures for this compound?
-
Storage of Lyophilized Powder: Lyophilized MT-II should be stored in a freezer at -20°C for long-term stability.[2]
-
Reconstitution: Use sterile bacteriostatic water for reconstitution.[2] Slowly inject the water into the vial, aiming the stream against the side to avoid foaming.[4] Gently swirl the vial to dissolve the powder; do not shake vigorously.[4]
-
Storage of Reconstituted Solution: The reconstituted solution should be stored in a refrigerator between 2°C and 8°C and is generally stable for up to six weeks.[2] For longer-term storage, it is advisable to aliquot the solution and freeze it at -20°C or below, avoiding repeated freeze-thaw cycles.[4]
3. What are the common side effects observed in preclinical studies, and how can they be mitigated?
Common short-term side effects include facial flushing, nausea, vomiting, reduced appetite, yawning, stretching, and spontaneous penile erections in males.[2][5] These effects are often dose-dependent.[3] To mitigate these, it is recommended to start with a lower dose and gradually titrate upwards.[6] Administering the dose before a period of rest (e.g., before bedtime) can also help minimize the impact of some side effects.[7] For research involving appetite and metabolic measurements, be aware that anorexia is a common on-target effect mediated by MC4R activation.[7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent or no biological response in cell-based assays | Peptide Integrity: Degradation of MT-II due to improper storage or handling. | Ensure proper storage of lyophilized powder at -20°C and reconstituted solution at 2-8°C. Avoid repeated freeze-thaw cycles.[2] |
| Cell Line Variability: Low or inconsistent expression of melanocortin receptors in the cell line. | Regularly verify receptor expression levels in your cell line. Consider using a cell line with known high expression of the target MCR. | |
| Assay Sensitivity: The assay may not be sensitive enough to detect changes at the concentrations used. | Optimize the assay protocol, including incubation times and reagent concentrations. Ensure your detection method is sufficiently sensitive. | |
| Solubility Issues: The peptide may not be fully dissolved or may have precipitated out of the solution. | Ensure the peptide is fully dissolved in the appropriate solvent before adding to the cell culture medium. Visually inspect for any precipitation.[3] |
In Vivo Experiments
| Issue | Potential Causes | Recommended Solutions |
| Lack of pigmentation (tanning) response in animal models | Insufficient UV Exposure: While MT-II stimulates melanin production, some UV radiation is often required to induce a visible tanning response.[2] | Provide a controlled and consistent low level of UV exposure to the animal models as part of the experimental protocol. |
| Animal Strain Variability: Different strains of mice or rats can have varying pigmentation potential.[2] | Select an appropriate animal strain known to be responsive to melanocortin agonists for pigmentation studies. | |
| Inadequate Dosage or Duration: The dose and/or duration of the study may be insufficient to elicit a noticeable change in pigmentation. | Conduct a dose-escalation study to determine the optimal dose for your model. Ensure the study duration is sufficient for pigmentation changes to occur.[2] | |
| Unexpected behavioral changes (e.g., excessive grooming, anorexia) | On-target effects via central MCRs: Activation of MC3R and MC4R in the brain can lead to these behaviors. | These are known on-target effects. Start with lower doses and carefully observe for behavioral changes. If these behaviors interfere with the primary endpoint, consider the use of a more selective MC1R agonist if available, or adjust the timing of administration and observation. |
Data Presentation
Table 1: Summary of Recommended Dosing Schedules for Chronic Melanotan II Studies
| Research Area | Starting Dose | Titration Schedule | Maintenance Dose | Study Duration |
| Pigmentation (Tanning) | 100-250 mcg/day | Increase by 100-250 mcg every 1-2 weeks as tolerated | 500-1000 mcg, 1-2 times per week | 8-12 weeks for induction, followed by maintenance |
| Immune Modulation | 200 mcg/day | Not typically titrated | 200 mcg/day | 6-8 weeks |
| Metabolic Studies | 50 mcg/day | Adjust based on appetite and weight changes | 50 mcg/day or as determined by response | 4-8 weeks or longer depending on study goals |
| Libido Enhancement | 0.5 mg/day | Increase to 1-2 mg/day after the first week | 1-2 mg/day as needed | 4-8 week cycles with 2-4 week breaks |
Note: These are generalized recommendations. Optimal dosing should be determined empirically for each specific experimental model and research question.
Table 2: In Vitro Efficacy of Melanotan II in B16-F10 Murine Melanoma Cells
| Parameter | Effective Concentration (EC50) | Key Observations |
| cAMP Production | ~1 nM | Rapid and dose-dependent increase in intracellular cAMP. |
| Melanin Production | 1-10 nM | Significant, dose-dependent increase in melanin content after 48-72 hours of treatment.[8] |
| Tyrosinase Activity | 1-10 nM | Dose-dependent increase in the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[8] |
Experimental Protocols
Protocol 1: In Vitro Melanin Content Assay
-
Cell Culture: Seed B16-F10 murine melanoma cells in 6-well plates and allow them to adhere for 24 hours.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.[9]
-
Incubation: Incubate the cells for 48-72 hours.[8]
-
Cell Lysis: Wash the cells with PBS and lyse them in 1 M NaOH containing 10% DMSO.[10]
-
Melanin Solubilization: Incubate the plates at 80°C for 1-2 hours to solubilize the melanin.[8]
-
Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader.[8]
-
Normalization: Normalize the melanin content to the total protein content of the cells, which can be determined using a BCA protein assay.[8]
Protocol 2: In Vivo Pigmentation Assessment in a Murine Model
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.[9]
-
Baseline Measurement: Record the baseline skin pigmentation at a specific site (e.g., dorsal skin) using a colorimeter or standardized photography.[9]
-
Administration: Administer this compound or a vehicle control via subcutaneous injection. A typical starting dose is in the range of 0.025 mg/kg.[9]
-
Monitoring: Monitor the animals daily for any adverse reactions.
-
UV Exposure (Optional but Recommended): Expose the animals to a controlled, low level of UV radiation to facilitate the tanning response.
-
Pigmentation Assessment: At predetermined time points, measure the skin pigmentation at the same site as the baseline measurement.
-
Data Analysis: Compare the changes in pigmentation between the Melanotan II-treated group and the vehicle control group.
Mandatory Visualizations
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. agewellatl.net [agewellatl.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"Assessing and mitigating Melanotan II acetate-induced nausea in animal studies"
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and mitigating nausea induced by Melanotan II (MT-II) acetate (B1210297) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Melanotan II and how does it cause nausea?
A1: Melanotan II is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH). It acts as a non-selective agonist for melanocortin receptors (MCRs), with high affinity for MC1R, MC3R, and MC4R.[1] While the activation of MC3R and MC4R in the central nervous system, particularly the hypothalamus, is linked to its effects on appetite suppression, the precise mechanisms underlying MT-II-induced nausea are still under investigation.[1] It is thought to involve the activation of central and/or peripheral pathways that lead to a state of malaise.[1]
Q2: Is it possible to separate the appetite-suppressing effects of Melanotan II from its nausea-inducing effects?
A2: There is evidence to suggest that the anorectic (appetite-suppressing) effects of MT-II may be at least partially independent of nausea.[1] Studies in mice have demonstrated that MT-II can reduce food intake at doses that do not elicit conditioned taste aversion, which is a key indicator of nausea in animals that cannot vomit.[1] This suggests that MT-II can directly influence satiety signaling pathways in the brain, separate from inducing a state of nausea.[1]
Q3: What are the common animal models used to study nausea, and how is it assessed in species that cannot vomit?
A3: Since rodents, common laboratory animals, cannot vomit, researchers rely on surrogate behaviors to assess nausea-like states.[1][2] The most common methods include:
-
Pica: This is the consumption of non-nutritive substances, such as kaolin (B608303) clay.[1][3][4] An increase in kaolin consumption is a well-established indicator of a nausea-like state in rats.[4][5]
-
Conditioned Taste Aversion (CTA): This is a behavioral paradigm where an animal learns to avoid a novel taste that has been paired with a nausea-inducing substance.[1][6]
-
Changes in Facial Expression: Recent studies have shown that changes in facial expressions, such as orbital tightening (grimacing), can be a reliable indicator of a nausea-like response in rats.[1][7]
For species that can vomit, such as ferrets and dogs, the frequency and number of emetic events are directly measured.[3][8]
Troubleshooting Guides
Issue 1: Significant reduction in food intake and body weight, potentially due to nausea.
-
Potential Cause: The dose of Melanotan II acetate is too high, leading to aversive side effects.
-
Troubleshooting Steps:
-
Dose Reduction: The most direct approach is to lower the dose of MT-II. The side effects are generally dose-dependent.[1]
-
Gradual Dose Escalation: Instead of starting with a high target dose, begin with a low, sub-therapeutic dose and gradually increase it over several days. This can help the animals acclimate and may reduce the severity of acute side effects.[1]
-
Pilot Dose-Response Study: Conduct a preliminary study with a range of MT-II doses to identify the optimal dose that achieves the desired therapeutic effect with minimal adverse effects.[1]
-
Dietary Adjustments: Offer highly palatable and energy-dense food to encourage eating. Be aware that this could be a confounding factor in metabolic studies.[1]
-
Closely Monitor Body Weight: Daily monitoring of the animal's body weight is crucial. A significant and rapid loss of body weight (e.g., >10-15%) may require a temporary halt in MT-II administration or, in severe cases, euthanasia if humane endpoints are met.[1]
-
Issue 2: Observation of pica (kaolin consumption) or the development of conditioned taste aversion.
-
Potential Cause: Melanotan II is inducing a nausea-like state in the animals.
-
Troubleshooting Steps:
-
Co-administration of Anti-emetics:
-
5-HT3 Receptor Antagonists: Drugs like ondansetron (B39145) have proven effective in mitigating nausea and vomiting in various animal models and are a logical first choice to investigate for counteracting MT-II-induced pica.[1]
-
NK1 Receptor Antagonists: These are also potent anti-emetics that can be considered for use in your study.[1]
-
-
Change the Route of Administration: If you are using intraperitoneal (IP) injections, consider switching to subcutaneous (SC) administration. The route of administration can alter the pharmacokinetic profile of the compound and potentially lessen the intensity of side effects.[1]
-
Data Presentation
Table 1: Effect of an MC4R Agonist (Setmelanotide) on the Onset of Nausea and Vomiting in Human Clinical Trials
| Adverse Event | Onset During Month 1 of Treatment |
| Nausea | 35.3% (12 out of 34 events) |
| Vomiting | 31.6% (6 out of 19 events) |
Data adapted from a study on Setmelanotide, a melanocortin 4 receptor agonist, indicating that nausea and vomiting are most frequent during the initial phase of treatment.[9]
Table 2: Reported Nausea in Human Studies with Melanotan II
| Study | Dose of Melanotan II | Incidence of Nausea | Severity |
| Pilot Phase I Clinical Study | 0.01 mg/kg - 0.03 mg/kg | Reported at most dose levels | Mild, not requiring antiemetic treatment |
| Study in Men with Erectile Dysfunction | 0.025 mg/kg | 38% (15 out of 39 injections) | 15.3% reported severe nausea |
Data from human clinical trials highlighting the dose-related incidence and severity of nausea with Melanotan II administration.[10][11][12]
Experimental Protocols
Protocol 1: Pica Assay for Assessing Nausea-like Behavior in Rats
Objective: To quantify nausea-like behavior in rats following the administration of Melanotan II by measuring the consumption of kaolin clay.[1]
Materials:
-
This compound
-
Sterile saline (for vehicle control)
-
Kaolin (hydrated aluminum silicate)
-
Standard rat chow
-
Metabolic cages equipped with separate containers for food and kaolin
-
Analytical balance
Procedure:
-
Acclimation: Individually house rats in metabolic cages for a minimum of 3 days to allow them to acclimate to the new environment and the presence of kaolin.[1]
-
Baseline Measurement: For 24 hours before the administration of MT-II, measure the baseline consumption of both standard chow and kaolin for each rat.[1]
-
Administration: Administer Melanotan II or the vehicle control via the desired route (e.g., subcutaneous injection).[1]
-
Data Collection: Over the subsequent 24-48 hours, measure the amount of kaolin and chow consumed at regular intervals (e.g., every 4, 8, and 24 hours).[1]
-
Analysis: Compare the amount of kaolin consumed by the MT-II treated group with the vehicle-treated group. A statistically significant increase in kaolin consumption in the MT-II group is indicative of pica and a nausea-like state.[1]
Protocol 2: Conditioned Taste Aversion (CTA) Assay
Objective: To determine if Melanotan II induces a nausea-like state by assessing whether rats learn to avoid a novel taste paired with MT-II administration.
Procedure:
-
Water Restriction and Habituation:
-
For 8 days, place rats on a water restriction schedule with free access to food.[13]
-
Habituate the rats to a behavioral chamber where they have access to a drinking spout with water for 15 minutes daily. Four hours later, provide them with 1-hour access to water in their home cages.[13]
-
Record the volume of water consumed daily to ensure intake levels stabilize. Monitor the rats' weight to ensure it remains within 85% of their initial weight.[13]
-
-
Conditioning:
-
On the conditioning day, present the rats with a novel taste, such as a 0.1% sodium saccharin (B28170) solution, for 15 minutes in the behavioral chamber.[14][15]
-
Immediately following the drinking session, administer Melanotan II (experimental group) or saline (control group) via injection.[15]
-
-
Two-Bottle Test (Assessment):
-
After a recovery day (with the same water access schedule), perform a two-bottle choice test.[13]
-
Present each rat with two bottles in the behavioral chamber: one containing the novel saccharin solution and the other containing plain water.
-
Measure the volume consumed from each bottle over a set period (e.g., 15 minutes).
-
-
Analysis: A significant decrease in the consumption of the saccharin solution in the Melanotan II-treated group compared to the control group indicates the formation of a conditioned taste aversion, suggesting that MT-II induced a state of malaise or nausea.
Visualizations
Caption: Simplified signaling pathway of Melanotan II leading to both appetite suppression and nausea.
Caption: Experimental workflow for the pica assay to assess nausea in rats.
Caption: A logical troubleshooting guide for mitigating Melanotan II-induced nausea.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 6. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Detection of Nausea-Like Response in Rats by Monitoring Facial Expression [frontiersin.org]
- 8. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Timing of Onset of Adverse Events With Setmelanotide, an MC4R Agonist, in Patients With Severe Obesity Due to LEPR or POMC Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conditioned taste aversion training [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Melanotan II and α-Melanocyte-Stimulating Hormone
This guide provides a detailed in vitro comparison between the endogenous peptide α-melanocyte-stimulating hormone (α-MSH) and its synthetic analogue, Melanotan II (MT-II). Designed for researchers, scientists, and drug development professionals, this document outlines their respective mechanisms of action, presents key quantitative data from receptor binding and functional assays, details common experimental protocols, and visualizes the primary signaling pathway.
Introduction to α-MSH and Melanotan II
Alpha-melanocyte-stimulating hormone (α-MSH) is an endogenous 13-amino acid peptide hormone derived from pro-opiomelanocortin (POMC).[1][2] It is a key regulator of skin pigmentation by stimulating melanin (B1238610) production in melanocytes.[2][3] α-MSH exerts its effects by acting as an agonist at melanocortin receptors (MCRs).[1][3]
Melanotan II is a potent, synthetic cyclic heptapeptide (B1575542) analogue of α-MSH.[4][5][6] It was engineered for enhanced stability and a longer half-life compared to its natural counterpart.[7][8] Structurally, MT-II is a lactam-cyclized, truncated version of α-MSH, which contributes to its increased potency and stability.[4][9] Unlike the more selective α-MSH, Melanotan II is a non-selective agonist that binds with high affinity to multiple melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R.[9][10][11] This broad receptor activity results in a wider range of physiological effects than those mediated by α-MSH.[11][12]
Mechanism of Action: The Melanocortin Signaling Pathway
Both α-MSH and Melanotan II exert their primary effects by binding to and activating melanocortin receptors, which are a class of G-protein coupled receptors (GPCRs).[10][13] The canonical signaling pathway, particularly upon activation of the MC1 receptor on melanocytes, involves coupling to the Gs alpha subunit.[3][13] This initiates a cascade beginning with the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[3][13] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).[14] MITF is a master regulator of melanocyte function, promoting the transcription of key melanogenic enzymes like tyrosinase, leading to the synthesis of melanin.[3][14][15]
Quantitative In Vitro Comparison
The primary differences in the in vitro profiles of α-MSH and Melanotan II lie in their binding affinities (Ki) and functional potencies (EC50) across the various melanocortin receptors. Melanotan II generally exhibits higher affinity and potency at several of these receptors compared to the endogenous α-MSH.
Table 1: Comparative Binding Affinity (Ki, nM)
The inhibition constant (Ki) measures the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Data is compiled from competitive radioligand binding assays.
| Receptor Subtype | α-MSH (Ki, nM) | Melanotan II (Ki, nM) | Reference |
| Human MC1R | 0.23 | 0.67 | [2][7] |
| Human MC3R | 31.5 | ~4.0 | [2][16] |
| Human MC4R | 900 | ~7.1 | [2][16] |
| Human MC5R | 7160 | ~65 | [2][16] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Functional Potency (EC50, nM)
The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. This is typically measured via cAMP accumulation assays.
| Receptor Subtype | α-MSH (EC50, nM) | Melanotan II (EC50, nM) | Reference |
| Human MC1R | Not Reported | 110 | [7] |
| Mouse MC1R | Not Reported | 0.02 | [7] |
| Human MC4R | ~14 | ~0.5 | [17] |
Note: Direct comparative EC50 values for α-MSH and MT-II at all receptors are not consistently available in single studies. The data reflects values from different experimental setups.
Experimental Protocols
The characterization of α-MSH and Melanotan II relies on standardized in vitro assays. The following are outlines of the principal methodologies used to generate the comparative data.
Radioligand Competitive Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the Ki of Melanotan II and α-MSH for MC1R, MC3R, MC4R, and MC5R.
-
Cells: HEK293 or CHO cells engineered to stably or transiently express the human melanocortin receptor of interest.[16]
-
Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH), a high-affinity radio-iodinated analogue of α-MSH.[7][16]
-
Methodology:
-
Membrane Preparation: Culture cells expressing the target receptor, harvest them, and prepare a crude membrane fraction through homogenization and centrifugation.[13]
-
Competitive Binding: Incubate a constant concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Melanotan II or α-MSH).[13]
-
Separation: Separate the bound from the free radioligand via rapid filtration through glass fiber filters.[10][13]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13][16]
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP.
-
Objective: To determine the functional potency (EC50) and efficacy of Melanotan II and α-MSH at Gs-coupled melanocortin receptors.
-
Cells: HEK293 or CHO cells expressing the target melanocortin receptor.[7]
-
Methodology:
-
Cell Culture: Seed the cells in 96-well plates and allow them to grow for 24-48 hours.[7]
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Then, stimulate the cells with serially diluted concentrations of Melanotan II or α-MSH for a defined period.[7][13]
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a fluorescence-based biosensor assay.[7]
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.[10]
-
Summary of In Vitro Differences
-
Receptor Selectivity: α-MSH is the natural ligand with varying affinities for MC1R, MC3R, MC4R, and MC5R.[2] Melanotan II is a non-selective agonist, demonstrating potent activity across MC1R, MC3R, MC4R, and MC5R, which accounts for its broader range of effects observed in vivo.[11][18]
-
Potency and Affinity: In vitro assays consistently show that Melanotan II is a more potent agonist than α-MSH at several melanocortin receptors, particularly MC4R.[4][17] It generally displays higher binding affinity (lower Ki values) for MC3R, MC4R, and MC5R.[2]
-
Stability: The cyclic structure of Melanotan II confers greater resistance to enzymatic degradation compared to the linear α-MSH, leading to a longer effective half-life in experimental systems.[7][8]
-
Signaling Duration: Some studies suggest that Melanotan II can induce a more prolonged cAMP signal compared to α-MSH, even after the agonist is removed from the medium, indicating differences in receptor internalization and/or signaling kinetics.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. α-Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
- 3. Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Melanotan II Peptide? - Creative Peptides [creative-peptides.com]
- 5. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesciences.com [peptidesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. corepeptides.com [corepeptides.com]
- 13. benchchem.com [benchchem.com]
- 14. peptidesociety.org [peptidesociety.org]
- 15. The α-melanocyte-stimulating hormone/melanocortin-1 receptor interaction: A driver of pleiotropic effects beyond pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptidebiologix.com [peptidebiologix.com]
A Comparative Analysis of Melanotan II Acetate and Bremelanotide (PT-141) for Sexual Function Research
For Researchers, Scientists, and Drug Development Professionals
Melanocortin receptor agonists have emerged as a promising class of compounds for investigating sexual dysfunction. Among these, Melanotan II (MT-II) and its derivative, Bremelanotide (PT-141), have been the subject of extensive research. This guide provides an objective comparison of these two peptides, focusing on their mechanisms of action, experimental data from clinical trials, and side effect profiles to inform future research and development.
Introduction to Melanotan II and Bremelanotide
Melanotan II is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Initially developed for its skin-tanning effects, its pro-erectile and libido-enhancing properties were discovered as a side effect.[1][3] Bremelanotide (PT-141) is a metabolite of Melanotan II and was specifically developed to target sexual dysfunction while minimizing pigmentation effects.[3][4][5] PT-141 is FDA-approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[3][6][7]
Mechanism of Action: Central Nervous System Modulation
Unlike conventional treatments for erectile dysfunction (ED) that primarily target the vascular system, such as PDE5 inhibitors, both Melanotan II and Bremelanotide exert their effects on the central nervous system.[6][8] They act as agonists at melanocortin receptors in the brain, particularly in the hypothalamus, a key region for regulating sexual function.[9]
Melanotan II is a non-selective agonist, binding to multiple melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R.[2][10] Its effects on sexual function are primarily attributed to its action on the MC3R and MC4R.[11][12] Bremelanotide is a more targeted agonist, with a high affinity for the MC4R and to a lesser extent, the MC3R, which are crucial for sexual arousal and desire.[4][13][9][14] This selectivity is believed to reduce the pigmentation effects seen with Melanotan II.[4][5] Activation of these receptors is thought to modulate neurotransmitter pathways, including dopamine, which is associated with motivation and pleasure.[9][14]
Signaling Pathway of Melanocortin Agonists
The activation of melanocortin receptors by Melanotan II or Bremelanotide initiates a downstream signaling cascade that ultimately influences sexual response. The following diagram illustrates this general pathway.
Caption: General signaling pathway of melanocortin agonists.
Comparative Efficacy: Clinical Trial Data
Numerous studies have investigated the efficacy of both peptides in men and women with sexual dysfunction. The following tables summarize key findings from this research.
Table 1: Efficacy in Male Erectile Dysfunction
| Peptide | Study Population | Dosage | Key Findings |
| Melanotan II | Men with psychogenic and organic ED | 0.025 mg/kg | 17 out of 20 men experienced penile erection without sexual stimulation. Mean duration of tip rigidity >80% was 41 minutes.[15][16][17] |
| Melanotan II | Men with psychogenic ED | 0.025 mg/kg | 8 out of 10 men developed clinically apparent erections. Mean duration of tip rigidity >80% was 38.0 minutes compared to 3.0 minutes with placebo.[18] |
| Bremelanotide (PT-141) | Men with ED (sildenafil failures) | Intranasal | 33.5% of men on 10 mg intranasal PT-141 achieved erections sufficient for intercourse compared to 8.5% on placebo.[9] Co-administration with sildenafil (B151) significantly increased the duration of erectile activity compared to sildenafil alone.[9] |
| Bremelanotide (PT-141) | Men | Doses > 7 mg | Statistically significant erectile response compared to placebo, with the first erection occurring approximately 30 minutes after administration.[7] |
Table 2: Efficacy in Female Sexual Dysfunction
| Peptide | Study Population | Dosage | Key Findings |
| Melanotan II | General Research | Not specified | Research indicates potential to enhance sexual arousal in women.[19] |
| Bremelanotide (PT-141) | Premenopausal women with HSDD | 1.75 mg subcutaneous | Statistically significant increases in sexual desire and significant decreases in distress associated with low sexual desire compared to placebo.[20][21] |
| Bremelanotide (PT-141) | Premenopausal women with sexual arousal disorder | Not specified | Improved sexual desire.[22] |
Experimental Protocols
The following provides a generalized experimental workflow for a clinical trial investigating these peptides, based on descriptions from the literature.
Caption: Generalized experimental workflow for clinical trials.
A typical study design is a double-blind, placebo-controlled crossover trial.[15][18] Participants with a diagnosis of sexual dysfunction (e.g., psychogenic ED, HSDD) are recruited.[18] Following baseline assessments, which may include validated questionnaires and physiological measurements like RigiScan monitoring for penile rigidity, participants are randomized to receive either the active peptide or a placebo.[15][18] Administration is often subcutaneous or intranasal.[20][22] Efficacy is assessed through physiological monitoring and self-reported outcomes on sexual desire and satisfaction.[15] Side effects are also meticulously recorded.[15] In crossover studies, participants have a washout period before receiving the alternative treatment.
Side Effect Profiles
A critical point of comparison between Melanotan II and Bremelanotide is their side effect profiles.
Table 3: Common Side Effects
| Side Effect | Melanotan II | Bremelanotide (PT-141) |
| Nausea | Frequently reported, can be severe.[15][17] | Common.[8][21] |
| Flushing | Common.[4][19] | Common.[8][21] |
| Yawning/Stretching | Frequently reported.[15][18] | Reported.[4] |
| Decreased Appetite | Reported.[18][19] | Not a primary reported side effect in sexual function studies. |
| Increased Blood Pressure | Concerns raised with intranasal PT-141 (derived from MT-II).[9] | Transient increases reported.[3] |
| Skin Pigmentation | Expected effect due to MC1R agonism.[3][5] | Does not significantly affect pigmentation.[4][5][8] |
Summary and Conclusion
Both Melanotan II and Bremelanotide have demonstrated pro-sexual effects by acting on central melanocortin pathways. Melanotan II, while effective, is non-selective and carries the intended effect of skin pigmentation along with a notable incidence of nausea. Bremelanotide, as a more targeted derivative, offers a more favorable profile for sexual function research by minimizing pigmentation and has achieved regulatory approval for HSDD in women.
For researchers, the choice between these two peptides will depend on the specific aims of the study. Melanotan II may be useful for broader investigations into the effects of melanocortin system activation, while Bremelanotide is the more appropriate choice for studies specifically targeting sexual arousal and desire with a better-tolerated side effect profile. Future research should continue to explore the nuances of melanocortin receptor modulation to develop even more selective and effective therapies for sexual dysfunction.
References
- 1. pinnaclepeptides.com [pinnaclepeptides.com]
- 2. peptidesociety.org [peptidesociety.org]
- 3. bepainfreeglobal.com [bepainfreeglobal.com]
- 4. testonation.com [testonation.com]
- 5. swolverine.com [swolverine.com]
- 6. bostonmedicalgroup.com [bostonmedicalgroup.com]
- 7. towerurology.com [towerurology.com]
- 8. Bremelanotide (PT-141): Benefits, Risks & Sexual Health [holisticmedicalwellness.com]
- 9. benchchem.com [benchchem.com]
- 10. Melanotan II - Wikipedia [en.wikipedia.org]
- 11. elementsarms.com [elementsarms.com]
- 12. peptideinitiative.com [peptideinitiative.com]
- 13. Exploring Bremelanotide: The Science Behind the Promising Drug_Chemicalbook [chemicalbook.com]
- 14. peptidesciences.com [peptidesciences.com]
- 15. Melanocortin receptor agonists, penile erection, and sexual motivation: human studies with Melanotan II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptidepros.net [peptidepros.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic melanotropic peptide initiates erections in men with psychogenic erectile dysfunction: double-blind, placebo controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Melanotan II: Tanning, Sexual Health Benefits, & Safety Concerns [holisticmedicalwellness.com]
- 20. Bremelanotide for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. conciergemdla.com [conciergemdla.com]
A Comparative Analysis of Melanotan II Acetate and Afamelanotide (Melanotan I) for Therapeutic and Research Applications
A comprehensive comparison of Melanotan II acetate (B1210297) and its predecessor, Afamelanotide (Melanotan I), reveals significant differences in their molecular structure, receptor selectivity, and clinical profiles. While both are synthetic analogs of the endogenous alpha-melanocyte-stimulating hormone (α-MSH), their distinct pharmacological properties dictate their efficacy and safety, guiding their respective applications in clinical and research settings. Afamelanotide has undergone rigorous clinical trials and is an approved therapeutic agent for specific indications, whereas Melanotan II remains an unlicensed compound primarily used illicitly for cosmetic purposes.[1]
Molecular and Pharmacokinetic Profile
Afamelanotide is a linear peptide, whereas Melanotan II is a smaller, cyclic peptide.[1] This structural difference significantly influences their stability and receptor binding affinity.[1] Afamelanotide was designed with specific amino acid substitutions to increase its potency and prolong its biological activity compared to the native α-MSH.[2]
| Feature | Afamelanotide (Melanotan I) | Melanotan II Acetate | Reference(s) |
| Synonyms | Scenesse, [Nle4, D-Phe7]α-MSH | MT-2, Bremelanotide (slight modification) | [3],[4] |
| Molecular Formula | C78H111N21O19 | C50H69N15O9 | [3],[4] |
| Molecular Weight | 1646.874 g/mol | 1024.2 g/mol | [3],[4] |
| Structure | Linear tridecapeptide | Cyclic heptapeptide | [1] |
| Administration | Subcutaneous implant | Subcutaneous injection | [3],[5] |
| Half-life | Approximately 30 minutes (from implant) | Not well-established in clinical settings | [3] |
| Regulatory Status | Approved for Erythropoietic Protoporphyria (EPP) by EMA, FDA, and TGA | Unlicensed and not approved for any medical condition | [2],[5] |
Mechanism of Action and Receptor Selectivity
The primary distinction between the two peptides lies in their interaction with melanocortin receptors (MCRs). Afamelanotide is a selective agonist for the melanocortin-1 receptor (MC1R), which is the principal mediator of melanogenesis (skin pigmentation).[1][6] In contrast, Melanotan II is a non-selective agonist, binding to multiple melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R.[1][7] This lack of selectivity is responsible for the wider range of physiological effects and adverse events associated with Melanotan II.[1]
| Receptor | Afamelanotide (Melanotan I) Affinity | Melanotan II Affinity | Associated Functions | Reference(s) |
| MC1R | High (Selective Agonist) | High | Melanogenesis (skin pigmentation), anti-inflammatory effects, DNA repair | [6],[7] |
| MC3R | Low | Moderate | Energy homeostasis, appetite regulation | [7],[8] |
| MC4R | Low | High | Appetite suppression, sexual function (e.g., erections), energy homeostasis | [7],[9] |
| MC5R | Low | Moderate | Exocrine gland function | [7],[8] |
Signaling Pathways
The activation of MC1R by both Afamelanotide and Melanotan II initiates a G protein-coupled receptor signaling cascade. This leads to the activation of adenylate cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte gene expression. This ultimately leads to the synthesis of melanin.
Recent studies suggest that Melanotan II can also activate cAMP-independent pathways. For instance, it has been shown to increase the expression of PTEN, which inhibits the PI3K/AKT/NF-κB signaling cascade, suggesting potential anti-inflammatory effects.[10]
Efficacy and Clinical Data
Afamelanotide has demonstrated efficacy in preventing phototoxicity in adults with erythropoietic protoporphyria (EPP).[2] Clinical trials have shown that treatment with Afamelanotide significantly increases the duration of pain-free time and the time to first phototoxic reaction upon exposure to sunlight, leading to an improved quality of life for EPP patients.[2]
There is a lack of robust clinical trial data for Melanotan II. Its use is largely based on anecdotal evidence from illicit use for cosmetic tanning. While it is reported to be potent in inducing skin pigmentation, often within a few doses, this effect is accompanied by a range of side effects not typically observed with Afamelanotide.[1][5]
| Parameter | Afamelanotide (Melanotan I) | This compound | Reference(s) |
| Primary Indication | Prevention of phototoxicity in EPP | None (used illicitly for tanning) | [3],[5] |
| Pigmentation Efficacy | Gradual, sustained increase in melanin | Rapid, potent tanning effect | [11] |
| Clinical Trial Support | Extensive Phase I-III trials | Limited to a pilot Phase I study | [2],[1] |
| Key Efficacy Endpoint | Increased pain-free light exposure in EPP patients | Tanning activity | [2],[1] |
Safety and Side Effect Profile
The safety profiles of the two peptides are markedly different, primarily due to their receptor selectivity. Afamelanotide's side effects are generally mild and transient.[12] In contrast, Melanotan II is associated with a broader and more concerning range of adverse events.[1][5]
| Side Effect Category | Afamelanotide (Melanotan I) | This compound | Reference(s) |
| Common | Nausea, headache, fatigue, flushing, implant site reactions | Nausea, vomiting, facial flushing, reduced appetite | [2],[5],[1] |
| Dermatological | Skin hyperpigmentation, darkening of nevi | Deepening color of moles, new moles, atypical melanocytic naevi, melanonychia | [5] |
| Cardiovascular | Not frequently reported | Sympathomimetic symptoms (e.g., increased heart rate and blood pressure) | [13],[1] |
| Sexual | Not reported as a primary side effect | Spontaneous and prolonged erections (priapism) | [5],[13] |
| Neurological | Dizziness, somnolence | Yawning, stretching complex, encephalopathy syndrome | [5],[12] |
| Other Serious Concerns | None well-documented | Rhabdomyolysis, potential for melanoma (though causality is debated and may be linked to UV exposure) | [5],[13],[7] |
Experimental Protocols
Radioligand Binding Assay (for Receptor Affinity)
A standard method to determine the binding affinity of Melanotan peptides to melanocortin receptors involves a competitive radioligand binding assay.
-
Objective: To determine the inhibition constant (Ki) of the test peptide for a specific melanocortin receptor.
-
Materials:
-
Cell lines (e.g., HEK293 or CHO) expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Radioligand: [¹²⁵I]-NDP-α-MSH, a high-affinity radiolabeled analog of α-MSH.
-
Test Compounds: Afamelanotide and Melanotan II.
-
Binding buffer and other standard laboratory equipment.
-
-
Procedure:
-
Cell membranes expressing the receptor are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test peptide (Afamelanotide or Melanotan II) are added to compete for binding with the radioligand.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The radioactivity of the bound ligand is measured.
-
The data are analyzed to calculate the IC50 (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand), from which the Ki value is derived.[14]
-
Phase I Clinical Study of Melanotan-II (Pilot)
A pilot Phase I study was conducted to evaluate the tanning activity and side effects of Melanotan II in healthy male volunteers.
-
Design: Single-blind, placebo-controlled, alternating day trial.
-
Participants: Three healthy adult males.
-
Administration: Daily subcutaneous injections of Melanotan II or saline for two consecutive weeks on an alternating basis.
-
Dosing: Starting dose of 0.01 mg/kg, with dose escalation.
-
Endpoints:
-
Primary: Tanning activity measured by quantitative reflectance and visual assessment.
-
Secondary: Incidence of adverse effects.
-
-
Results: Tanning was observed in two subjects after five low doses. Side effects included mild nausea, fatigue, and spontaneous penile erections.[1][15]
Conclusion
The comparative analysis of Afamelanotide and Melanotan II underscores the profound impact of molecular structure and receptor selectivity on the therapeutic and safety profiles of peptide drugs. Afamelanotide stands as a well-characterized, selective MC1R agonist with a proven clinical application and a favorable safety profile, making it a valuable therapeutic agent.[1] In contrast, Melanotan II, a non-selective melanocortin agonist, demonstrates potent pigmentation effects but is associated with a wide array of off-target effects that have precluded its clinical development and regulatory approval.[1] For the scientific and drug development community, Afamelanotide represents a successful example of targeted peptide drug design, while Melanotan II serves as a cautionary tale of the consequences of non-selective receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Afamelanotide - Wikipedia [en.wikipedia.org]
- 4. Melanotan 1 vs Melanotan 2 - Melanotan II [melanotanii.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanotan II - Wikipedia [en.wikipedia.org]
- 8. muscleandbrawn.com [muscleandbrawn.com]
- 9. What is Melanotan II Peptide? - Creative Peptides [creative-peptides.com]
- 10. corepeptides.com [corepeptides.com]
- 11. tydes.is [tydes.is]
- 12. dermnetnz.org [dermnetnz.org]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. Melanotan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Validating Melanotan II Acetate Binding to Melanocortin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melanotan II acetate's binding and functional activity at melanocortin receptors against other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows to aid in the comprehensive evaluation of these compounds.
Melanotan II (MT-II) is a synthetic analog of the endogenous α-melanocyte-stimulating hormone (α-MSH) and functions as a non-selective agonist at several melanocortin receptors, a family of G-protein coupled receptors (GPCRs).[1][2] It exhibits high-affinity binding to melanocortin receptors MC1, MC3, MC4, and MC5, which are involved in a wide array of physiological processes including skin pigmentation, sexual function, and energy homeostasis.[2] This non-selective profile is a critical consideration in its research and therapeutic development.[3]
Comparative Analysis of Receptor Binding and Functional Potency
The binding affinity (Ki) and functional potency (EC50) of Melanotan II and its alternatives are crucial metrics for their characterization. Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively. The following tables summarize the quantitative data for Melanotan II and other key melanocortin receptor agonists.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Melanotan II | hMC1R | 0.67[4] | 1.00[5] |
| hMC3R | 34[4] | 19.5[5] | |
| hMC4R | 6.6[4] | 4.79[5] | |
| hMC5R | 46[4] | - | |
| NDP-α-MSH | hMC1R | 0.028[6] | - |
| hMC3R | 0.17[6] | - | |
| hMC4R | 0.20[6] | - | |
| hMC5R | 0.21[6] | - | |
| Setmelanotide | hMC4R | 2.1[7] | 0.27[7] |
| Bremelanotide | hMC1R | 1.35[5] | 1.00[5] |
| hMC3R | 12.3[5] | 19.5[5] | |
| hMC4R | 3.31[5] | 4.79[5] | |
| Dersimelagon (B607062) (MT-7117) | hMC1R | 2.26[6] | 8.16[8] |
| hMC3R | 1420[6] | - | |
| hMC4R | 32.9[6] | 79.6[6] | |
| hMC5R | 486[6] | - |
hMC1R, hMC3R, hMC4R, hMC5R refer to human melanocortin receptors 1, 3, 4, and 5.
- Data not available in the reviewed literature.
Experimental Protocols
The validation of Melanotan II and other melanocortin receptor agonists relies on standardized in vitro assays. The following are detailed methodologies for the two primary experimental protocols used to determine binding affinity and functional potency.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[3][4]
Objective: To determine the inhibition constant (Ki) of the test compound for a specific melanocortin receptor.
Materials:
-
HEK293 or CHO cells expressing the human melanocortin receptor of interest (e.g., hMC4R).[4]
-
Cell membrane preparations from the expressing cells.[9]
-
Radioligand: Typically [¹²⁵I]-NDP-α-MSH, a high-affinity melanocortin receptor agonist.[9]
-
Test compound (e.g., this compound) at a range of concentrations.
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl₂, CaCl₂, and BSA).[5]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[9]
-
GF/C filter plates.[9]
-
Scintillation fluid.[9]
-
Microplate scintillation counter.[9]
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation.[4]
-
Assay Setup: In a 96-well microplate, the cell membrane preparation is incubated with the radioligand and varying concentrations of the test compound.[9]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[4]
-
Filtration: The reaction is terminated by rapid filtration through a GF/C filter plate to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer.[9]
-
Quantification: After drying the filter plate, scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.[9]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
cAMP Accumulation Functional Assay
This assay measures the functional potency (EC50) of a compound by quantifying the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.[3][5]
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for stimulating cAMP production.
Materials:
-
HEK293 or CHO cells expressing the human melanocortin receptor of interest.[5]
-
Cell culture medium.
-
Test compound (e.g., this compound) at various concentrations.
-
Stimulation Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[4]
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Cells expressing the target receptor are cultured to an appropriate density.
-
Cell Stimulation: The cells are incubated with various concentrations of the test compound in a stimulation buffer.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit.
-
Data Analysis: The cAMP concentration is plotted against the log concentration of the test compound. The data is fitted to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Downstream Signaling Pathway
Melanotan II and other melanocortin receptor agonists primarily exert their effects by activating the Gαs protein-coupled receptor signaling pathway.[3]
Mechanism of Action:
-
Receptor Binding: The agonist binds to the melanocortin receptor on the cell surface.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into the second messenger cAMP.
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response, such as increased melanin (B1238610) production in melanocytes.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. corepeptides.com [corepeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Dersimelagon (MT-7117) | MC1R agonist | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
Unraveling the Promiscuity of Melanotan II: A Comparative Guide to its Cross-Reactivity with Peptide Receptors
For researchers, scientists, and drug development professionals, understanding the precise interactions of a synthetic peptide like Melanotan II acetate (B1210297) is paramount. This guide provides an objective comparison of Melanotan II's binding and functional activity across various melanocortin receptors, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Melanotan II (MT-II) is a synthetic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Structurally, it is a cyclic heptapeptide (B1575542) designed for enhanced potency and stability compared to its natural counterpart.[3][4] While developed for its potent melanogenesis-stimulating effects, primarily through the melanocortin 1 receptor (MC1R), MT-II exhibits significant cross-reactivity with other melanocortin receptor subtypes, making it a non-selective agonist.[2][5][6] This promiscuity leads to a wide range of physiological responses, including effects on sexual function, metabolism, and appetite, which are mediated by other melanocortin receptors such as MC3R and MC4R.[6][7][8]
This guide delves into the quantitative specifics of Melanotan II's interactions with these receptors, presenting binding affinity and functional assay data in a clear, comparative format. Detailed experimental protocols for key assays are also provided to ensure reproducibility and methodological transparency.
Quantitative Comparison of Melanotan II Receptor Interactions
The binding affinity and functional potency of Melanotan II have been characterized across several melanocortin receptors. The following tables summarize the reported inhibition constants (Ki) from radioligand binding assays and the half-maximal effective concentrations (EC50) from functional assays. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki) of Melanotan II for Human Melanocortin Receptors [2]
| Receptor Subtype | Binding Affinity (Ki) in nM |
| MC1R | 0.67 |
| MC3R | 34 |
| MC4R | 6.6 |
| MC5R | 46 |
Table 2: Functional Potencies (EC50) of Melanotan II at Human Melanocortin Receptors
| Receptor Subtype | Functional Potency (EC50) in nM |
| MC1R | Data not consistently available in searched literature |
| MC3R | Data not consistently available in searched literature |
| MC4R | Data not consistently available in searched literature |
| MC5R | Data not consistently available in searched literature |
Signaling Pathways and Experimental Workflows
To understand the downstream effects of Melanotan II binding, it is crucial to visualize the initiated signaling cascades and the experimental procedures used to measure these interactions.
The primary mechanism of action for Melanotan II upon binding to melanocortin receptors is the activation of the Gs alpha subunit of the G-protein complex.[5] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[1][5] This signaling cascade is fundamental to the physiological effects of Melanotan II.
To quantify the binding and functional parameters of Melanotan II, specific in vitro assays are employed. The workflows for these critical experiments are outlined below.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for the key assays used to characterize the cross-reactivity of Melanotan II.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of Melanotan II for a specific melanocortin receptor.
Materials:
-
Cells (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest.[9]
-
Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-α-MSH).[9]
-
Unlabeled competitor: Melanotan II acetate.
-
Binding buffer.
-
Wash buffer.
-
Scintillation fluid or appropriate detection reagents.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with a cold buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a microplate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Add a fixed amount of the cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled Melanotan II to the competitor wells.
-
For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., NDP-α-MSH).[5]
-
For total binding, add only the binding buffer.
-
Initiate the binding reaction by adding a fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) to all wells.
-
-
Incubation and Separation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[5]
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter or similar detector.
-
Plot the percentage of specific binding against the logarithm of the Melanotan II concentration.
-
Calculate the IC50 value (the concentration of Melanotan II that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay Protocol
Objective: To determine the functional potency (EC50) of Melanotan II in activating a specific melanocortin receptor by measuring the production of cyclic AMP (cAMP).
Materials:
-
Cells (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest.[10]
-
This compound.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or DMEM), often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[5]
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based assays).[11][12]
Methodology:
-
Cell Culture and Seeding:
-
Culture cells expressing the target receptor under standard conditions.
-
Seed the cells into a 96-well or 384-well assay plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Melanotan II in the stimulation buffer.
-
Remove the culture medium from the cells and replace it with the stimulation buffer containing the various concentrations of Melanotan II.
-
Include control wells with only the stimulation buffer (basal level) and wells with a known agonist (positive control).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor activation and cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration in each well using the detection kit's reagents and a suitable plate reader.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the Melanotan II concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of Melanotan II that produces 50% of the maximal response.
-
By understanding the cross-reactivity profile and the underlying experimental methodologies, researchers can better design studies to isolate the effects of Melanotan II on specific receptor subtypes and more accurately interpret the resulting physiological outcomes. This knowledge is critical for the development of more selective and therapeutically valuable melanocortin-based drugs.[2]
References
- 1. corepeptides.com [corepeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. peptidebiologix.com [peptidebiologix.com]
- 4. Bench-Top to Clinical Therapies: A Review of Melanocortin Ligands from 1954 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Melanotan II - Wikipedia [en.wikipedia.org]
- 7. peptidesciences.com [peptidesciences.com]
- 8. agewellatl.net [agewellatl.net]
- 9. Design of novel melanocortin receptor ligands: multiple receptors, complex pharmacology, the challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
"Comparative analysis of different Melanotan II acetate synthesis methods"
For researchers, scientists, and drug development professionals, the selection of a synthetic route for peptides like Melanotan II is a critical decision that impacts yield, purity, scalability, and cost. This guide provides a comprehensive comparison of the two primary methodologies for synthesizing Melanotan II acetate: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. We will delve into the experimental protocols, present comparative quantitative data, and visualize the synthetic pathways to offer a clear and objective analysis.
At a Glance: Key Performance Indicators
Solid-phase peptide synthesis generally offers a higher overall yield and a more streamlined workflow, making it the preferred method for many applications. Solution-phase synthesis, while traditionally used for large-scale production of some peptides, is a more complex and lower-yielding process for Melanotan II.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Overall Yield | 55-60%[1][2][3] | 2.6%[1][4][5][6][7] |
| Purity (Crude) | 40-60% | Variable, dependent on intermediate purifications |
| Purity (Purified) | >98% | >90% (without preparative HPLC)[1][4][6][7] |
| Cyclization Efficiency | High (On-resin) | Moderate (In solution, ~31%)[1][2] |
| Process Complexity | Less complex, amenable to automation | More complex, multi-step, requires isolation of intermediates |
| Scalability | Well-established for lab and moderate scales | Can be suitable for large-scale, but complex for this peptide |
Solid-Phase Peptide Synthesis (SPPS) of Melanotan II
SPPS is the most common method for synthesizing Melanotan II, prized for its efficiency and the ability to automate the process. The peptide is assembled on a solid resin support, simplifying the purification at each step as excess reagents and by-products are washed away.
Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis
This protocol is based on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protection strategy.[8]
1. Resin Preparation:
-
Resin: Fmoc-Rink Amide AM resin (0.5 - 0.8 mmol/g substitution) is used to provide the C-terminal amide.[8]
-
Swelling: The resin is swollen in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[8]
2. Linear Peptide Assembly: The peptide chain is built from the C-terminus to the N-terminus.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin with a 20% piperidine (B6355638) in DMF solution. This is typically a two-step process (5 minutes, then 15-20 minutes).[8]
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 molar excess) is activated with a coupling agent and coupled to the deprotected N-terminus of the growing peptide chain. Common coupling agents include:
-
HBTU/HOBt or HATU/HOAt: These are highly efficient aminium/uronium salt-based reagents. HATU is generally considered more reactive and can lead to higher purity and faster reactions, especially for difficult couplings.[9][10]
-
DIC/Oxyma Pure: A carbodiimide-based coupling method.[8]
-
The coupling reaction is monitored for completion using a qualitative test like the Kaiser test.[8]
-
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.[8]
3. On-Resin Cyclization (Lactam Bridge Formation):
-
Orthogonal Protection: The side chains of Aspartic Acid (Asp) and Lysine (Lys) are protected with groups that can be removed selectively while the peptide remains attached to the resin. Common orthogonal protecting groups include Mtt (for Lys) and Odmab or OAll (for Asp).[8][11]
-
Selective Deprotection: The protecting groups on Asp and Lys are removed. For example, the Mtt group on Lys can be removed with a dilute solution of trifluoroacetic acid (TFA) in DCM.[12]
-
Intramolecular Cyclization: A coupling agent (e.g., PyBOP, HATU) is added to the resin to facilitate the formation of the amide bond (lactam bridge) between the side chains of Asp and Lys.[11][12] The solid support provides a "pseudo-dilution" effect that favors intramolecular cyclization over intermolecular reactions.[11]
4. N-Terminal Acetylation:
-
After the final amino acid (Nle) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride (B1165640) and a base like Diisopropylethylamine (DIEA) in DMF.[8]
5. Cleavage and Global Deprotection:
-
The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acidic cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[8]
-
The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether.[8]
6. Purification and Lyophilization:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8]
-
Fractions with the desired purity (>98%) are pooled, and the final product is obtained as a white, fluffy powder after lyophilization.[8]
SPPS Workflow
Caption: General workflow for the solid-phase synthesis of Melanotan II.
Solution-Phase Synthesis of Melanotan II
Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a homogenous solution. While it can be advantageous for large-scale production of some peptides, it is a more laborious process for Melanotan II, requiring the isolation and purification of intermediates at each step.
Experimental Protocol: A 12-Step Solution-Phase Synthesis
The following is a reported 12-step synthesis with a [(2+2)+1+1] fragment assembly strategy.[1][2][7]
1. Dipeptide Formation (Z-Trp-Lys(Boc)-NH2): Nε-Boc-lysinamide is coupled with Nα-benzyloxycarbonyltryptophan pentafluorophenyl ester. 2. Dipeptide Deprotection: The Z-group is removed to yield H-Trp-Lys(Boc)-NH2.[2][3] 3. Dipeptide Formation (Z-D-Phe-Arg-OH): Arginine is coupled with Nα-Z-D-phenylalanine pentafluorophenyl ester. The guanidino group of arginine is not protected but is deactivated with HCl.[1][2][3] 4. Tetrapeptide Formation: The two dipeptides are coupled to form Z-D-Phe-Arg-Trp-Lys(Boc)-NH2. 5. Tetrapeptide Deprotection: The Z-group is removed.[1] 6. Pentapeptide Formation: The tetrapeptide is coupled with Z-His(Boc)-OPfp.[1][2][3] 7. Pentapeptide Deprotection: The Z-group is removed. 8. Hexapeptide Formation: The pentapeptide is coupled with Z-Asp(OtBu)-OPfp. 9. Global Deprotection: All acid-labile protecting groups (Boc, OtBu) are removed with TFA to yield the linear hexapeptide.[1] 10. Solution-Phase Cyclization: The linear hexapeptide is cyclized in solution using a carbodiimide (B86325) coupling agent like DCC with a racemization suppressant like HOBt. This step has a reported yield of approximately 31%.[1][2] 11. Deprotection: The remaining protecting group on the N-terminus of the cyclic hexapeptide is removed.[1][2][3] 12. Final Coupling: N-acetylnorleucine is coupled to the deprotected N-terminus of the cyclic hexapeptide to yield Melanotan II.[1][2]
Solution-Phase Synthesis Pathway
Caption: A simplified pathway for the solution-phase synthesis of Melanotan II.
Comparative Discussion
Yield and Purity: The most significant difference between the two methods is the overall yield. The reported 55-60% yield for an optimized SPPS protocol is substantially higher than the 2.6% yield for the 12-step solution-phase synthesis.[1][2][3] While the solution-phase method can produce a product of over 90% purity without preparative chromatography, this is achieved through the purification of intermediates, which contributes to the lower overall yield.[1][4][6][7] In contrast, SPPS allows for a single final purification step via RP-HPLC, which can consistently yield a final product of very high purity (>98%).[8]
Cyclization Strategy: The cyclization step is a critical and often challenging part of Melanotan II synthesis. On-resin cyclization in SPPS is generally more efficient than solution-phase cyclization. The pseudo-dilution effect of the resin minimizes intermolecular side reactions like dimerization and oligomerization.[11] A reported on-resin cyclization yield for a related peptide was significantly higher than the solution-phase cyclization (a drop from 55-60% overall yield to 30% when cyclization was performed in solution).[1][2][3]
Process and Scalability: SPPS is a more straightforward and less labor-intensive process, especially with the availability of automated peptide synthesizers. This makes it highly suitable for research and small to medium-scale production. While solution-phase synthesis is traditionally considered for large-scale manufacturing, the complexity of the multi-step process for Melanotan II, including the need for intermediate purifications, makes it a less attractive option.
Conclusion
For the synthesis of this compound, Solid-Phase Peptide Synthesis (SPPS) with on-resin cyclization is the superior method in terms of overall yield, purity, and process efficiency. The ability to automate the synthesis and perform a single final purification makes it a more practical and cost-effective approach for producing high-purity Melanotan II for research and development purposes. While solution-phase synthesis is a viable, albeit lower-yielding, alternative, the complexity of the process for this particular cyclic peptide makes it a less favorable choice. The selection of highly efficient coupling reagents, such as HATU or PyBOP, within an SPPS protocol can further optimize the synthesis to achieve high-quality Melanotan II.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - The first preparative solution phase synthesis of melanotan II [beilstein-journals.org]
- 3. The first preparative solution phase synthesis of melanotan II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first preparative solution phase synthesis of melanotan II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Melanotan II - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptideforge.com [peptideforge.com]
A Comparative Guide to Setmelanotide and Melanotan II for MC4R Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of setmelanotide (B515575) and Melanotan II, two synthetic peptide analogs of α-melanocyte-stimulating hormone (α-MSH), focusing on their activity as agonists of the melanocortin-4 receptor (MC4R). The MC4R is a critical G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis, appetite, and sexual function.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.
Overview and Mechanism of Action
Setmelanotide is a selective MC4R agonist.[4][5][6] It is an eight-amino-acid cyclic peptide designed for high affinity and specificity for MC4R.[7][8] This selectivity minimizes off-target effects, making it a targeted therapeutic agent.[3] Setmelanotide is approved for the treatment of obesity due to certain genetic deficiencies in the MC4R pathway.[4][6]
Melanotan II is a non-selective melanocortin receptor agonist, exhibiting activity at MC1R, MC3R, MC4R, and MC5R.[1][9][10][11] It is a cyclic heptapeptide (B1575542) analog of α-MSH.[9][12] Its broad receptor activity leads to a range of physiological effects, including increased skin pigmentation (tanning), enhanced sexual function, and modulation of appetite.[2][10][11][13]
Quantitative Data Comparison
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of setmelanotide and Melanotan II for various melanocortin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity for MC4R |
| Setmelanotide | hMC4R | 0.71[14] | 1.5[14] | ~20-fold over hMC1R and hMC3R[7] |
| hMC1R | - | - | ||
| hMC3R | - | - | ||
| Melanotan II | hMC4R | ~ similar to setmelanotide[15][16] | ~ 3-fold more active than setmelanotide[15][16] | Non-selective[1][9][11] |
| hMC1R | 0.67[9] | - | ||
| hMC3R | High Affinity[9] | - | ||
| hMC5R | High Affinity[9] | - |
hMC4R: human Melanocortin-4 Receptor; hMC1R: human Melanocortin-1 Receptor; hMC3R: human Melanocortin-3 Receptor; hMC5R: human Melanocortin-5 Receptor. Data is compiled from various studies and cell systems, which may contribute to variability.
Signaling Pathway
Activation of the MC4R by an agonist like setmelanotide or Melanotan II primarily initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9][17][18] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological response.
References
- 1. Melanotan II - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Frontiers | Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor [frontiersin.org]
- 4. Setmelanotide - Wikipedia [en.wikipedia.org]
- 5. What is Setmelanotide Acetate used for? [synapse.patsnap.com]
- 6. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptidesociety.org [peptidesociety.org]
- 11. benchchem.com [benchchem.com]
- 12. peptidebiologix.com [peptidebiologix.com]
- 13. What is Melanotan-II - the drug that the TGA urges consumers to avoid? [unsw.edu.au]
- 14. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anorectic Potential of Melanotan II Acetate in Obese Mouse Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anorectic effects of Melanotan II (MT-II) acetate (B1210297) in obese mouse models, supported by experimental data and detailed protocols. MT-II, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), has demonstrated significant effects on appetite suppression and weight reduction by acting as a non-selective agonist of melanocortin receptors 3 and 4 (MC3R and MC4R) in the brain.
This guide summarizes key findings from preclinical studies, presents quantitative data in a clear, comparative format, and offers detailed experimental methodologies to aid in the design and interpretation of future research in the field of obesity and metabolic disorders.
Performance Comparison: Melanotan II vs. Control and Other Alternatives
The efficacy of Melanotan II in reducing food intake and body weight has been consistently demonstrated in diet-induced obese (DIO) mouse models. When compared to control groups receiving a placebo or artificial cerebrospinal fluid (aCSF), MT-II administration leads to a significant and dose-dependent reduction in key obesity markers.
While direct head-to-head studies with other classes of weight-loss drugs in identical experimental settings are limited, the data presented here provides a basis for understanding the relative anorectic potential of MT-II. For context, GLP-1 receptor agonists such as liraglutide (B1674861) and semaglutide (B3030467) are also widely studied for their weight-loss effects.
Table 1: Effect of Melanotan II on Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dosage & Administration | Duration | Change in Daily Food Intake | Citation |
| Melanotan II | High Dose (intracerebroventricular) | 5 days | Transient anorexia | [1] |
| Melanotan II | Low Dose (intracerebroventricular) | 40 days | Dose-dependent suppression (P < 0.05) | [1] |
| Control (aCSF) | Intracerebroventricular | 40 days | No significant change | [1] |
Table 2: Effect of Melanotan II on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dosage & Administration | Duration | Change in Body Weight | Citation |
| Melanotan II | High Dose (intracerebroventricular) | 40 days | Persistent reduction (P < 0.01) | [1] |
| Melanotan II | Low Dose (intracerebroventricular) | 40 days | Persistent reduction (P < 0.05) | [1] |
| Control (aCSF) | Intracerebroventricular | 40 days | No significant change | [1] |
| Pair-fed | N/A | N/A | Did not lose weight to the same extent as MT-II treated animals | [2] |
Table 3: Effect of Melanotan II on Adiposity in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dosage & Administration | Duration | Change in Fat Mass | Citation |
| Melanotan II | High Dose (intracerebroventricular) | 40 days | Lower adiposity (P < 0.01) | [1] |
| Melanotan II | Low Dose (intracerebroventricular) | 40 days | Lower adiposity | [1] |
| Control (aCSF) | Intracerebroventricular | 40 days | No significant change | [1] |
| Melanotan II | Peripheral administration | N/A | Reduction in both visceral and subcutaneous adipose tissue | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Diet-Induced Obesity (DIO) Mouse Model
A widely used model to mimic human obesity involves feeding mice a high-fat diet.
Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[3][4]
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.[5]
-
Diet: At 6-8 weeks of age, transition mice to a high-fat diet (HFD), typically containing 45-60% of calories from fat. A control group is fed a standard chow diet (approximately 10% of calories from fat).[4]
-
Duration: Maintain mice on the respective diets for 8-16 weeks to induce a stable obese phenotype, characterized by increased body weight, fat mass, and insulin (B600854) resistance.[6]
-
Monitoring: Monitor body weight and food intake weekly throughout the diet-induction period.[5]
Drug Administration and Monitoring
Protocol for Intraperitoneal (IP) Injection:
-
Preparation of Melanotan II: Reconstitute lyophilized Melanotan II acetate in sterile saline to the desired concentration.
-
Dosing: A typical dose range for mice is 0.1-1 mg/kg body weight.
-
Administration: Inject the appropriate volume of the MT-II solution intraperitoneally.
-
Monitoring: Measure food and water intake and body weight at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-injection.
Protocol for Intracerebroventricular (ICV) Infusion:
-
Surgical Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Implant a guide cannula into a lateral ventricle of the brain. Allow for a recovery period of at least one week.
-
Infusion: Use an osmotic minipump connected to the cannula to deliver a continuous infusion of MT-II or aCSF over a specified period.
-
Dosing: A typical infusion rate for mice is in the range of 1-10 nmol/day.
-
Monitoring: Monitor daily food intake and body weight throughout the infusion period.
Signaling Pathways and Experimental Workflows
The anorectic effects of Melanotan II are primarily mediated through the central melanocortin signaling pathway.
Melanocortin Signaling Pathway in Appetite Regulation
Melanotan II acts as an agonist at the MC4R, mimicking the action of the endogenous ligand α-MSH. This activation leads to a signaling cascade that ultimately results in a sensation of satiety and a reduction in food intake.
Caption: Melanocortin signaling pathway for appetite regulation.
Experimental Workflow for Validating Anorectic Effects
The following workflow outlines the key steps in a typical preclinical study designed to validate the anorectic effects of a compound like Melanotan II.
Caption: Experimental workflow for anorectic effect validation.
References
- 1. Activation of the central melanocortin system chronically reduces body mass without the necessity of long-term caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of the melanocortin agonist (MT-II) on subcutaneous and visceral adipose tissue in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Guide to the Reproducibility of Published Melanotan II Acetate Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melanotan II (MT-II) acetate's performance with alternative melanocortin receptor agonists, supported by published experimental data. It aims to address the reproducibility of findings by detailing the methodologies for its synthesis, analysis, and biological evaluation.
Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). Initially developed as a potential sunless tanning agent, its non-selective agonist activity at several melanocortin receptors has made it a subject of research for its effects on pigmentation, sexual function, and metabolism.[1] However, the lack of regulation and the prevalence of illicitly manufactured products with significant impurities raise concerns about the reproducibility of published findings.[2] This guide serves as a resource for researchers by providing a comparative analysis of Melanotan II and its alternatives, along with detailed experimental protocols to aid in the design and interpretation of studies.
I. Comparative Performance of Melanotan II and Alternatives
The biological effects of Melanotan II are mediated through its interaction with melanocortin receptors (MCRs). Its non-selective nature results in a broad range of physiological responses.[3][4] In contrast, more recently developed alternatives offer greater receptor selectivity, potentially leading to more targeted effects and improved safety profiles.
Data Presentation: Quantitative Comparison of Melanocortin Receptor Agonists
The following tables summarize the quantitative data on the synthesis, purity, and biological activity of Melanotan II compared to its alternatives.
Table 1: Comparison of Synthesis Yield and Purity
| Compound | Synthesis Method | Overall Yield | Purity | Reference(s) |
| Melanotan II | 12-Step Solution-Phase | 2.6% | >90% | [5][6][7] |
| Melanotan II | Solid-Phase Peptide Synthesis (SPPS) | 15-30% | >98% | [8] |
| Illicit Melanotan II | Unknown | Variable | 4.1-5.9% impurities | [2] |
Table 2: Comparison of Melanocortin Receptor Binding Affinity (Ki, nM)
| Compound | MC1R | MC3R | MC4R | MC5R | Reference(s) |
| Melanotan II | 0.67 | 34 | 6.6 | 46 | [3][5] |
| Bremelanotide | 1.35 | 12.3 | 3.31 | - | [9] |
| Setmelanotide | - | 5.3 (EC50) | 2.1 | >1000 (EC50) | [10] |
| Afamelanotide | High Affinity | Lower Affinity | Lower Affinity | - | [11] |
A lower Ki value indicates a higher binding affinity.
Table 3: Comparison of Melanocortin Receptor Functional Potency (EC50, nM)
| Compound | MC1R | MC3R | MC4R | MC5R | Reference(s) |
| Melanotan II | 110 | - | - | - | [10] |
| Bremelanotide | 1.00 | 19.5 | 4.79 | - | [9] |
| Setmelanotide | 5.8 | 5.3 | 0.27 | >1000 | [10] |
| Afamelanotide | High Potency | - | - | - | [12] |
A lower EC50 value indicates a higher functional potency.
II. Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for the synthesis, analysis, and biological characterization of Melanotan II are provided below.
A. Synthesis of Melanotan II
1. Solid-Phase Peptide Synthesis (SPPS)
This method involves the sequential addition of protected amino acids to a solid resin support, followed by on-resin cyclization and cleavage.
-
Resin Swelling: Swell Fmoc-Rink Amide AM resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a coupling agent such as diisopropylcarbodiimide (DIC) and an activator like Oxyma Pure.
-
On-Resin Cyclization: After assembling the linear peptide, selectively deprotect the side chains of the amino acids involved in the lactam bridge (Asp and Lys) and induce cyclization using DIC and Oxyma Pure.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
2. Solution-Phase Synthesis
A 12-step solution-phase synthesis has been reported, which involves the assembly of peptide fragments in solution, followed by cyclization. This method resulted in a >90% pure product with an overall yield of 2.6%.[5][6][7]
B. Analytical Methods
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
-
Gradient: A shallow gradient from a low percentage of mobile phase B to 50-60% B over an extended period (e.g., 1% B per minute) is recommended for optimal separation of peptides.[14]
-
Detection: UV detection at 220 nm.[13]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS is used to confirm the molecular weight of the synthesized peptide and to quantify it in biological matrices.[15][16]
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: Tandem mass spectrometry allows for the fragmentation of the parent ion to confirm the peptide's sequence.
C. Biological Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki)
This assay measures the ability of Melanotan II to displace a radiolabeled ligand from the melanocortin receptors.
-
Cell Culture: Use cell lines (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest.
-
Radioligand: [125I]-NDP-α-MSH is a commonly used high-affinity radioligand.
-
Procedure: Incubate cell membrane preparations with the radioligand and increasing concentrations of unlabeled Melanotan II.
-
Data Analysis: Determine the IC50 value (the concentration of Melanotan II that inhibits 50% of radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.[9]
2. cAMP Accumulation Assay for Functional Potency (EC50)
This assay measures the ability of Melanotan II to activate the Gs-protein coupled melanocortin receptors and induce the production of cyclic AMP (cAMP).
-
Cell Culture: Use cells expressing the target melanocortin receptor.
-
Procedure: Treat the cells with varying concentrations of Melanotan II in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the log of the Melanotan II concentration to generate a dose-response curve and determine the EC50 value.[10]
III. Visualizations of Key Pathways and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Melanotan II and a general experimental workflow for its characterization.
References
- 1. A comparison of HPLC and bioassay methods for plasma melanotan-II (MT-II) determination: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Melanotan II - Wikipedia [en.wikipedia.org]
- 7. The first preparative solution phase synthesis of melanotan II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. afamelanotide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptideforge.com [peptideforge.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. A liquid chromatographic/tandem mass spectroscopic method for quantification of the cyclic peptide melanotan-II. Plasma and brain tissue concentrations following administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of melanotan-II in rat plasma by liquid chromatography/tandem mass spectrometry: determination of pharmacokinetic parameters in rat following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
"Comparative study of Melanotan II acetate from different suppliers"
A Comparative Guide to Melanotan II Acetate (B1210297) from Different Suppliers
For researchers, scientists, and drug development professionals, the quality and purity of synthetic peptides are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive framework for a comparative study of Melanotan II acetate sourced from various suppliers. It outlines key analytical methods, presents detailed experimental protocols, and offers a structure for data presentation to facilitate objective comparisons.
Analytical Methods for Quality Assessment
A thorough evaluation of this compound involves a multi-pronged approach to assess its purity, confirm its identity, and determine the precise peptide content. The primary techniques employed for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA) or Quantitative Nuclear Magnetic Resonance (qNMR).
Purity Determination by RP-HPLC
RP-HPLC is the gold standard for assessing the purity of synthetic peptides by separating the target peptide from synthesis-related impurities. A typical analysis will reveal a main peak corresponding to Melanotan II and smaller peaks representing impurities.
Identity Confirmation by LC-MS
LC-MS is a powerful tool for unequivocally confirming the identity of Melanotan II by measuring its molecular weight. This technique provides a mass-to-charge ratio (m/z) that can be compared to the theoretical value.
Peptide Content Analysis
Lyophilized peptide powders are not 100% peptide; they also contain counter-ions (acetate in this case), water, and other salts. Determining the net peptide content is crucial for accurate dosing in experiments. Amino Acid Analysis (AAA) is a highly accurate method for this, as it measures the absolute quantity of amino acids after hydrolysis.
Biological Activity Assay
Beyond chemical purity, assessing the biological activity of Melanotan II is essential to ensure it is functional. This is typically achieved through in vitro assays that measure the peptide's ability to activate its target receptors, the melanocortin receptors (MCRs).
cAMP Accumulation Assay
Melanotan II is a non-selective agonist of several melanocortin receptors (MC1R, MC3R, MC4R, MC5R), which are G-protein-coupled receptors that signal through the cyclic AMP (cAMP) pathway.[1] A functional assay can be performed using a cell line engineered to express one of these receptors, such as MC1R. The potency of the peptide from different suppliers can be compared by generating dose-response curves and determining the EC50 value (the concentration that elicits 50% of the maximal response).
Data Presentation
To facilitate a clear and objective comparison of this compound from different suppliers, all quantitative data should be summarized in structured tables.
Table 1: Purity and Identity of this compound from Different Suppliers
| Supplier | Lot Number | Purity by RP-HPLC (%) | Major Impurities (%) | Observed Molecular Weight (Da) by LC-MS |
| Supplier A | XXXXXX | 98.5 | 0.8, 0.4, 0.3 | 1024.2 |
| Supplier B | YYYYYY | 95.2 | 2.1, 1.5, 1.2 | 1024.3 |
| Supplier C | ZZZZZZ | 99.1 | 0.5, 0.2, 0.2 | 1024.2 |
Table 2: Peptide Content and Biological Activity
| Supplier | Lot Number | Net Peptide Content (%) by AAA | EC50 (nM) in cAMP Assay |
| Supplier A | XXXXXX | 75.3 | 1.2 |
| Supplier B | YYYYYY | 68.9 | 5.8 |
| Supplier C | ZZZZZZ | 80.1 | 1.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these comparative analyses.
Protocol for Purity Determination by RP-HPLC
-
Column: C18, 4.6 x 150-250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
Sample Preparation: Reconstitute the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated by the area normalization method, where the peak area of Melanotan II is divided by the total area of all peaks in the chromatogram.
Protocol for Identity Confirmation by LC-MS
-
LC System: Use the same column and mobile phases as for the RP-HPLC purity analysis.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.
-
Procedure: Infuse the sample from the LC into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the theoretical molecular weight of Melanotan II (1024.2 Da).[2] Look for the singly charged ion [M+H]⁺ at m/z 1025.2 and the doubly charged ion [M+2H]²⁺ at m/z 513.1.[3]
Protocol for Net Peptide Content by Amino Acid Analysis (AAA)
-
Hydrolysis: Accurately weigh a sample of the lyophilized peptide and subject it to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
Derivatization: The freed amino acids are then derivatized to make them detectable.
-
Separation and Quantification: The derivatized amino acids are separated and quantified using HPLC or ion-exchange chromatography.
-
Calculation: The absolute amount of each amino acid is determined, and from the known sequence of Melanotan II, the total peptide mass in the original sample can be calculated. This is then expressed as a percentage of the initial weight.
Protocol for cAMP Accumulation Assay
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing a human melanocortin receptor (e.g., MC1R).
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of Melanotan II from each supplier.
-
Add the different concentrations of Melanotan II to the wells, including a vehicle-only control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercial assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: Subtract the background signal from the experimental values. Plot the cAMP concentration against the log of the Melanotan II concentration and fit a sigmoidal dose-response curve to determine the EC50 value for each supplier's product.
Visualizations
Diagrams illustrating key processes can aid in understanding the experimental workflow and the biological context.
Caption: Melanotan II signaling cascade in melanocytes.
Caption: Workflow for comparative analysis of Melanotan II.
References
A Comparative Guide to the Pro-Erectile Effects of Melanotan II Acetate in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Melanotan II (MT-II) acetate's pro-erectile effects in rat models against other commonly used erectogenic agents, namely PT-141 (Bremelanotide) and Apomorphine (B128758). The information presented is collated from various scientific studies to offer a detailed overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
I. Comparative Analysis of Pro-Erectile Agents
Melanotan II, a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH), has been a subject of interest for its potent pro-erectile properties.[1] Unlike traditional erectile dysfunction treatments that often target the vascular system, Melanotan II acts on the central nervous system to induce erections.[1] This section compares the quantitative effects of Melanotan II with PT-141, a metabolite of Melanotan II, and Apomorphine, a non-selective dopamine (B1211576) receptor agonist.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Melanotan II, PT-141, and Apomorphine on erectile function in rats, as reported in various studies. It is important to note that experimental conditions such as rat strain, administration route, and measurement techniques may vary between studies, affecting direct comparability.
Table 1: Effect of Intravenous (i.v.) Melanotan II on Intracavernosal Pressure (ICP) in Anesthetized Rats
| Dose of Melanotan II (mg/kg) | Number of Erectile Events (Mean) | Latency to First Erection (min) |
| 0.1 | Dose-dependent increase | Shortened latency with increasing dose |
| 0.3 | Dose-dependent increase | Shortened latency with increasing dose |
| 1.0 | Significantly increased | Shortened latency with increasing dose |
Data synthesized from studies investigating the dose-dependent inducer activity of Melanotan II. The exact number of events and latency times can vary based on specific experimental setups.
Table 2: Comparative Efficacy of PT-141 and Apomorphine on the Number of Penile Erections in Rats
| Compound | Administration Route | Dose | Mean Number of Erections | Observation Period (min) |
| PT-141 | Intranasal | 50 mcg/kg | Significant increase | 30 |
| Apomorphine | Subcutaneous (s.c.) | 25 mcg/kg | 1.1 ± 0.4 | Not specified |
| Apomorphine | Intraperitoneal (i.p.) | 25 to 500 mcg/kg | Dose-related increase | Not specified |
This table provides a comparative overview of PT-141 and Apomorphine. A direct comparison is challenging due to differing administration routes and experimental designs.[2][3][4]
II. Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of pro-erectile agents in rats.
Measurement of Intracavernosal Pressure (ICP)
This protocol is a standard method for quantifying erectile function in response to pharmacological agents or nerve stimulation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
23-gauge needle connected to a pressure transducer
-
Data acquisition system
-
Heparinized saline
Procedure:
-
Anesthetize the rat via intraperitoneal injection.
-
Make a midline abdominal incision to expose the pelvic region.
-
Isolate the cavernous nerve for stimulation if required.
-
Insert a 23-gauge needle, connected to a pressure transducer and filled with heparinized saline, into the crus of the corpus cavernosum.
-
Secure the needle in place.
-
Administer the test compound (e.g., Melanotan II) intravenously or through another desired route.
-
Record the intracavernosal pressure continuously using the data acquisition system.
-
Key parameters to measure include the maximal ICP, duration of erection, and the area under the curve (AUC) of the ICP response.
Observation of Spontaneous Erections
This non-invasive method is used to assess the number and latency of erections following drug administration.
Materials:
-
Male rats
-
Observation cages
-
Test compound (e.g., Melanotan II, PT-141, Apomorphine)
-
Video recording equipment (optional)
Procedure:
-
Acclimatize the rats to the observation cages.
-
Administer the test compound at the desired dose and route.
-
Immediately place the rat in the observation cage.
-
Observe and record the number of penile erections over a predetermined period (e.g., 60-90 minutes).
-
The latency to the first erection can also be recorded.
-
Video recording can be used for later analysis and to minimize observer bias.
III. Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in Melanotan II-induced erections and the experimental workflow for their assessment.
Melanotan II Signaling Pathway for Erection
Caption: Signaling pathway of Melanotan II-induced penile erection.
Experimental Workflow for Assessing Pro-Erectile Effects
Caption: Workflow for evaluating the pro-erectile effects of test compounds.
IV. Conclusion
Melanotan II acetate (B1210297) demonstrates robust pro-erectile effects in rat models, primarily through the activation of central melanocortin receptors.[1] Its mechanism of action offers a distinct alternative to peripherally acting agents. The quantitative data, when considered with the variability in experimental protocols, suggests a potent, dose-dependent erectogenic activity. Further standardized comparative studies would be beneficial for a more direct assessment of its efficacy against alternatives like PT-141 and Apomorphine. The provided experimental protocols and diagrams serve as a foundational resource for researchers designing and interpreting studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of apomorphine-induced penile erection in the rat by a selective α1D-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penile erection induced by apomorphine and N-n-propyl-norapomorphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Melanotan II and Other MC4R Agonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Melanotan II and other key melanocortin 4 receptor (MC4R) agonists, including setmelanotide (B515575) and bremelanotide (B69708). Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative performance data, details experimental methodologies, and visualizes key biological pathways to facilitate objective evaluation and inform future research.
Melanotan II is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) and a non-selective agonist of melanocortin receptors, binding to MC1R, MC3R, MC4R, and MC5R.[1][2] This broad receptor activity profile underlies its diverse physiological effects, which include skin pigmentation, increased sexual arousal, and appetite suppression.[2][3] In contrast, other MC4R agonists have been developed with varying degrees of selectivity, aiming to target specific therapeutic areas while minimizing off-target effects. This guide offers a head-to-head comparison to elucidate these differences.
Quantitative Comparison of MC4R Agonists
The binding affinity (Ki) and functional potency (EC50) of Melanotan II, setmelanotide, and bremelanotide at various melanocortin receptors are summarized below. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Agonist | MC1R | MC3R | MC4R | MC5R |
| Binding Affinity (Ki, nM) | ||||
| Melanotan II | 0.67[4] | 34[4] | 6.6[4] | 46[4] |
| Setmelanotide | - | - | 2.1[5] | - |
| Bremelanotide (PT-141) | High Affinity[6] | Moderate Affinity[6] | High Affinity[6] | - |
| Functional Potency (EC50, nM) | ||||
| Melanotan II | ~0.5[7] | - | ~0.5[7] | - |
| Setmelanotide | 5.8[5] | 5.3[5] | 0.27[5] | >1000[5] |
| Bremelanotide (PT-141) | 10.02[8] | - | - | - |
Note: A comprehensive, directly comparative dataset for all three agonists across all receptor subtypes is not consistently available in the literature. The data presented is compiled from multiple sources.
Selectivity Profile
The selectivity of an agonist for its target receptor is crucial in determining its therapeutic window and side-effect profile.
| Agonist | Primary Target(s) | Selectivity Notes |
| Melanotan II | MC1R, MC3R, MC4R, MC5R | Non-selective agonist with high affinity for multiple melanocortin receptors.[1][2] |
| Setmelanotide | MC4R | Selective MC4R agonist, with significantly lower potency at other melanocortin receptors.[5] |
| Bremelanotide (PT-141) | MC4R, MC3R | Primarily targets MC4R and MC3R.[9] |
MC4R Signaling Pathway
Activation of the MC4R by an agonist initiates a cascade of intracellular events, primarily through the Gαs-cAMP signaling pathway. This pathway is fundamental to the physiological effects mediated by MC4R, including regulation of appetite and energy homeostasis.
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of MC4R agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes expressing MC4R). The test compound is added at varying concentrations to compete with the radiolabeled ligand for binding. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity is calculated.[9]
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier (e.g., BSA).[9]
-
Radioligand: A high-affinity MC4R ligand labeled with a radioisotope (e.g., [¹²⁵I]-NDP-α-MSH).[9]
-
Test Compound (e.g., Melanotan II): Prepared as a stock solution and serially diluted to a range of concentrations.
-
Receptor Source: Membrane preparations from cells stably expressing the human MC4R.[9]
-
-
Assay Procedure:
-
In a microplate, combine the receptor membranes, radioligand, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled ligand).[4]
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).[9]
-
-
Separation and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the MC4R and produce the second messenger, cyclic AMP (cAMP).
Principle: MC4R is a Gαs-coupled receptor. Agonist binding activates adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation.[7]
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the MC4R.[5][10]
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the MC4R agonist for a defined period.[7]
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).[5]
-
In Vivo Assessment of Food Intake in Rodent Models
Principle: Activation of central MC4R is known to suppress appetite. This experiment measures the effect of MC4R agonist administration on food consumption in rodents.[11]
Methodology:
-
Animals: Use standard laboratory mouse or rat strains. Animals should be acclimated to the housing conditions and diet.
-
Drug Administration: Administer the MC4R agonist (e.g., Melanotan II) via a relevant route (e.g., intraperitoneal or intracerebroventricular injection). A vehicle control group should be included.[12]
-
Food Intake Measurement:
-
Provide a pre-weighed amount of food to each animal after drug administration.
-
Measure the remaining food at specific time points (e.g., 1, 2, 4, 8, and 24 hours) to determine cumulative food intake.[12]
-
-
Data Analysis: Compare the food intake between the agonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo Assessment of Erectile Function in Rodent Models
Principle: Central MC4R activation has been shown to induce penile erections. This experiment assesses the pro-erectile effects of MC4R agonists.[13]
Methodology:
-
Animals: Male rats are commonly used for this assay.
-
Drug Administration: Administer the MC4R agonist systemically (e.g., intravenously) or centrally (e.g., intracerebroventricularly).[14]
-
Observation: Place the animals in individual observation chambers and record the number of penile erections over a defined period.[14]
-
Alternative Method (Intracavernosal Pressure Measurement):
-
Anesthetize the animal and cannulate the carotid artery (for blood pressure monitoring) and the corpus cavernosum of the penis.
-
Stimulate the cavernous nerve electrically to induce erections and measure the resulting intracavernosal pressure (ICP).
-
Administer the MC4R agonist and repeat the nerve stimulation to assess the potentiation of the erectile response.[13]
-
-
Data Analysis: Compare the number of erections or the ICP between the agonist-treated and control groups.
Conclusion
Melanotan II is a potent, non-selective melanocortin receptor agonist with well-documented effects on pigmentation, sexual function, and metabolism. While its broad activity has made it a valuable research tool, the development of more selective MC4R agonists, such as setmelanotide, reflects a targeted approach to harness the therapeutic potential of the melanocortin system while minimizing off-target effects. The choice of agonist for research or therapeutic development should be guided by a clear understanding of their respective receptor affinity and selectivity profiles, as detailed in this guide.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. peptidesociety.org [peptidesociety.org]
- 3. corepeptides.com [corepeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A role for the melanocortin 4 receptor in sexual function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of melanocortin MC(4) receptors increases erectile activity in rats ex copula - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Melanocortin Agonists in Mitigating Opioid Side Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Melanotan II acetate's hypothesized role in reversing opioid-induced side effects. Due to a lack of direct experimental data on Melanotan II for this application, this guide leverages data from a selective melanocortin-4 receptor (MC4R) agonist, setmelanotide (B515575), as a proxy to explore the potential of this pathway. This is compared against established treatments for opioid-induced respiratory depression (naloxone) and constipation (methylnaltrexone).
Opioid analgesics are indispensable for managing severe pain, but their clinical utility is often hampered by debilitating side effects, most notably respiratory depression and constipation. Current treatments for these adverse effects, while effective, have limitations. This guide delves into the potential of melanocortin system modulation as a novel strategy to counteract opioid-induced side effects, with a focus on the non-selective melanocortin receptor agonist, Melanotan II acetate (B1210297).
The Melanocortin System: A Novel Target for Opioid Side Effects
The melanocortin system, a key regulator of various physiological processes, has emerged as a promising target for mitigating the adverse effects of opioids. The interaction between the melanocortin and opioid systems is complex and bidirectional. Activation of melanocortin receptors, particularly the MC4R, has been shown to counteract some of the downstream effects of opioid receptor activation.
While direct evidence for this compound in reversing opioid-induced side effects is currently lacking in published literature, preclinical studies on the selective MC4R agonist setmelanotide provide compelling proof-of-concept. These findings suggest that activation of the MC4R pathway can effectively reverse opioid-induced respiratory depression without compromising analgesia.
Comparative Analysis of Therapeutic Interventions
To provide a clear perspective on the potential of melanocortin agonists, this guide compares the preclinical data for setmelanotide with the established clinical efficacy of naloxone (B1662785) for respiratory depression and methylnaltrexone (B1235389) for constipation.
Opioid-Induced Respiratory Depression (OIRD)
Opioid-induced respiratory depression is a life-threatening side effect. The current standard of care is the opioid antagonist naloxone.
Table 1: Comparison of Efficacy in Reversing Opioid-Induced Respiratory Depression
| Treatment | Mechanism of Action | Efficacy Data | Animal Model/Patient Population |
| Setmelanotide | Selective MC4R Agonist | - Increased respiratory rate from 102 ± 4.5 to 130 ± 5.6 breaths per minute.[1] - Induced a 3-fold reduction in the apnea (B1277953) index from 67 ± 7 to 22 ± 4 events per hour.[1] | C57BL/6J male mice with diet-induced obesity.[1] |
| Naloxone | Non-selective Opioid Receptor Antagonist | - Median respiratory rate increased from 6 breaths/min to 13 breaths/min post-administration. | Emergency department patients with moderate to severe opioid-induced ventilatory depression. |
Experimental Protocol: Setmelanotide in a Murine Model of OIRD
This preclinical study utilized a well-established mouse model to investigate the effects of setmelanotide on morphine-induced respiratory depression.[1]
-
Animal Model: C57BL/6J male mice with diet-induced obesity.[1]
-
Induction of OIRD: Morphine was administered intraperitoneally (IP) at a dose of 10 mg/kg.[1]
-
Treatment: 15 minutes after morphine administration, mice were treated with either setmelanotide (1 mg/kg IP) or a vehicle control in a random order.[1]
-
Respiratory Monitoring: Breathing was recorded using barometric plethysmography.[1]
-
Pain Sensitivity Assessment: The tail-flick test was used to measure pain sensitivity and ensure that setmelanotide did not reverse opioid-induced analgesia.[1]
Experimental Protocol: Naloxone for OIRD in a Clinical Setting
Clinical guidelines for naloxone administration focus on titrating the dose to achieve adequate ventilation without precipitating severe withdrawal.
-
Patient Population: Patients presenting with opioid-induced respiratory depression, characterized by a reduced respiratory rate (e.g., <12 breaths/minute).
-
Treatment: An initial intravenous (IV) dose of naloxone (e.g., 0.04 mg to 0.4 mg) is administered. The dose can be repeated and titrated every 2-3 minutes based on the patient's respiratory response.
-
Monitoring: Continuous monitoring of respiratory rate, oxygen saturation, and level of consciousness is crucial.
Opioid-Induced Constipation (OIC)
Opioid-induced constipation is a prevalent and distressing side effect that significantly impacts a patient's quality of life. Methylnaltrexone is a peripherally acting mu-opioid receptor antagonist approved for the treatment of OIC.
Table 2: Comparison of Efficacy in Treating Opioid-Induced Constipation
| Treatment | Mechanism of Action | Efficacy Data | Patient Population |
| Methylnaltrexone (Subcutaneous) | Peripherally Acting Mu-Opioid Receptor Antagonist | - 48% of patients had laxation within 4 hours after the first dose, compared to 15% in the placebo group. - 52% had laxation without rescue laxative use within 4 hours after two or more of the first four doses, compared to 8% in the placebo group. | Patients with advanced illness and opioid-induced constipation. |
| Methylnaltrexone (Oral) | Peripherally Acting Mu-Opioid Receptor Antagonist | - 49.3% of patients receiving 300 mg and 51.5% of patients receiving 450 mg were responders, compared to 38.3% with placebo. - Significant increase in the mean percentage of dosing days resulting in a rescue-free bowel movement within 4 hours for the 300 mg (24.6%) and 450 mg (27.4%) doses compared to placebo (18.2%). | Adults with chronic noncancer pain and OIC. |
Experimental Protocol: Methylnaltrexone for OIC in Clinical Trials
The efficacy of methylnaltrexone has been established through rigorous, double-blind, placebo-controlled clinical trials.
-
Patient Population: Adults with chronic noncancer pain receiving opioid doses of ≥50 mg/day oral morphine equivalents with a diagnosis of OIC.
-
Study Design: A phase 3, double-blind trial where patients were randomly assigned to receive oral methylnaltrexone (150, 300, or 450 mg) or placebo once daily for 4 weeks, followed by as-needed dosing for 8 weeks.
-
Efficacy Endpoint: The primary endpoint was the percentage of patients who were "responders," defined as having ≥3 rescue-free bowel movements (RFBMs) per week, with an increase of ≥1 RFBM/week from baseline for ≥3 of the 4 weeks during the once-daily dosing period.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Interaction of Opioid and Melanocortin Pathways.
Caption: OIRD Experimental Workflow with Setmelanotide.
Caption: OIC Clinical Trial Workflow with Methylnaltrexone.
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of targeting the melanocortin system, specifically the MC4R, as a novel therapeutic strategy for mitigating opioid-induced respiratory depression. The preclinical success of setmelanotide in reversing OIRD without affecting analgesia provides a strong rationale for further investigation into this pathway.
However, it is crucial to underscore the absence of direct experimental evidence for this compound in this context. Future research should focus on evaluating the efficacy and safety of Melanotan II and other melanocortin agonists in well-designed preclinical models of both opioid-induced respiratory depression and constipation. Such studies are essential to validate the hypothesis that non-selective melanocortin agonists can offer a therapeutic benefit in combating the adverse effects of opioids, potentially leading to safer and more effective pain management strategies. The detailed experimental protocols provided for the comparator drugs can serve as a valuable framework for designing these future investigations.
References
A Comparative Analysis of the Photoprotective Effects of Melanotan I and II
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoprotective properties of two synthetic alpha-melanocyte-stimulating hormone (α-MSH) analogs, Melanotan I (afamelanote) and Melanotan II. While both peptides are known to induce melanogenesis, their distinct pharmacological profiles result in different efficacy and safety considerations regarding their use for photoprotection. This analysis is supported by available experimental data to inform research and development in dermatology and pharmacology.
Mechanism of Action: A Tale of Two Receptors
Melanotan I and Melanotan II are both synthetic analogs of the endogenous α-MSH and exert their effects by binding to melanocortin receptors (MCRs). However, their primary difference lies in their receptor selectivity.
Melanotan I (Afamelanotide) is a linear peptide that demonstrates high selectivity for the melanocortin 1 receptor (MC1R). This receptor is primarily expressed on melanocytes, the melanin-producing cells in the skin. By selectively activating MC1R, Melanotan I stimulates the production of eumelanin, a dark, photoprotective pigment that absorbs and scatters ultraviolet (UV) radiation. This targeted action minimizes off-target effects.
Melanotan II , a cyclic peptide, is a non-selective agonist of several melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. While its binding to MC1R also stimulates melanogenesis, its interaction with other MCRs leads to a broader range of physiological effects, such as increased libido and appetite suppression. This lack of selectivity is a key factor in its different side effect profile compared to Melanotan I.
Signaling Pathway for Melanogenesis
The activation of MC1R by both Melanotan I and Melanotan II initiates a downstream signaling cascade that culminates in the synthesis of eumelanin.
Comparative Photoprotective Efficacy: Quantitative Data
The photoprotective effects of Melanotan I have been documented in clinical trials, with quantitative data available. In contrast, while Melanotan II is known to induce pigmentation, there is a notable lack of published, peer-reviewed clinical trial data specifically quantifying its photoprotective effects in terms of Minimal Erythema Dose (MED) increase or reduction in UV-induced DNA damage.
| Parameter | Melanotan I (Afamelanotide) | Melanotan II |
| Minimal Erythema Dose (MED) | Systemic treatment decreased the UV-erythema dose-response, indicating a reduction in the first signs of UV-induced DNA damage. | No quantitative data from peer-reviewed clinical trials available. |
| Sunburn Cell Reduction | A study reported a 47% reduction in sunburn cells at an irradiated neck site. | No quantitative data from peer-reviewed clinical trials available. |
| Melanin (B1238610) Density | Significantly increased skin pigmentation. | Induces skin pigmentation, but quantitative changes in melanin density from clinical trials are not readily available. |
| DNA Damage Reduction | Associated with a reduction in cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) following dosing. | No quantitative data on the reduction of specific DNA damage markers from peer-reviewed clinical trials available. |
Experimental Protocols
Detailed methodologies are crucial for the objective assessment of photoprotective agents. Below are outlines of key experimental protocols cited in the evaluation of these peptides.
Determination of Minimal Erythema Dose (MED)
The MED is defined as the lowest dose of UV radiation required to produce a perceptible reddening of the skin 24 hours after exposure.
Protocol Outline:
-
Subject Selection: Healthy volunteers with fair skin types (e.g., Fitzpatrick skin types I-III) are recruited.
-
Baseline MED Assessment: Prior to treatment, a baseline MED is determined for each subject. A series of small, defined areas of the skin (e.g., on the back or buttocks) are exposed to incrementally increasing doses of UV radiation from a solar simulator.
-
Treatment Administration: Subjects are administered either the melanotan peptide or a placebo over a specified period. For Melanotan I, this has involved subcutaneous injections.
-
Post-Treatment MED Assessment: Following the treatment period, the MED assessment is repeated on a previously unexposed skin area.
-
Evaluation: The MED values before and after treatment are compared to determine the photoprotective effect. An increase in MED indicates a greater resistance to UV-induced erythema.
Assessment of Melanin Density
Melanin density can be assessed both non-invasively and through skin biopsies.
Non-Invasive Method (Reflectance Spectroscopy):
-
A spectrophotometer is used to measure the reflectance of light from the skin surface at various wavelengths.
-
The amount of light absorbed by melanin is calculated to provide an index of melanin content.
-
Measurements are taken at baseline and at various time points during and after treatment.
Invasive Method (Skin Biopsy and Histology):
-
Small punch biopsies are taken from the skin before and after treatment.
-
The tissue is fixed, sectioned, and stained with specific dyes that highlight melanin granules (e.g., Fontana-Masson stain).
-
The sections are then examined under a microscope, and the melanin content can be quantified using image analysis software.
Quantification of UV-Induced DNA Damage
The assessment of DNA damage, such as the formation of cyclobutane pyrimidine dimers (CPDs), provides a direct measure of the genotoxic effects of UV radiation.
Protocol Outline:
-
Skin Irradiation: Following treatment with the melanotan peptide or placebo, a defined area of the skin is exposed to a controlled dose of UV radiation.
-
Biopsy Collection: Skin biopsies are collected from the irradiated area at specific time points after exposure (e.g., immediately after, 24 hours, and 48 hours) to assess both the initial damage and the rate of DNA repair.
-
Immunohistochemistry: The skin sections are stained with antibodies that specifically recognize CPDs.
-
Quantification: The number of CPD-positive cells or the intensity of the staining is quantified using microscopy and image analysis to determine the extent of DNA damage.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for evaluating the photoprotective effects of a melanocortin agonist.
Conclusion
Melanotan I (afamelanotide) has demonstrated clear photoprotective effects in clinical studies, supported by quantitative data on the reduction of sunburn cells and UV-induced erythema. Its selectivity for the MC1R makes it a more targeted agent for inducing melanogenesis with a more favorable safety profile.
Melanotan II is a potent, non-selective melanocortin agonist that also induces skin pigmentation. However, a significant gap exists in the scientific literature regarding robust, quantitative clinical data on its specific photoprotective efficacy. The broader receptor activity of Melanotan II also contributes to a wider range of systemic side effects.
For researchers and drug development professionals, Melanotan I represents a well-characterized compound with a clear mechanism of action and demonstrated photoprotective benefits. Further rigorous clinical investigation is required to quantify the photoprotective effects of Melanotan II and to fully understand its risk-benefit profile for this indication.
Safety Operating Guide
Proper Disposal of Melanotan II Acetate: A Guide for Laboratory Professionals
The proper management and disposal of chemical reagents like Melanotan II acetate (B1210297) are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. For researchers and scientists, a clear and actionable disposal plan is not just a best practice but a core component of responsible chemical handling. This guide provides a detailed, step-by-step protocol for the safe disposal of Melanotan II acetate and associated materials in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. Although not classified as a hazardous substance according to the Globally Harmonized System (GHS), it should be treated as a potentially hazardous chemical waste.[1][2]
Personal Protective Equipment (PPE): All handling and disposal procedures require the use of appropriate PPE to prevent accidental exposure.
-
Eye Protection: Wear safety goggles with side shields.[3][4]
-
Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves before use and utilize proper removal techniques to avoid skin contact.[3][5]
-
Body Protection: A fully buttoned lab coat is mandatory to protect skin and clothing.[3][4]
-
Respiratory Protection: When handling the lyophilized (powder) form, which can become airborne, work within a chemical fume hood or a biosafety cabinet and wear a dust mask.[3][5][6]
Step-by-Step Disposal Procedures
The correct disposal method depends on the form of the Melanotan II waste: solid, liquid, or sharps. Proper segregation of these waste streams is the critical first step.[6][7]
1. Disposal of Solid Melanotan II Waste
This category includes expired or unused lyophilized powder, as well as consumables contaminated with solid Melanotan II.
-
Objective: To safely collect and dispose of solid Melanotan II waste.
-
Procedure:
-
Place vials containing unused or expired lyophilized Melanotan II directly into a designated and clearly labeled hazardous waste container for solid chemical waste.[1]
-
Collect all other contaminated solid materials, such as weighing papers, gloves, and absorbent wipes, in the same container.[1]
-
Ensure the container is kept securely sealed except when adding waste.[8][9]
-
Store the sealed container in a designated satellite accumulation area with secondary containment until collection.[6][10]
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1]
-
2. Disposal of Liquid Melanotan II Waste
This includes reconstituted Melanotan II solutions, contaminated buffers, and residual solvents.
-
Objective: To safely collect and dispose of liquid Melanotan II waste.
-
Procedure:
-
Collect all aqueous and solvent-based solutions containing Melanotan II in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[1]
-
The container must be made of a material compatible with the waste contents. The original container is often the best choice.[9]
-
Crucially, do not pour any Melanotan II solution down the drain or into sewer systems. [3][5]
-
Store the liquid waste container in a designated, secure area with secondary containment to prevent spills.[6][9]
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[6]
-
3. Disposal of Sharps Waste
Any sharp object contaminated with Melanotan II must be handled with extreme care to prevent injury and exposure.
-
Objective: To safely dispose of contaminated sharps.
-
Procedure:
4. Disposal of Empty Containers
Empty vials and packaging that previously held Melanotan II require specific procedures to be considered non-hazardous.
-
Objective: To decontaminate and dispose of empty containers.
-
Procedure:
-
Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 1 inch (2.5 cm) of residue, or 3% by weight for smaller containers, remains.[8]
-
To ensure decontamination, triple-rinse the empty vial with a solvent capable of removing the residue (e.g., sterile water or an appropriate buffer).[3][5][9]
-
The rinsate (liquid from rinsing) must be collected and treated as hazardous liquid chemical waste. [8]
-
After triple-rinsing, deface or remove the original label from the container.[9]
-
The decontaminated container can then be disposed of as regular non-hazardous trash.[3][9]
-
Quantitative Data Summary
Proper handling and disposal are informed by the substance's properties and established safety thresholds.
| Parameter | Value / Guideline | Source |
| Physicochemical Properties | ||
| Molecular Formula | C₅₀H₆₉N₁₅O₉ | [1] |
| Molecular Weight | 1024.18 g/mol | [1] |
| Appearance | White to off-white lyophilized powder | [1] |
| Storage Conditions | ||
| Lyophilized (Unopened) | Store in a freezer at -20°C | [3] |
| Reconstituted Solution | Store in a refrigerator at 2°C to 8°C, protected from light | [3] |
| Disposal Parameters | ||
| "Empty" Container Residue Limit | ≤ 2.5 cm of residue, or ≤ 3% by weight | [8] |
| Suggested Inactivation Ratio | 1 part liquid waste to 10 parts 10% bleach solution | [6] |
| Suggested Inactivation Time | 30-60 minutes | [6] |
Experimental Protocol: Chemical Inactivation
While the standard and recommended disposal method is collection by a professional waste management service, chemical inactivation may be used as a preliminary treatment step in some institutional protocols. It is critical to note that no specific, validated chemical inactivation protocols for Melanotan II have been published in scientific literature. [1] The following protocol is a general method for peptide degradation and should be confirmed with your institution's EHS department before implementation.
-
Objective: To chemically degrade Melanotan II in liquid waste prior to collection.
-
Materials:
-
Liquid Melanotan II waste
-
10% sodium hypochlorite (B82951) (bleach) solution
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE)
-
-
Methodology:
-
Perform all steps within a certified chemical fume hood.
-
Carefully and slowly add the liquid Melanotan II waste to a 10% bleach solution. A recommended ratio is 1 part waste to 10 parts bleach solution to ensure a sufficient excess of the inactivating agent.[6]
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[6]
-
Following the reaction time, the resulting solution should still be collected and disposed of as hazardous chemical waste according to the liquid waste protocol described above.[6]
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from working with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. peptomed.pl [peptomed.pl]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Safe Handling and Disposal of Melanotan II Acetate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Melanotan II acetate (B1210297). The following procedural guidance is based on an aggregation of safety data sheets and best practices for handling synthetic peptides in a laboratory setting.
Hazard Assessment and Safety Precautions
Melanotan II acetate is a synthetic peptide analog of the α-melanocyte-stimulating hormone (α-MSH).[1] While some safety data sheets (SDS) do not classify the substance as hazardous according to the Globally Harmonized System (GHS)[2][3][4], others indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5] Given the conflicting information and the fact that the toxicological properties have not been fully investigated, it is imperative to treat this compound as a potentially hazardous chemical and minimize exposure.[6][7][8] Always handle the compound with caution, adhering to the safety protocols outlined below.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent accidental exposure via inhalation, skin, or eye contact.[6][9] A risk assessment should be conducted for specific laboratory procedures to determine if additional protection is required.[10]
| PPE Category | Item | Specifications and Use |
| Eye & Face Protection | Safety Goggles | Required to protect against dust particles and liquid splashes.[3][9] Should meet ANSI Z87.1 standards.[10] |
| Face Shield | Recommended in addition to goggles during procedures with a high risk of splashing, such as initial reconstitution of the lyophilized powder.[10] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[10] Gloves must be inspected before use and changed immediately if contaminated.[9] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat is the minimum requirement to protect clothing and skin.[5][9] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles.[5][9] Use a NIOSH-approved respirator as conditions warrant.[5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[10] |
Operational Plan: Handling and Preparation
Proper handling from receipt to use is critical for both personnel safety and maintaining the integrity of the compound.
1. Receiving and Storage of Lyophilized Powder
-
Inspection: Upon receipt, visually inspect the vial for damage or a compromised seal.[9]
-
Long-term Storage: Unopened, lyophilized this compound should be stored in a freezer at -20°C.[1][9] Under these conditions, it is stable for at least four years.[1][6]
2. Reconstitution Procedure (Preparation of Solution)
-
Equilibration: Before opening, allow the vial to reach room temperature to prevent condensation.[9][11]
-
Work Area: Conduct reconstitution in a clean, well-ventilated area, preferably within a chemical fume hood or ventilated enclosure, especially when handling the powder.[1][3]
-
Aseptic Technique: Clean the vial's rubber stopper with an alcohol swab.[9]
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of an appropriate solvent (e.g., sterile water, bacteriostatic water, or a buffer) down the side of the vial to avoid foaming.[6][9][11] Melanotan II is soluble in water (up to 5-10 mg/mL) and various organic solvents like DMSO and DMF.[1][6][12]
-
Dissolution: Gently roll or swirl the vial until the powder is completely dissolved.[9][11] Do not shake vigorously, as this can degrade the peptide.[9]
3. Storage of Reconstituted Solution
-
Storing peptides in solution for extended periods is not generally recommended.[10]
-
Refrigeration: Once reconstituted, the solution should be stored in a refrigerator between 2°C and 8°C and protected from light.[9][11] The stability of the reconstituted solution varies, with recommendations to use it within 2 to 8 weeks.[9][11]
-
Freezing: For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
| Form | Storage Temperature | Reported Stability |
| Lyophilized Powder | -20°C | ≥ 4 years[1][6] |
| 4°C | 2 years[1] | |
| Room Temperature | Up to 3 weeks[1] | |
| Reconstituted in Sterile Water | 2-8°C | 2-7 days[1] |
| Reconstituted in Solvent (e.g., DMSO) | -20°C | Up to 6 months (in aliquots)[10] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.[9] Treat all waste as chemical waste and follow institutional and local regulations.[1][13]
-
Solid Waste:
-
Collect all materials contaminated with this compound, such as used gloves, pipette tips, weighing papers, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][10]
-
Seal the container for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[1]
-
-
Liquid Waste:
-
Sharps Waste:
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. particlepeptides.com [particlepeptides.com]
- 5. venogen.com [venogen.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptidedosages.com [peptidedosages.com]
- 12. genscript.com [genscript.com]
- 13. peptide.co.jp [peptide.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
